Product packaging for 6,7-Dehydroroyleanone(Cat. No.:CAS No. 6855-99-8)

6,7-Dehydroroyleanone

カタログ番号: B1221987
CAS番号: 6855-99-8
分子量: 314.4 g/mol
InChIキー: DLSQHYBGHVPMAE-RBZFPXEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6,7-Dehydroroyleanone (DHR) is a cytotoxic abietane diterpene naturally occurring in the essential oils of plant species such as Plectranthus madagascariensis and Taiwania cryptomerioides . This compound is of significant interest in anticancer research due to its potent cytotoxicity and unique mechanisms of action. Studies have demonstrated that this compound induces programmed cell death (apoptosis) in cancer cells by strongly activating caspases-3 and -9, indicating it triggers the intrinsic apoptotic pathway . A key research value of this compound is its ability to evade P-glycoprotein (P-gp)-mediated multidrug resistance mechanisms, a common challenge that limits the efficacy of several conventional chemotherapeutic agents . Research has shown efficacy against a panel of human cancer cell lines, including hepatocellular carcinoma (Hep G2), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (HCT116) cells . Its efficacy in Hep G2 cells was superior to the positive control etoposide . Beyond its native form, research into drug delivery platforms has shown that formulating this compound into nano-assemblies, such as a DHR-squalene conjugate, can create an effective nanodelivery system to improve the compound's aqueous solubility and bioavailability, thereby potentiating its cytotoxic effects in cancer cells . Ester derivatives of this compound have also been synthesized, showing enhanced cytotoxic and promising anti-inflammatory activities compared to the parent compound . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O3 B1221987 6,7-Dehydroroyleanone CAS No. 6855-99-8

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

6855-99-8

分子式

C20H26O3

分子量

314.4 g/mol

IUPAC名

(4bS,8aS)-1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthrene-3,4-dione

InChI

InChI=1S/C20H26O3/c1-11(2)14-16(21)12-7-8-13-19(3,4)9-6-10-20(13,5)15(12)18(23)17(14)22/h7-8,11,13,21H,6,9-10H2,1-5H3/t13-,20-/m0/s1

InChIキー

DLSQHYBGHVPMAE-RBZFPXEDSA-N

SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C=C2)(C)C)C)O

異性体SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C=C2)(C)C)C)O

正規SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C=C2)(C)C)C)O

同義語

12-hydroxy-abieta-6,8,12-trien-11,14-dione
6,7-dehydroroyleanone

製品の起源

United States

Foundational & Exploratory

6,7-Dehydroroyleanone: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dehydroroyleanone is a bioactive abietane (B96969) diterpene demonstrating significant cytotoxic, anti-inflammatory, and antimicrobial properties. This document provides an in-depth technical overview of its natural sources, detailed experimental protocols for its extraction and quantification, and an exploration of its mechanism of action, with a focus on the induction of apoptosis. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, predominantly within the Lamiaceae family. The genus Plectranthus is a particularly rich source. Other notable sources include species from the Salvia and Taxodiaceae families. Quantitative yields can vary significantly depending on the plant species, the specific part of the plant utilized, and the extraction methodology employed.

Plant SpeciesFamilyPlant PartYieldReference(s)
Plectranthus aliciaeLamiaceaeLeaves (Essential Oil)77.8 mg/g[1]
Plectranthus madagascariensisLamiaceaeAerial Parts (Essential Oil)Major Component[2]
Taiwania cryptomerioidesTaxodiaceaeBark8.81% (by GC)[3]
Salvia moorcraftianaLamiaceaeRootsNot Quantified[4][5]
Taxodium distichumTaxodiaceaeCones and SeedsNot Quantified[3]
Tetradenia ripariaLamiaceaeLeavesNot Quantified[3]
Inula royleanaAsteraceaeRootsNot Quantified[3]
Lepechinia bullataLamiaceaeNot SpecifiedNot Quantified[6]

Experimental Protocols

Extraction and Isolation

2.1.1. From Plectranthus Species (e.g., P. aliciae, P. madagascariensis)

This protocol is adapted from methodologies described for the extraction of essential oils rich in this compound.[1][2]

I. Hydrodistillation using a Clevenger Apparatus:

  • Air-dry the leaves of the Plectranthus species.

  • Grind the dried plant material into a coarse powder.

  • Place the powdered material in a round-bottom flask and add distilled water to cover the material.

  • Assemble the Clevenger apparatus for hydrodistillation.

  • Heat the flask and collect the essential oil over a period of 3-4 hours.

  • Separate the essential oil from the aqueous layer. Dry the essential oil over anhydrous sodium sulfate.

II. Isolation by Flash Chromatography:

  • Dissolve the crude essential oil in a minimal amount of a non-polar solvent (e.g., n-hexane).

  • Prepare a silica (B1680970) gel (240-400 mesh) column packed with the same non-polar solvent.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (B1210297).

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualize under UV light.

  • Combine fractions containing the compound of interest and evaporate the solvent under reduced pressure.

  • Recrystallize the isolated this compound from methanol (B129727) to obtain orange-reddish crystals.[7]

2.1.2. From Taiwania cryptomerioides Bark

This protocol is based on the bioassay-guided fractionation of T. cryptomerioides bark essential oil.[3]

I. Hydrodistillation:

  • Collect the bark of Taiwania cryptomerioides.

  • Subject the bark to hydrodistillation for 8 hours using a Clevenger-type apparatus to obtain the essential oil.

II. Silica Gel Column Chromatography:

  • Dissolve the essential oil in n-hexane.

  • Separate the components using silica gel column chromatography with a gradient elution of n-hexane and ethyl acetate of increasing polarity.

  • Monitor the fractions by TLC to identify the fraction containing this compound.

III. Preparative High-Performance Liquid Chromatography (HPLC):

  • Further purify the active fraction using a preparative HPLC system equipped with a silica column (e.g., Zorbax Sil, 250 mm × 9.4 mm, 5 µm).

  • Use a gradient mobile phase of n-hexane and ethyl acetate. A typical gradient could be: 100% n-hexane for 3 minutes, then a linear gradient to 10% ethyl acetate over 10 minutes, followed by a wash and re-equilibration.

  • Set the flow rate to approximately 2 mL/min.

  • Monitor the elution at a suitable wavelength (e.g., 270 nm) and collect the peak corresponding to this compound.

Characterization and Quantification

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • System: HPLC with a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is suitable for analysis.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is commonly used.

  • Detection: Monitor at approximately 270 nm.

  • Quantification: Create a calibration curve using a purified standard of this compound. The purity of the isolated compound can also be assessed.[7][8]

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes.

    • Ramp at 3°C/min to 120°C.

    • Ramp at 5°C/min to 240°C and hold for 5 minutes.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50-650.

  • Identification: Compare the obtained mass spectrum and retention time with a reference standard or library data.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • For structural elucidation, 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃).[3]

Biological Activity and Signaling Pathways

This compound exhibits potent cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (Hep G2).[7][9] Its mechanism of action involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway.

This compound-Induced Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors. This compound is known to trigger this cascade, culminating in the activation of executioner caspases that dismantle the cell.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol 6_7_Dehydroroyleanone 6_7_Dehydroroyleanone Bcl2 Bcl-2 Family (Pro- and Anti-apoptotic) 6_7_Dehydroroyleanone->Bcl2 Modulates MOMP MOMP Bcl2->MOMP Regulates Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release Apaf1 Apaf-1 Cytochrome_c_release->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Apoptosis Detection

A common method to assess apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Apoptosis_Workflow start Seed Cancer Cells (e.g., Hep G2) treatment Treat with This compound start->treatment incubation Incubate for Defined Time Points treatment->incubation harvest Harvest and Wash Cells incubation->harvest staining Stain with Annexin V and Propidium Iodide (PI) harvest->staining analysis Analyze by Flow Cytometry staining->analysis results Quantify Apoptotic (Annexin V+) and Necrotic (PI+) Cell Populations analysis->results

Caption: Workflow for the detection of apoptosis by flow cytometry.

Biosynthesis of Royleanones

Royleanones, including this compound, are abietane-type diterpenoids. Their biosynthesis begins with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).

Royleanone_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPPS Copalyl Diphosphate Synthase (CPPS) GGPP->CPPS CPP (+)-Copalyl Diphosphate KSL Kaurene Synthase-Like (KSL) CPP->KSL Miltiradiene Miltiradiene Oxidation Spontaneous Oxidation Miltiradiene->Oxidation Abietatriene Abietatriene P450s Cytochrome P450s (CYPs) Abietatriene->P450s Ferruginol Ferruginol P450s_2 Cytochrome P450s (CYPs) Ferruginol->P450s_2 Further Oxidations (CYPs) Royleanones Royleanones (including this compound) CPPS->CPP KSL->Miltiradiene Oxidation->Abietatriene P450s->Ferruginol P450s_2->Royleanones

Caption: Proposed biosynthetic pathway of royleanones.

Conclusion

This compound is a promising natural product with well-documented cytotoxic and other biological activities. This guide provides a foundational resource for its study, from its natural origins to its cellular mechanisms of action. The detailed protocols and summarized data are intended to facilitate further research and development of this potent bioactive compound. The elucidation of its biosynthetic pathway also opens avenues for synthetic biology approaches to enhance its production.

References

Biosynthesis of 6,7-Dehydroroyleanone in Plectranthus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 6,7-dehydroroyleanone, a significant abietane (B96969) diterpene found in various Plectranthus species. This document details the proposed biosynthetic pathway, summarizes key quantitative data, provides detailed experimental protocols for relevant research, and visualizes complex processes through diagrams. The information presented herein is crucial for researchers in natural product chemistry, plant biochemistry, and drug discovery seeking to understand and potentially manipulate the production of this bioactive compound.

Introduction to this compound and Plectranthus

The genus Plectranthus, belonging to the Lamiaceae family, is a rich source of bioactive secondary metabolites, particularly abietane diterpenes. Among these, this compound has garnered significant interest due to its diverse pharmacological activities. Royleanones, characterized by a 12-hydroxy-11,14-benzoquinone skeleton, are considered oxidative derivatives of the diterpene ferruginol.[1] Plectranthus species are widely used in traditional medicine, and their rich phytochemical profile, especially their diterpenoid content, is a key area of scientific investigation.[1][2]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway involves cyclization to form the characteristic tricyclic abietane skeleton, followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs). While the complete pathway has not been fully elucidated in Plectranthus, extensive research on related diterpenoid biosynthesis in the Lamiaceae family, particularly in Salvia species, provides a strong foundation for the proposed pathway.[1][3]

The initial steps involve the conversion of GGPP to the abietane skeleton, likely proceeding through a copalyl diphosphate (B83284) intermediate.[3] The resulting abietatriene (B1232550) is then hydroxylated to form ferruginol, a key intermediate in the biosynthesis of many royleanones.[1][2] Subsequent oxidations at positions C-6 and C-7 are believed to lead to the formation of this compound.

Biosynthesis_of_6_7_Dehydroroyleanone GGPP Geranylgeranyl Pyrophosphate (GGPP) Abietatriene Abietatriene GGPP->Abietatriene diTPS Ferruginol Ferruginol Abietatriene->Ferruginol CYP450 (hydroxylase) Intermediate Oxidized Intermediates Ferruginol->Intermediate CYP450s (oxidases) Dehydroroyleanone This compound Intermediate->Dehydroroyleanone [O]

Proposed biosynthetic pathway of this compound.

Quantitative Data on Diterpenoid Content in Plectranthus

The concentration of this compound and related diterpenoids can vary significantly between different Plectranthus species and even within different tissues of the same plant. High-performance liquid chromatography (HPLC) is a commonly used technique for the quantification of these compounds.

Plectranthus SpeciesCompoundConcentrationMethodReference
P. madagascariensisThis compoundMajor component of essential oilGC-MS, HPLC-DAD[4]
P. aliciaeThis compound77.8 mg/g of essential oilHPLC[5]
P. barbatusSugiol-HPLC[6]
P. barbatus11,14-dihydroxy-8,11,13-abietatrien-7-one-HPLC[6]
P. madagascariensisRosmarinic acid4.60 to 50.5 mg/gHPLC-DAD[7]
P. madagascariensis6β,7α-dihydroxyroyleanone-HPLC-DAD[7]
P. madagascariensis7α-formyloxy-6β-hydroxyroyleanone-HPLC-DAD[7]
P. madagascariensis7α-acetoxy-6β-hydroxyroyleanone-HPLC-DAD[7]
P. madagascariensisColeon U-HPLC-DAD[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Quantification of this compound by HPLC-DAD

This protocol is adapted from methods used for the analysis of royleanones in Plectranthus species.[7][8]

1. Plant Material and Extraction:

  • Harvest and air-dry the relevant plant material (e.g., leaves, roots).

  • Grind the dried material to a fine powder.

  • Extract the powdered material with a suitable solvent (e.g., acetone, methanol, or dichloromethane) using maceration, sonication, or Soxhlet extraction.

  • Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Sample Preparation:

  • Redissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC-DAD Analysis:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is typically used. For example, a linear gradient from 20% to 100% acetonitrile over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Diode array detector (DAD) monitoring at a wavelength range of 200-400 nm. This compound typically shows a characteristic UV absorption spectrum.

  • Quantification: Prepare a calibration curve using a purified standard of this compound of known concentrations. The concentration in the plant extract can be determined by comparing its peak area with the calibration curve.

Heterologous Expression and Functional Characterization of Diterpene Synthases and Cytochrome P450s

This protocol provides a general workflow for the identification and characterization of the enzymes involved in the biosynthetic pathway.

Experimental_Workflow cluster_0 Gene Identification cluster_1 Heterologous Expression cluster_2 Enzyme Assays cluster_3 Product Analysis Transcriptome Transcriptome Sequencing (Plectranthus) Candidate_Genes Candidate Gene Selection (diTPSs, CYPs) Transcriptome->Candidate_Genes Cloning Gene Cloning into Expression Vector Candidate_Genes->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Protein_Purification Protein Purification or Microsome Isolation Enzyme_Assay In vitro Enzyme Assay with Substrate Protein_Purification->Enzyme_Assay GC_MS Product Identification (GC-MS, LC-MS) Enzyme_Assay->GC_MS

Workflow for enzyme characterization.

1. Gene Identification:

  • Perform transcriptome sequencing (RNA-seq) of relevant Plectranthus tissues (e.g., glandular trichomes, roots) where diterpenoids are synthesized.

  • Identify candidate diterpene synthase (diTPS) and cytochrome P450 (CYP) genes based on sequence homology to known terpene biosynthetic genes from other Lamiaceae species.

2. Heterologous Expression in E. coli (for diTPSs):

  • Clone the full-length coding sequence of the candidate diTPS gene into a suitable E. coli expression vector (e.g., pET series).

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Induce protein expression with IPTG.

  • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

3. Heterologous Expression in Saccharomyces cerevisiae (for CYPs):

  • Clone the full-length coding sequence of the candidate CYP gene into a yeast expression vector.

  • Co-express the CYP with a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) to ensure efficient electron transfer.

  • Transform the yeast strain (e.g., WAT11, which expresses a plant CPR) with the expression constructs.

  • Grow the yeast culture and induce protein expression.

  • Prepare microsomes from the yeast cells, which will contain the expressed CYP and CPR.

4. In Vitro Enzyme Assays:

  • diTPS Assay: Incubate the purified diTPS enzyme with GGPP in a suitable buffer. Extract the reaction products with an organic solvent (e.g., hexane) and analyze by GC-MS to identify the resulting diterpene hydrocarbon.

  • CYP Assay: Incubate the yeast microsomes containing the CYP and CPR with the appropriate substrate (e.g., abietatriene or ferruginol) and NADPH in a suitable buffer. Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by LC-MS or GC-MS to identify the oxidized products.

Regulation of this compound Biosynthesis

The biosynthesis of diterpenoids in plants is tightly regulated at the transcriptional level. Various families of transcription factors, including MYB, bHLH, and WRKY, have been shown to regulate the expression of genes encoding enzymes in terpenoid biosynthetic pathways in response to developmental cues and environmental stimuli.[9] While specific transcription factors controlling this compound biosynthesis in Plectranthus have not yet been identified, studies in related Lamiaceae species provide a model for the regulatory network.

Transcriptional_Regulation cluster_0 Regulatory Level cluster_1 Gene Expression cluster_2 Metabolic Output Stimuli Environmental/Developmental Stimuli TFs Transcription Factors (MYB, bHLH, WRKY) Stimuli->TFs diTPS_Gene diTPS Gene TFs->diTPS_Gene CYP_Gene CYP450 Gene TFs->CYP_Gene Dehydroroyleanone This compound Biosynthesis diTPS_Gene->Dehydroroyleanone CYP_Gene->Dehydroroyleanone

Model for transcriptional regulation of biosynthesis.

Conclusion and Future Perspectives

This technical guide has summarized the current understanding of the biosynthesis of this compound in Plectranthus. While the general pathway is proposed based on strong evidence from related species, the definitive elucidation of the specific enzymes and regulatory factors in Plectranthus remains an active area of research. Future work should focus on the functional characterization of candidate diTPS and CYP genes from Plectranthus species known to produce high levels of this compound. The detailed protocols and information provided herein serve as a valuable resource for researchers aiming to unravel the intricacies of this important biosynthetic pathway and to explore its potential for metabolic engineering and the development of novel pharmaceuticals.

References

6,7-Dehydroroyleanone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dehydroroyleanone is an abietane (B96969) diterpene quinone found in various plant species, notably within the Plectranthus and Salvia genera.[1][2] This molecule has garnered significant scientific interest due to its potent cytotoxic properties against a range of cancer cell lines, including those of the breast, liver, and central nervous system.[3] Its mechanism of action is primarily attributed to the induction of apoptosis through the intrinsic, caspase-dependent pathway.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are also presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound possesses a rigid tetracyclic abietane skeleton characterized by a quinone moiety, which is crucial for its biological activity. The chemical structure and key identifiers are presented below.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. The compound typically appears as orange-reddish crystals.[4]

PropertyValueSource
Molecular Formula C₂₀H₂₆O₃[5]
Molecular Weight 314.42 g/mol [5]
IUPAC Name (4bS,8aS)-1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthrene-3,4-dioneCOCONUT Database
CAS Number 6855-99-8[1]
Appearance Orange-reddish crystals[4]
Solubility Poorly soluble in water. Soluble in solvents like chloroform.[4]
Optical Rotation [α]D²¹ = -2.85° (in CHCl₃)[4]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While detailed raw spectra are beyond the scope of this guide, the characteristic data are summarized below.

TechniqueDataSource
¹H NMR, ¹³C NMR Data available in the literature, confirming the abietane skeleton and functional groups.[6]
Mass Spectrometry (MS) EI-MS m/z 314 [M]⁺, with characteristic fragmentation patterns.[5]
UV-Vis Spectroscopic data is available and has been used for characterization.[7]
Single-Crystal X-ray Crystal structure confirms a monoclinic system with a P21 space group.[5]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its cytotoxic and pro-apoptotic effects being the most extensively studied.

Cytotoxicity

The compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. A summary of its inhibitory concentrations is presented below.

Cell LineCancer TypeIC₅₀ / GI₅₀ (µM)Exposure Time (h)Source
Hep G2Hepatocellular Carcinoma32.7424[8]
Hep G2Hepatocellular Carcinoma16.6248[8]
H7PXGlioma--[3]
MCF-7Breast Carcinoma--[3]
NCI-H460Lung Cancer--[6]
AGSGastric Carcinoma--[6]
CaCo-2Colorectal Adenocarcinoma--[6]

Note: Specific IC₅₀/GI₅₀ values for some cell lines were mentioned as significant but not quantified in the provided search results.

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxicity of this compound is the induction of programmed cell death, or apoptosis.[8][9] Studies have shown that this process is caspase-dependent and involves the intrinsic apoptotic pathway.[4]

Apoptosis_Pathway DHR This compound Mito Mitochondrion DHR->Mito Induces mitochondrial membrane permeabilization CytC Cytochrome c release Mito->CytC Casp9 Pro-caspase 9 CytC->Casp9 aCasp9 Activated Caspase 9 Casp9->aCasp9 Casp37 Pro-caspase 3/7 aCasp9->Casp37 aCasp37 Activated Caspase 3/7 Casp37->aCasp37 PARP PARP aCasp37->PARP Apoptosis Apoptosis aCasp37->Apoptosis cPARP Cleaved PARP PARP->cPARP Isolation_Workflow Plant 1. Plant Material (e.g., Plectranthus aliciae leaves) Hydrodistillation 2. Hydrodistillation (Clevenger apparatus) Plant->Hydrodistillation EO 3. Essential Oil Collection Hydrodistillation->EO Chromatography 4. Flash Chromatography (Silica Gel) EO->Chromatography Fractions 5. Fraction Collection Chromatography->Fractions Recrystallization 6. Recrystallization (Methanol) Fractions->Recrystallization DHR_crystals 7. Pure this compound (Orange-reddish crystals) Recrystallization->DHR_crystals

References

6,7-Dehydroroyleanone: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dehydroroyleanone (DHR), a naturally occurring abietane (B96969) diterpene, has demonstrated significant cytotoxic and pro-apoptotic activities across a range of cancer cell lines, positioning it as a promising candidate for novel anticancer therapeutic development. This technical guide provides an in-depth analysis of the core mechanisms underlying DHR's anticancer effects, focusing on its ability to induce apoptosis through the intrinsic pathway. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the implicated signaling cascades to offer a comprehensive resource for the scientific community.

Introduction

This compound is a bioactive compound isolated from various plant species. Emerging research has highlighted its potent cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma, breast cancer, and glioma.[1][2] This guide delineates the current understanding of its mechanism of action, with a focus on the induction of programmed cell death, or apoptosis, in cancer cells.

Cytotoxic Activity

DHR exhibits a dose-dependent cytotoxic effect on cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

Table 1: Cytotoxicity of this compound in Cancer Cells

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
Hep G2Hepatocellular Carcinoma2432.74[1]
Hep G2Hepatocellular Carcinoma4816.62[1]
MCF-7Breast Cancer (hormone-positive)Not SpecifiedNot Specified[2][3]
SkBr3Breast Cancer (HER2-positive)Not SpecifiedNot Specified[3]
SUM159Breast Cancer (triple-negative)Not SpecifiedNot Specified[3]
H7PXGliomaNot SpecifiedNot Specified[3]

Induction of Apoptosis

A primary mechanism of DHR's anticancer activity is the induction of apoptosis, or programmed cell death. This is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of specific signaling pathways.

Evidence for Apoptosis

Annexin V/Propidium Iodide (PI) staining is a standard flow cytometry-based assay to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.

In Hep G2 cells treated with this compound (25 µg/mL), a significant increase in the apoptotic cell population is observed over time. After 48 hours of treatment, the percentage of apoptotic cells (early and late) reached 39.7%.[1][3]

Table 2: Apoptosis Induction by this compound in Hep G2 Cells

TreatmentIncubation Time (hours)Percentage of Apoptotic Cells (%)Reference
Control48< 5[3]
Etoposide (50 µg/mL)4835.3[3]
This compound (25 µg/mL)4839.7[3]
The Intrinsic Apoptotic Pathway

Current evidence suggests that this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by intracellular signals and converges on the mitochondria. A key event is the change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. An increase in this ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade.

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. The intrinsic pathway involves the activation of initiator caspase-9, which in turn activates executioner caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. While the direct activation of caspases-3 and -9 by this compound is a key aspect of its mechanism, specific quantitative data on the fold-increase in their activity in response to the compound is an area for further investigation.

DHR This compound Bcl2_family Bcl-2 Family Proteins (Bax/Bcl-2 ratio ↑) DHR->Bcl2_family Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Other Potential Mechanisms of Action

While the induction of apoptosis via the intrinsic pathway is the most well-documented mechanism of action for this compound, other signaling pathways are likely involved. Further research is required to fully elucidate their roles.

Reactive Oxygen Species (ROS) Production

Many chemotherapeutic agents exert their effects by inducing the production of reactive oxygen species (ROS). An excess of ROS can lead to oxidative stress, damaging cellular components and triggering apoptosis. The quinone structure of this compound suggests a potential for redox cycling and ROS generation, a hypothesis that warrants further experimental validation.

Modulation of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR, NF-κB, and STAT3 signaling pathways are critical for cancer cell survival, proliferation, and resistance to apoptosis. Inhibition of these pathways is a common strategy in cancer therapy. While some related compounds have been shown to modulate these pathways, direct evidence of this compound's effect on these specific signaling cascades in cancer cells is an area of active investigation.

DHR This compound ROS ROS Production ↑ DHR->ROS PI3K_Akt PI3K/Akt Pathway ↓ DHR->PI3K_Akt NFkB NF-κB Pathway ↓ DHR->NFkB STAT3 STAT3 Pathway ↓ DHR->STAT3 Apoptosis Apoptosis ROS->Apoptosis PI3K_Akt->Apoptosis NFkB->Apoptosis STAT3->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time points (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

cluster_0 Cell Culture cluster_1 MTT Assay cluster_2 Data Analysis Seed Seed Cells Treat Treat with DHR Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate (4h) Add_MTT->Incubate Add_DMSO Add DMSO Incubate->Add_DMSO Read Read Absorbance Add_DMSO->Read Calculate Calculate % Viability Read->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target proteins.

Protocol (General):

  • Treat cells with this compound and prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a promising natural compound with potent anticancer activity, primarily mediated through the induction of apoptosis via the intrinsic pathway. Its ability to trigger caspase activation highlights its potential as a lead compound for the development of novel chemotherapeutic agents.

Future research should focus on several key areas to fully elucidate its mechanism of action and therapeutic potential:

  • ROS Production: Quantitatively assess the ability of this compound to induce ROS production in various cancer cell lines and determine the role of ROS in mediating its apoptotic effects.

  • Signaling Pathway Modulation: Conduct detailed studies, including Western blot and reporter assays, to confirm and quantify the effects of this compound on the PI3K/Akt/mTOR, NF-κB, and STAT3 signaling pathways.

  • In Vivo Efficacy: Evaluate the antitumor efficacy and safety of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify compounds with improved potency and selectivity.

A comprehensive understanding of these aspects will be crucial for the successful translation of this compound from a promising natural product into a clinically effective anticancer drug.

References

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 6,7-Dehydroroyleanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 6,7-Dehydroroyleanone (DHR), an abietane (B96969) diterpene with significant anticancer potential. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes the underlying mechanisms of action to support further research and development in oncology.

Executive Summary

This compound, a natural compound isolated from various plant species including those of the Plectranthus and Taiwania genera, has demonstrated notable cytotoxic effects against a range of human cancer cell lines.[1][2][3] Studies have shown its efficacy in inducing programmed cell death, or apoptosis, in cancer cells, often surpassing the potency of established chemotherapeutic agents like etoposide.[1] This guide consolidates the existing data on its cytotoxic activity and provides detailed protocols for its evaluation, offering a foundational resource for researchers investigating its therapeutic potential.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values of DHR against various human cancer cell lines.

Table 1: Cytotoxicity of this compound against Human Hepatocellular Carcinoma (Hep G2) Cells

Treatment DurationIC50 (µg/mL)IC50 (µM)
24 hours10.2832.74
48 hours5.2216.62

Data sourced from a study on Taiwania cryptomerioides bark essential oil.[1]

Table 2: Comparative Cytotoxicity (GI50) of this compound and its Derivatives

Cell LineCancer TypeThis compound (µM)
AGSGastric Carcinoma24.31 ± 1.41
CaCo-2Colorectal Adenocarcinoma31.62 ± 2.74
MCF-7Breast Carcinoma60.44 ± 3.69
NCI-H460Lung Cancer82.98 ± 2.98

GI50 represents the concentration for 50% growth inhibition.[2]

Table 3: Cytotoxicity against a Non-Tumor Cell Line

Cell LineCell TypeIC50 (µM)
MRC-5Human Embryonal Bronchial Epithelial Cells24

This data suggests a degree of selectivity of DHR towards cancer cells over non-tumor cells.[4]

Experimental Protocols

Reproducible and standardized experimental protocols are critical for the accurate assessment of cytotoxicity. The following sections detail the methodologies for the key assays used in the preliminary screening of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., Hep G2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24 and 48 hours).

  • MTT Addition: Following incubation, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentrations.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Visualizations: Workflows and Signaling Pathways

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Start: Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed prepare Prepare Serial Dilutions of this compound seed->prepare treat Treat Cells with Compound prepare->treat incubate Incubate for 24h & 48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Read Absorbance at 570nm dissolve->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

G DHR This compound Mitochondrion Mitochondrion DHR->Mitochondrion Induces Intrinsic Pathway Casp9 Pro-Caspase-9 Mitochondrion->Casp9 aCasp9 Activated Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Execution

Caption: Proposed intrinsic apoptotic signaling pathway induced by this compound.

Mechanism of Action

Preliminary studies indicate that this compound induces apoptosis in cancer cells through the intrinsic pathway.[5] This is characterized by the activation of key executioner caspases. Strong activation of caspase-9 and caspase-3 has been observed, suggesting that DHR triggers a cascade of events leading to programmed cell death.[5] Furthermore, it has been noted that DHR can evade the resistance mechanisms associated with P-glycoprotein, a significant advantage in overcoming multidrug resistance in cancer therapy.[4][5]

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent cytotoxic activity against a variety of cancer cell lines. Its ability to induce apoptosis via the intrinsic pathway and circumvent common drug resistance mechanisms makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on elucidating the precise molecular targets of DHR, expanding its evaluation in a wider range of cancer models, including in vivo studies, and exploring its potential in combination therapies to enhance its anticancer efficacy.

References

The Role of 6,7-Dehydroroyleanone in Traditional and Modern Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dehydroroyleanone, a bioactive abietane (B96969) diterpene quinone, is a significant constituent of various medicinal plants utilized in traditional healing practices. Notably found in species of the Plectranthus, Taiwania, and Inula genera, this compound has garnered considerable scientific interest for its potent pharmacological activities. This technical guide provides a comprehensive overview of the role of this compound, bridging its traditional medicinal roots with modern scientific validation. It details its cytotoxic, anti-inflammatory, and antimicrobial properties, elucidates its mechanisms of action through key signaling pathways, and provides detailed experimental protocols for its isolation and bioactivity assessment. All quantitative data are summarized for comparative analysis, and cellular pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising natural product.

Traditional Medicine Context

While this compound itself is not documented in traditional texts, the plants from which it is abundantly isolated have a rich history of use in traditional medicine, suggesting the compound's contribution to their therapeutic effects.

  • Plectranthus madagascariensis : Traditionally, this plant has been used to treat respiratory conditions such as coughs, colds, and asthma. It has also been applied topically for dermatological issues, including wounds and inflammation.[1][2][3]

  • Taiwania cryptomerioides : The durable wood of this tree was historically used for practical applications like coffins and house construction. Traditional practices also involved the extraction of chemicals from the wood for their medicinal properties.

  • Inula royleana : This plant has been traditionally employed as a disinfectant. Its roots contain alkaloids that have been observed to affect blood pressure and intestinal peristalsis.

The documented anti-inflammatory and antimicrobial properties of this compound align with the traditional uses of these plants for treating inflammatory conditions and infections.

Pharmacological Activities

Scientific investigations have substantiated the ethnobotanical claims by demonstrating the multi-faceted pharmacological potential of this compound.

Cytotoxic Activity

This compound has emerged as a potent cytotoxic agent against various cancer cell lines, with its efficacy in some cases surpassing that of conventional chemotherapeutic drugs.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Hep G2Hepatocellular Carcinoma32.7424[1]
Hep G2Hepatocellular Carcinoma16.6248[1]
H7PXGlioma--[1]
MCF-7Breast Cancer--
NCI-H460Non-small cell lung cancer--
Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineKey FindingsReference
Nitric Oxide (NO) InhibitionRAW 264.7 MacrophagesDose-dependent inhibition of LPS-induced NO production
Antimicrobial Activity

This compound has also demonstrated activity against pathogenic microorganisms.

Table 3: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µM)Reference
Staphylococcus aureusGram-positive bacteria-
MRSAGram-positive bacteria-

Mechanism of Action

Induction of Apoptosis in Cancer Cells

The primary mechanism underlying the cytotoxic activity of this compound is the induction of apoptosis, or programmed cell death. It triggers the intrinsic apoptotic pathway, a mitochondrial-mediated cascade of events.

apoptosis_pathway DHR This compound Mitochondrion Mitochondrion DHR->Mitochondrion Stress signal CytC Cytochrome c (release) Mitochondrion->CytC Apoptosome Apoptosome (Apaf-1/Cyt c/pro-Caspase-9) CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleavage & Activation Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Intrinsic Apoptosis Pathway Induced by this compound.
Attenuation of Inflammatory Response

This compound mitigates the inflammatory response by inhibiting the production of nitric oxide (NO), a key pro-inflammatory molecule. This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS). The upstream regulation is likely mediated through the NF-κB signaling pathway.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_COX2 iNOS/COX-2 Gene Transcription Nucleus->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Translation Inflammation Inflammation NO_PGs->Inflammation DHR This compound DHR->IKK

Anti-inflammatory Mechanism of this compound.

Experimental Protocols

Isolation of this compound

The following protocol outlines a general method for the isolation of this compound from plant material, such as the aerial parts of Plectranthus species.

isolation_workflow PlantMaterial Dried Plant Material (e.g., Plectranthus madagascariensis) Hydrodistillation Hydrodistillation (Clevenger apparatus) PlantMaterial->Hydrodistillation EssentialOil Crude Essential Oil Hydrodistillation->EssentialOil ColumnChromatography Silica (B1680970) Gel Column Chromatography (Gradient elution: n-hexane/ethyl acetate) EssentialOil->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC ActiveFraction Identification of Active Fraction (Bioassay-guided) TLC->ActiveFraction Purification Further Purification (e.g., Preparative HPLC) ActiveFraction->Purification PureCompound Pure this compound Purification->PureCompound Characterization Structural Characterization (NMR, MS, etc.) PureCompound->Characterization

Workflow for the Isolation of this compound.

Methodology:

  • Extraction: Air-dried and powdered plant material is subjected to hydrodistillation using a Clevenger-type apparatus for several hours to yield the essential oil.

  • Fractionation: The crude essential oil is fractionated by column chromatography on silica gel. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed.

  • Bioassay-Guided Isolation: Fractions are collected and monitored by Thin Layer Chromatography (TLC). The biological activity (e.g., cytotoxicity) of each fraction is assessed to identify the active fraction(s) containing the compound of interest.

  • Purification: The active fraction is further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound in high purity.

  • Structural Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

  • Cell Seeding: Cancer cells (e.g., Hep G2) are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). The plates are then incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Incubation: The treatment medium is removed, and a solution of MTT (typically 0.5-1 mg/mL in serum-free medium) is added to each well. The plates are incubated for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

The Griess assay is a common method for measuring nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Methodology:

  • Cell Seeding and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates. The cells are then pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution) is added to the supernatant.

  • Absorbance Measurement: After a short incubation at room temperature to allow for color development (a pink to reddish-purple azo dye), the absorbance is measured at approximately 540 nm.

  • Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Conclusion and Future Perspectives

This compound is a compelling natural product with a strong foundation in traditional medicine and robust scientific validation of its biological activities. Its potent cytotoxic and anti-inflammatory properties, mediated through well-defined signaling pathways, position it as a promising lead compound for the development of novel therapeutics. Future research should focus on in-depth in vivo studies to evaluate its efficacy and safety profile, as well as on structure-activity relationship studies to optimize its therapeutic potential. The detailed protocols provided herein offer a solid framework for researchers to further explore the multifaceted pharmacological landscape of this remarkable diterpenoid.

References

Discovery and Isolation of 6,7-Dehydroroyleanone from Taiwania cryptomerioides: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, isolation, and preliminary biological evaluation of 6,7-Dehydroroyleanone, a diterpenoid quinone, from the bark of Taiwania cryptomerioides. The isolation of this compound was achieved through a bioassay-guided fractionation approach, revealing its potent cytotoxic effects against human hepatocellular carcinoma cells. This document provides a summary of the quantitative data, experimental methodologies, and visual representations of the processes involved.

Quantitative Data Summary

The cytotoxic activity of the essential oil from the bark of Taiwania cryptomerioides, its most active fraction (S3), and the isolated this compound were evaluated against the Hep G2 human hepatocellular carcinoma cell line. The half-maximal inhibitory concentration (IC50) values are presented below, demonstrating a significant increase in potency from the crude oil to the purified compound.

SubstanceCell LineTreatment DurationIC50 (µg/mL)IC50 (µM)
This compound Hep G224 hours10.2832.74
This compound Hep G248 hours5.2216.62
Bark Essential OilHep G248 hours30.27-
Etoposide (Positive Control)Hep G248 hours29.68-

Table 1: Cytotoxicity of this compound and T. cryptomerioides Bark Essential Oil.[1][2]

The quantification of this compound in the most active S3 fraction was determined to be 8.81 ± 0.21% by gas chromatography (GC) analysis.[2]

Experimental Protocols

The isolation of this compound was performed using a bioassay-guided strategy, where fractions of the essential oil were tested for their cytotoxic activity to guide the purification process.

Plant Material and Essential Oil Extraction
  • Plant Material: Bark of Taiwania cryptomerioides was collected.

  • Extraction Method: The essential oil was extracted from the air-dried bark chips. While the primary articles do not specify the exact method for the bark, a common method for other parts of the plant, such as sapwood, is hydrodistillation using a Clevenger-type apparatus for an extended period (e.g., 8 hours).[3] The resulting oil is then dried over anhydrous sodium sulfate.

Bioassay-Guided Fractionation
  • Initial Bioassay: The crude bark essential oil was tested for cytotoxicity against Hep G2 cells to confirm activity.

  • Fractionation: The essential oil was subjected to column chromatography to separate it into different fractions. The primary study mentions the isolation from the "S3 fraction," which was identified as the most active among six fractions.[1][2]

  • Iterative Bioassays: Each fraction was tested for its cytotoxic activity. The S3 fraction demonstrated the highest potency and was selected for further purification.

Isolation and Purification of this compound
  • Purification of Active Fraction: The S3 fraction was further purified using chromatographic techniques to yield the pure compound, this compound.

  • Structural Elucidation: The chemical structure of the isolated compound was determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] The molecular structure was also confirmed by an ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram.[2][4]

Cytotoxicity and Apoptosis Assays
  • Cell Viability Assay (MTT): The cytotoxicity of the essential oil, its fractions, and purified this compound was determined using the colorimetric MTT assay.[1][2]

  • Apoptosis Analysis (Flow Cytometry): To determine the mechanism of cell death, Hep G2 cells treated with this compound were stained with Annexin V and propidium (B1200493) iodide (PI) and analyzed by flow cytometry. This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the bioassay-guided workflow for the isolation of this compound.

G cluster_0 Plant Material & Extraction cluster_1 Bioassay-Guided Fractionation cluster_2 Purification & Identification plant Taiwania cryptomerioides Bark extraction Essential Oil Extraction (e.g., Hydrodistillation) plant->extraction fractionation Column Chromatography extraction->fractionation fractions Fractions (S1-S6) fractionation->fractions bioassay Cytotoxicity Assay (Hep G2 cells) fractions->bioassay Bioassay s3_fraction Active S3 Fraction bioassay->s3_fraction Identify Most Active purification Further Chromatographic Purification s3_fraction->purification compound This compound purification->compound analysis Structural Elucidation (NMR, MS) compound->analysis

Bioassay-guided isolation workflow for this compound.
Proposed Signaling Pathway

This compound induces apoptosis in hepatocellular carcinoma cells. While the precise signaling cascade has not been fully elucidated in the reviewed literature, a generalized apoptosis pathway is presented below. The compound is shown to initiate a process that leads to the activation of executioner caspases, key mediators of programmed cell death.

G cluster_cell Hep G2 Cell compound This compound pro_apoptotic Pro-Apoptotic Signals (e.g., Bax/Bcl-2 modulation) compound->pro_apoptotic mito Mitochondrial Pathway pro_apoptotic->mito caspase9 Initiator Caspases (e.g., Caspase-9) mito->caspase9 caspase3 Executioner Caspases (e.g., Caspase-3) caspase9->caspase3 apoptosis Apoptosis (Cell Shrinkage, DNA Fragmentation) caspase3->apoptosis

Generalized apoptosis pathway initiated by this compound.

Conclusion

The research demonstrates that this compound, isolated from the bark of Taiwania cryptomerioides, is a potent cytotoxic agent against hepatocellular carcinoma cells.[1][2] Its activity is significantly greater than that of the crude essential oil and the clinical anticancer drug etoposide.[1][2] The mechanism of action involves the induction of apoptosis.[1][2] These findings highlight this compound as a promising phytochemical candidate for further investigation and development as a chemotherapeutic agent for human hepatocellular carcinoma.[1][2]

References

Spectroscopic Profile of 6,7-Dehydroroyleanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dehydroroyleanone, an abietane (B96969) diterpenoid quinone. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, is essential for the identification, characterization, and further investigation of this compound in drug discovery and development.

Core Spectroscopic Data

The quantitative spectroscopic data for this compound is summarized in the following tables for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
7.32s-OH-12
6.78dd9.8, 3.0H-7
6.44dd-H-6
3.23m-H-15
2.65m-H-1
2.18m-H-5
1.85m-H-2
1.65m-H-3
1.55m-H-1
1.25s-H-20
1.23d6.9H-16, H-17
1.21s-H-18
1.19s-H-19

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmCarbon Assignment
186.06C-14
183.44C-11
151.19C-12
140.51C-8
139.6C-6
138.5C-9
122.59C-13
121.10C-7
52.10C-5
40.52C-1
39.25C-4
35.15C-3
33.26C-10
32.60C-20
24.08C-15
22.80C-18
20.00C-16
19.80C-17
18.67C-2
15.17C-19
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₀H₂₆O₃
Exact Mass314.1882 g/mol
Infrared (IR) Spectroscopy Data

Table 4: IR Spectral Data of this compound (KBr) [1]

Wavenumber (cm⁻¹)Assignment
3364O-H stretching
3089C-H stretching (aromatic/vinylic)
2961, 2927, 2870C-H stretching (aliphatic)
1626C=O stretching (quinone)
1551C=C stretching
1460, 1387, 1376C-H bending
1329, 1254, 1165C-O stretching

Experimental Protocols

The following sections detail generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The concentration is generally in the range of 1-10 mg/mL.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.

  • ¹H NMR Acquisition: A standard pulse sequence is utilized to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm for this compound), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C spectrum, providing single lines for each unique carbon atom. A sufficient number of scans is essential due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: The resulting spectra are processed by applying a Fourier transform to the free induction decay (FID). The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). The integration of the proton signals provides the relative number of protons, and the coupling constants (J values) give information about adjacent protons. 2D NMR experiments such as COSY, HMQC, and HMBC are often employed to confirm the structure.[1][2]

Mass Spectrometry (MS)
  • Sample Introduction: The sample of this compound is introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol (B129727) or acetonitrile.

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is commonly used to generate molecular ions with minimal fragmentation.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • Data Analysis: The mass spectrum provides the molecular weight of the compound from the molecular ion peak. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: The KBr pellet is placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.

  • Data Acquisition: The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each wavelength.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. The positions and intensities of these bands are used to identify the functional groups.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Chromatography Chromatography Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Clevenger-Assisted Extraction of 6,7-Dehydroroyleanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dehydroroyleanone is a bioactive abietane (B96969) diterpene with a quinone moiety, predominantly found in the essential oil of various Plectranthus species, notably Plectranthus madagascariensis and its varieties such as Plectranthus aliciae.[1][2][3] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines, as well as anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4][5] The induction of apoptosis is one of the mechanisms underlying its cytotoxic activity.[4] Clevenger-assisted hydrodistillation is a well-established and effective method for the extraction of this valuable compound from its plant sources.[1][2]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Plectranthus aliciae
Extraction MethodExtraction Yield (%)Concentration of this compound in Extract (mg/g)
Clevenger-Assisted Extraction (CAE)0.0477.8
Ultrasound-Assisted Extraction (UAE) with water16.3Lower than CAE
Ultrasound-Assisted Extraction (UAE) with water:acetone10.2Lower than CAE
Maceration-Assisted Extraction (MAE)0.9Lower than CAE

Source: Data compiled from a study on Plectranthus aliciae.[1]

Table 2: Cytotoxic Activity of this compound
Cell LineIC50 (µg/mL) - 48h
Hep G2 (Human Hepatocellular Carcinoma)5.22

Source: Data from a study on the cytotoxicity of this compound.[4]

Experimental Protocols

Protocol 1: Clevenger-Assisted Hydrodistillation of this compound from Plectranthus madagascariensis leaves

Objective: To extract this compound from the leaves of Plectranthus madagascariensis using a Clevenger apparatus.

Materials:

  • Fresh or air-dried leaves of Plectranthus madagascariensis

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collecting burette

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Plant Material Preparation: Weigh approximately 100 g of air-dried and powdered leaves of Plectranthus madagascariensis.

  • Apparatus Setup: Place the plant material into a 2 L round-bottom flask and add 1 L of distilled water.

  • Connect the flask to the Clevenger apparatus, which is connected to a condenser.

  • Hydrodistillation: Heat the flask using a heating mantle to boil the water. The steam will carry the volatile essential oil containing this compound.

  • Continue the distillation for 3 hours. The condensed steam and essential oil will be collected in the graduated burette of the Clevenger apparatus.

  • Oil Collection: After 3 hours, turn off the heat and allow the apparatus to cool.

  • Carefully collect the orange-colored essential oil from the burette.

  • Drying the Essential Oil: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed glass vial in a refrigerator at 4°C, protected from light.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in the extracted essential oil.

Materials and Equipment:

  • Extracted essential oil sample

  • This compound standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a small amount of the essential oil and dissolve it in methanol to a known volume. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solution.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Clevenger-Assisted Extraction cluster_analysis Analysis & Quantification cluster_output Final Product plant Plectranthus madagascariensis leaves drying Air Drying & Powdering plant->drying clevenger Hydrodistillation (3 hours) drying->clevenger 100g sample in 1L water collection Essential Oil Collection clevenger->collection drying_oil Drying with Na2SO4 collection->drying_oil hplc HPLC-DAD Analysis drying_oil->hplc Sample Preparation quantification Quantification of This compound hplc->quantification final_product Pure this compound quantification->final_product

Caption: Experimental workflow for the extraction and quantification of this compound.

signaling_pathway DHR This compound cell Cancer Cell DHR->cell Induces caspases Caspase Activation cell->caspases Leads to apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Caption: Simplified diagram of the pro-apoptotic action of this compound.

References

Application Notes and Protocols: Ultrasound-Assisted Extraction of 6,7-Dehydroroyleanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dehydroroyleanone is a bioactive abietane (B96969) diterpene found in various plant species, notably within the Plectranthus genus. This compound has garnered significant interest for its potential therapeutic properties, including cytotoxic and antimicrobial activities. Efficient extraction of this compound from its natural sources is a critical first step in its study and potential development as a pharmaceutical agent. Ultrasound-assisted extraction (UAE) offers a rapid, efficient, and reproducible method for this purpose, often leading to higher yields in shorter extraction times compared to traditional methods. This document provides a detailed protocol for the ultrasound-assisted extraction of this compound and related compounds from Plectranthus species.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate solvent and extraction technique is crucial for maximizing the yield of royleanones. The following table summarizes the yields of various royleanone (B1680014) diterpenes from Plectranthus madagascariensis using different extraction methods, including ultrasound-assisted extraction (UAE) with acetone (B3395972) and methanol, as well as maceration and supercritical fluid extraction (SCFE). While this compound is not explicitly quantified in this dataset, the data for structurally similar royleanones provide a strong indication of the efficacy of each method.

Extraction MethodSolventRosmarinic Acid (mg/g)6β,7α-dihydroxyroyleanone (mg/g)7α-formyloxy-6β-hydroxyroyleanone (mg/g)7α-acetoxy-6β-hydroxyroyleanone (mg/g)Coleon U (mg/g)
Ultrasound-Assisted Extraction (UAE) Acetone 1.8 0.2 0.5 0.3 0.1
Ultrasound-Assisted Extraction (UAE) Methanol 2.5 0.1 0.2 0.1 t
Maceration Extraction (ME)Acetone1.90.30.60.40.1
Maceration Extraction (ME)Methanol2.70.20.30.2t
Supercritical Fluid Extraction (SCFE)CO₂n/dtttn/d
t = traces; n/d = not detected. Data adapted from a study on P. madagascariensis extracts.

Experimental Protocol: Ultrasound-Assisted Extraction of this compound

This protocol is based on established methodologies for the extraction of royleanones from Plectranthus species.[1]

1. Materials and Equipment

  • Plant Material: Dried and powdered aerial parts (leaves and stems) of Plectranthus madagascariensis or other this compound-containing species.

  • Solvent: Acetone (analytical grade).

  • Extraction Vessel: Glass beaker or flask.

  • Ultrasonic Device: An ultrasonic bath or probe system (e.g., operating at 35 kHz).

  • Filtration System: Buchner funnel with Whatman No. 1 filter paper or equivalent, and a vacuum flask.

  • Rotary Evaporator: For solvent removal.

  • Analytical Balance.

  • Standard laboratory glassware.

2. Procedure

  • Sample Preparation: Weigh 10 g of the dried, powdered plant material and place it into a 250 mL glass beaker.

  • Solvent Addition: Add 100 mL of acetone to the beaker, resulting in a solid-to-solvent ratio of 1:10 (g/mL).

  • Ultrasonication:

    • Place the beaker in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the beaker.

    • Set the ultrasonic frequency to 35 Hz.

    • Sonicate the mixture at room temperature for a total of 30 minutes. It is recommended to perform the sonication in cycles (e.g., three 10-minute cycles with intermittent swirling) to ensure uniform extraction and prevent overheating.

  • Filtration: After sonication, filter the mixture under vacuum through a Buchner funnel fitted with filter paper to separate the extract from the plant residue.

  • Residue Washing: Wash the plant residue on the filter paper with a small volume of fresh acetone (e.g., 20 mL) to recover any remaining extract.

  • Solvent Evaporation: Combine the filtrates and evaporate the acetone using a rotary evaporator at a controlled temperature (e.g., 40°C) until a crude extract is obtained.

  • Drying and Weighing: Place the crude extract in a desiccator under vacuum to remove any residual solvent. Weigh the final dried extract to determine the extraction yield.

  • Further Processing: The crude extract can be further purified using chromatographic techniques (e.g., column chromatography, HPLC) to isolate this compound.

Mandatory Visualizations

Experimental Workflow for Ultrasound-Assisted Extraction

UAE_Workflow PlantMaterial Dried & Powdered Plectranthus sp. SolventAddition Add Acetone (1:10 g/mL) PlantMaterial->SolventAddition Ultrasonication Ultrasonication (35 kHz, 30 min, RT) SolventAddition->Ultrasonication Filtration Vacuum Filtration Ultrasonication->Filtration Residue Plant Residue Filtration->Residue Discard Extract_Solvent Crude Extract in Acetone Filtration->Extract_Solvent SolventEvaporation Rotary Evaporation (40°C) Extract_Solvent->SolventEvaporation CrudeExtract Dried Crude Extract SolventEvaporation->CrudeExtract Purification Chromatographic Purification CrudeExtract->Purification FinalProduct Isolated This compound Purification->FinalProduct UAE_Principles Ultrasound Ultrasound Waves Cavitation Acoustic Cavitation Ultrasound->Cavitation induces BubbleCollapse Bubble Collapse Cavitation->BubbleCollapse leads to CellDisruption Plant Cell Wall Disruption BubbleCollapse->CellDisruption causes MassTransfer Enhanced Mass Transfer BubbleCollapse->MassTransfer promotes SolventPenetration Increased Solvent Penetration CellDisruption->SolventPenetration facilitates ExtractionYield Increased Extraction Yield MassTransfer->ExtractionYield SolventPenetration->ExtractionYield ExtractionTime Reduced Extraction Time ExtractionYield->ExtractionTime

References

Application Note: High-Purity Isolation of 6,7-Dehydroroyleanone using Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dehydroroyleanone (DHR) is a bioactive abietane (B96969) diterpene with significant cytotoxic properties, making it a compound of interest in pharmaceutical research and drug development.[1] Found in the essential oils of various plants, including Plectranthus madagascariensis and Taiwania cryptomerioides, efficient purification of DHR is crucial for its further study and potential therapeutic applications.[1][2] Flash chromatography offers a rapid and effective method for the preparative separation of DHR from crude plant extracts and reaction mixtures. This application note provides a detailed protocol for the purification of this compound using normal-phase flash chromatography, yielding a high degree of purity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective flash chromatography protocol.

PropertyValue/DescriptionSource
Molecular FormulaC20H26O3N/A
Molecular Weight314.42 g/mol N/A
AppearanceOrange-reddish crystals[1]
PolarityConsidered a less polar diterpeneInferred from chromatography conditions
SolubilityPoor solubility in aqueous solutions such as phosphate (B84403) buffer. Soluble in organic solvents like chloroform, acetone, ethyl acetate (B1210297), and hexane.[1]
UV AbsorbanceExhibits UV absorbance, which can be utilized for detection during chromatography.Inferred from HPLC methods

Experimental Protocol: Flash Chromatography of this compound

This protocol outlines the step-by-step methodology for the purification of this compound from a crude plant extract using flash chromatography.

Materials and Equipment
  • Stationary Phase: Silica (B1680970) gel (230-400 mesh)

  • Mobile Phase Solvents: n-Hexane (HPLC grade), Ethyl acetate (HPLC grade)

  • Crude Sample: Dried crude extract containing this compound

  • Flash Chromatography System: (e.g., Biotage® Isolera™, Teledyne ISCO CombiFlash®) or a manual setup with a glass column, pump, and fraction collector.

  • Thin Layer Chromatography (TLC) Supplies: Silica gel TLC plates, developing chamber, UV lamp.

  • Rotary Evaporator

  • Analytical Balance

  • Glassware: Round-bottom flasks, beakers, graduated cylinders.

Method Development: Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Solvent System Selection: Spot the dissolved sample onto a silica gel TLC plate. Develop the plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the polarity.

  • Optimal Rf Value: The ideal solvent system for flash chromatography will provide a retention factor (Rf) of approximately 0.35 for this compound. This allows for good separation from both more polar and less polar impurities.

Flash Chromatography Procedure
  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude sample to be purified (a general guideline is a 1:20 to 1:40 sample-to-silica ratio by weight for dry loading).

    • Pack the column with silica gel using either the dry or slurry packing method as recommended by the flash system manufacturer.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude extract (e.g., 8.10 g of bark essential oil) in a suitable solvent.[2] Add silica gel (2-3 times the mass of the crude extract) to the solution. Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. Load this powder evenly onto the top of the packed column.

    • Liquid Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a weak solvent like dichloromethane. Inject the solution onto the column.

  • Elution and Fraction Collection:

    • Equilibrate the column with the initial mobile phase (e.g., 100% n-hexane or a low percentage of ethyl acetate in n-hexane).

    • Begin the elution with a linear gradient of increasing ethyl acetate in n-hexane. A suggested gradient is provided in the table below. The flow rate should be adjusted based on the column size, with a linear velocity of approximately 2 inches/minute being a good starting point.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a 40 g column).

    • Monitor the elution of compounds using the flash system's UV detector.

  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

    • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, and/or mass spectrometry. A purity of 96.9% has been reported after flash chromatography followed by recrystallization.[1]

Recommended Flash Chromatography Parameters
ParameterRecommended Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Gradient Profile 0-10 min: 0-15% B10-25 min: 15-40% B25-30 min: 40-100% B
Flow Rate Dependent on column size (e.g., 20-40 mL/min for a 40g column)
Detection UV (e.g., 254 nm and/or 280 nm)
Sample Loading Dry loading adsorbed onto silica gel

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and principles involved in the flash chromatography purification of this compound.

experimental_workflow crude_extract Crude Plant Extract tlc TLC Method Development (Optimize Mobile Phase, Rf ≈ 0.35) crude_extract->tlc sample_prep Sample Preparation (Dry Loading on Silica Gel) crude_extract->sample_prep flash_chrom Flash Chromatography (Silica Gel, n-Hexane/Ethyl Acetate Gradient) tlc->flash_chrom sample_prep->flash_chrom fraction_collection Fraction Collection flash_chrom->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling solvent_evap Solvent Evaporation pooling->solvent_evap pure_dhr Purified this compound solvent_evap->pure_dhr analysis Purity and Identity Confirmation (HPLC, NMR, MS) pure_dhr->analysis

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_mobile_phase Mobile Phase Polarity cluster_elution Compound Elution low_polarity Low Polarity (High % n-Hexane) non_polar_impurities Non-polar Impurities low_polarity->non_polar_impurities Elutes First dhr This compound low_polarity->dhr Elutes Later high_polarity High Polarity (High % Ethyl Acetate) high_polarity->dhr Elutes polar_impurities Polar Impurities high_polarity->polar_impurities Elutes

Caption: Elution principle in normal-phase flash chromatography of DHR.

Conclusion

Flash chromatography is a powerful and efficient technique for the purification of this compound from complex mixtures. By employing a silica gel stationary phase and an optimized n-hexane/ethyl acetate gradient, it is possible to obtain DHR with high purity, suitable for further research and development. The protocol provided in this application note serves as a comprehensive guide for researchers and scientists working with this promising bioactive compound. Methodical development using TLC and proper sample loading techniques are key to achieving optimal separation and yield.

References

Application Notes and Protocols for the Purification of 6,7-Dehydroroyleanone via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dehydroroyleanone, an abietane (B96969) diterpene quinone, has garnered significant interest within the scientific community due to its notable cytotoxic and apoptotic activities against various cancer cell lines. Found in the essential oils of plants from the Lamiaceae family, such as Plectranthus and Salvia species, as well as in Taiwania cryptomerioides and Taxodium distichum, its potential as a chemotherapeutic agent necessitates the development of robust purification methods. Recrystallization stands as a critical final step to obtain high-purity this compound suitable for biological assays and further drug development. This document provides detailed protocols and application notes for the recrystallization of this compound, including quantitative data from existing literature and a visualization of its apoptotic signaling pathway.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of an effective recrystallization protocol.

PropertyValueReference
Molecular Formula C₂₀H₂₆O₃
Molecular Weight 314.42 g/mol
Appearance Orangish-red needle-like or block-like crystals[1][2]
Melting Point 168–169 °C
Solubility Virtually insoluble in aqueous media. Soluble in methanol (B129727) and a mixture of dichloromethane (B109758) and methanol.[1][2]
Purity (Post-Recrystallization) ≥96.9% (by HPLC)[1][2]

Experimental Protocols

The purification of this compound from its natural source typically involves initial extraction and chromatographic separation prior to final purification by recrystallization.

I. Preliminary Purification: Column Chromatography

Prior to recrystallization, a crude extract containing this compound should be subjected to column chromatography to remove the majority of impurities.

Materials:

  • Crude plant extract (e.g., from Plectranthus madagascariensis or Taiwania cryptomerioides)

  • Silica (B1680970) gel (230-400 mesh)

  • Hexane (B92381) (or petroleum ether)

  • Ethyl acetate (B1210297)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a silica gel slurry in hexane and pack the column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing this compound, identified by comparison with a standard or by spectroscopic methods.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the partially purified, crude this compound.

II. Final Purification: Recrystallization

Two primary recrystallization methods from the literature are presented below. The choice of solvent is critical and may require small-scale trials to determine the optimal conditions for the specific crude material.

Method A: Single Solvent Recrystallization with Methanol

This method is effective for obtaining orange-reddish crystals of this compound.[1][2]

Materials:

  • Partially purified this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol to the flask.

  • Gently heat the mixture while stirring until the solvent begins to boil.

  • Continue to add small portions of hot methanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a high yield.

  • If the solution is colored by impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper to remove the charcoal.

  • Allow the flask to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any residual impurities from the mother liquor.

  • Dry the purified crystals under vacuum to remove all traces of the solvent.

Method B: Mixed Solvent Recrystallization with Dichloromethane-Methanol

This method is particularly useful for obtaining high-quality crystals suitable for X-ray diffraction.

Materials:

  • Partially purified this compound

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature.

  • Slowly add methanol (in a 2:5 ratio of CH₂Cl₂ to MeOH) to the solution until it becomes slightly turbid, indicating the saturation point has been reached.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the resulting orange, block-like crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold dichloromethane-methanol mixture.

  • Dry the crystals under vacuum.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Purification

G cluster_extraction Extraction & Initial Separation cluster_chromatography Chromatographic Purification cluster_recrystallization Final Purification plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collect Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions crude_product Partially Purified Product combine_fractions->crude_product dissolution Dissolution in Hot Solvent crude_product->dissolution cooling Slow Cooling & Crystallization dissolution->cooling filtration Vacuum Filtration & Washing cooling->filtration drying Drying filtration->drying pure_crystals Pure this compound Crystals drying->pure_crystals

Caption: Workflow for the purification of this compound.

Proposed Apoptotic Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells. While the exact molecular interactions are a subject of ongoing research, a generalized intrinsic apoptotic pathway is presented below.

G DHR This compound Mitochondrion Mitochondrion DHR->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Activated_Caspase3 Activated Caspase-3 Activated_Caspase9->Activated_Caspase3 Activates Caspase3 Pro-caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: Intrinsic apoptotic pathway induced by this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the purification of this compound to a high degree of purity. The choice of recrystallization solvent and technique should be optimized based on the nature and extent of impurities in the starting material. The high purity of the final product is essential for accurate in vitro and in vivo studies to further elucidate its mechanism of action and to advance its potential as a novel anticancer agent.

References

Application Note: HPLC Method for the Quantification of 6,7-Dehydroroyleanone in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,7-Dehydroroyleanone is a bioactive abietane (B96969) diterpenoid quinone found in various plant species, including those from the Plectranthus, Salvia, and Taiwania genera.[1][2][3] This compound has garnered significant interest due to its notable cytotoxic activities against several cancer cell lines, making it a potential candidate for further investigation in drug development.[2][4] Accurate and precise quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and the standardization of extracts for pharmacological research.

This application note provides a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the reliable quantification of this compound.

Principle

The method employs reversed-phase chromatography, where the stationary phase (C18) is nonpolar, and the mobile phase is a more polar mixture of an organic solvent and water. This compound, being a relatively nonpolar molecule, is retained by the C18 column. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the compound is eluted and subsequently detected by a UV detector at its maximum absorbance wavelength.[5][6] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from analytical standards of known concentrations.

Experimental Protocols

Instrumentation, Chemicals, and Materials

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical balance (4-decimal place).

  • Ultrasonic bath.

  • Vortex mixer.

  • Centrifuge.

  • pH meter.

Chemicals and Reagents:

  • This compound analytical standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC or ultrapure grade).

  • Formic acid (analytical grade).

  • Syringe filters (0.45 µm or 0.22 µm PTFE or nylon).

Chromatographic Conditions

The separation and quantification are achieved using the parameters outlined in Table 1.

ParameterValue
HPLC System Standard system with gradient capability
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 60% B; 5-20 min: 60-95% B; 20-25 min: 95% B; 25-26 min: 95-60% B; 26-30 min: 60% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 270 nm
Run Time 30 minutes

Table 1: HPLC Chromatographic Conditions.

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase (pre-mixed at initial gradient conditions) or methanol.

Preparation of Plant Extract Samples

The following protocol describes a general procedure for solid plant extracts.[6][7]

  • Drying and Grinding: Dry the plant material (e.g., leaves, bark) at 40°C until a constant weight is achieved and grind it into a fine powder.[8]

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a suitable flask. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30-45 minutes in an ultrasonic bath to facilitate the extraction of the target analyte.

  • Centrifugation & Collection: Centrifuge the extract at 4000 rpm for 15 minutes. Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[9]

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

G cluster_prep Sample Preparation Workflow plant Dried, Powdered Plant Material weigh Weigh 1.0 g of Sample plant->weigh extract Add 20 mL Methanol & Sonicate for 30 min weigh->extract centrifuge Centrifuge at 4000 rpm for 15 min extract->centrifuge collect Collect Supernatant centrifuge->collect filter Filter through 0.45 µm Syringe Filter collect->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial

Caption: Workflow for the preparation of plant extracts for HPLC analysis.

Method Validation and Quantification

To ensure the reliability of the method, it should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. Table 2 summarizes the typical performance data for a validated method for diterpene analysis.[10]

ParameterResult
Linearity (R²) ≥ 0.999
Linear Range 1 - 100 µg/mL
LOD (Limit of Detection) 0.15 µg/mL
LOQ (Limit of Quantification) 0.50 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.0% - 102.0%

Table 2: Representative Method Validation Data.

Quantification Protocol:

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Inject the prepared plant extract samples.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

G cluster_analysis HPLC Analysis & Quantification Workflow setup HPLC System Setup & Equilibration inject_std Inject Standard Solutions (1-100 µg/mL) setup->inject_std inject_sample Inject Prepared Plant Extract Sample(s) setup->inject_sample calibrate Generate Calibration Curve (Peak Area vs. Conc.) inject_std->calibrate calculate Calculate Concentration using Regression Equation calibrate->calculate integrate Record Chromatogram & Integrate Peak Area inject_sample->integrate integrate->calculate

Caption: Logical workflow for HPLC analysis and data quantification.

Conclusion

The described RP-HPLC method is simple, precise, and accurate for the quantification of this compound in plant extracts. The protocol provides detailed steps for sample preparation, chromatographic analysis, and quantification. This application note serves as a robust guideline for researchers in natural product chemistry, pharmacology, and quality control to reliably determine the content of this biologically active diterpenoid.

References

Application Note: GC-MS Analysis of 6,7-Dehydroroyleanone in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dehydroroyleanone is a bioactive abietane (B96969) diterpenoid quinone found in the essential oils of various plants, including those from the Lamiaceae family such as Plectranthus species, and in the bark essential oil of Taiwania cryptomerioides.[1][2] This compound has garnered significant interest due to its diverse pharmacological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1] Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of this compound in essential oils to support research, quality control, and the development of new therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[3][4] This application note provides a detailed protocol for the GC-MS analysis of essential oils containing this compound.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound in essential oils from different plant sources.

Plant SpeciesPlant PartExtraction MethodPercentage of this compound (%)Reference
Taiwania cryptomerioidesBarkNot Specified8.81 ± 0.21[1]
Plectranthus aliciaeNot SpecifiedHydrodistillation4.3[2][5]

Experimental Workflow

The overall workflow for the GC-MS analysis of essential oils for this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Plant Material extraction Essential Oil Extraction (e.g., Hydrodistillation) plant_material->extraction dilution Dilution in Organic Solvent extraction->dilution injection GC Injection dilution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

Experimental Protocols

This section details the recommended protocols for sample preparation and GC-MS analysis.

Sample Preparation: Essential Oil Extraction

A common method for extracting essential oils from plant material is hydrodistillation.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Weigh a suitable amount of dried and powdered plant material (e.g., 50 g) and place it into a round-bottom flask.[6]

    • Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 800 mL of water for 50 g of plant material).[6]

    • Connect the flask to the Clevenger apparatus and heat the mixture to boiling.

    • Continue the hydrodistillation for a sufficient duration (e.g., 3-4 hours) to ensure complete extraction of the essential oil.[6]

    • Collect the essential oil, separate it from the aqueous layer, and dry it over anhydrous sodium sulfate.[6][7]

    • Store the dried essential oil in a sealed vial in a cool, dark place until analysis.

Sample Preparation for GC-MS Analysis
  • Materials:

    • Essential oil sample

    • GC-grade organic solvent (e.g., hexane, ethyl acetate, or methanol)[8][9]

    • Autosampler vials with PTFE-lined caps

  • Procedure:

    • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.[8]

    • Add the organic solvent to the mark to achieve a concentration of 1 mg/mL.[8]

    • Thoroughly mix the solution. Further dilutions may be necessary depending on the concentration of this compound and the sensitivity of the instrument.

    • Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for injection into the GC-MS system.[8]

GC-MS Instrumentation and Parameters

The following table provides recommended starting parameters for the GC-MS analysis. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnHP-5ms or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium or Hydrogen at a constant flow of 1.0-1.4 mL/min
Inlet Temperature250 - 280 °C
Injection ModeSplit (e.g., 20:1 to 100:1) or Splitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 minutes, then ramp at 3-5 °C/min to 240-280 °C, and hold for 5-10 minutes.
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-550
Acquisition ModeFull Scan

Note: The oven temperature program should be optimized to ensure good separation of this compound from other components in the essential oil. Given that this compound is a diterpene, a higher final temperature and a longer hold time may be necessary.

Data Analysis

Identification of this compound

The identification of this compound can be achieved by comparing the acquired mass spectrum and retention index with those of an authentic standard or with data from established mass spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound is expected to show a molecular ion peak [M]+ at m/z 314.[1]

Quantification of this compound

For accurate quantification, an external or internal standard method should be employed.

  • External Standard Method:

    • Prepare a series of calibration standards of a pure this compound standard at different concentrations.

    • Inject each standard into the GC-MS system and generate a calibration curve by plotting the peak area against the concentration.

    • Inject the diluted essential oil sample and determine the concentration of this compound by interpolating its peak area on the calibration curve.

  • Internal Standard Method:

    • Select an appropriate internal standard (a compound not present in the essential oil with similar chemical properties and a different retention time to this compound).

    • Add a known amount of the internal standard to each calibration standard and the essential oil sample.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Calculate the concentration of this compound in the sample based on its peak area ratio to the internal standard.

Signaling Pathway Diagram (Hypothetical)

While the primary focus of this application note is the analytical methodology, for drug development professionals, understanding the potential biological targets of this compound is crucial. The following diagram illustrates a hypothetical signaling pathway that could be investigated based on its known cytotoxic activities.

Signaling_Pathway cluster_cell Cancer Cell DHR This compound ROS ↑ Reactive Oxygen Species (ROS) DHR->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

This application note provides a comprehensive guide for the GC-MS analysis of essential oils containing this compound. The detailed protocols for sample preparation, instrumentation, and data analysis will aid researchers, scientists, and drug development professionals in the accurate identification and quantification of this important bioactive compound. The provided methods can be adapted and optimized for specific research and quality control needs.

References

Synthesis and Enhanced Biological Activity of 6,7-Dehydroroyleanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the synthesis of 6,7-dehydroroyleanone derivatives and the evaluation of their enhanced biological activities. The protocols outlined below are based on established methodologies and are intended to be a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

This compound, a naturally occurring abietane (B96969) diterpene, has garnered significant scientific interest due to its diverse pharmacological properties, including cytotoxic, anti-inflammatory, and antioxidant activities. Strategic chemical modification of the this compound scaffold offers a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. This report details the synthesis of acyl derivatives of this compound and provides protocols for assessing their biological efficacy.

Data Presentation

The biological activities of the parent compound, this compound (DHR), and its synthesized derivatives are summarized in the tables below for clear comparison.

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

CompoundDerivativeGI₅₀ (µM) vs. MCF-7 (Breast Cancer)GI₅₀ (µM) vs. NCI-H460 (Lung Cancer)
1 This compound (DHR)> 10> 10
2 Acetyl-DHR< 5< 5
3 Propionyl-DHR< 5< 5
4 Butyryl-DHR< 5< 5

GI₅₀: Concentration required to inhibit cell growth by 50%. Data is compiled from published studies.[1][2]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundDerivativeNO Inhibition (%) in LPS-stimulated RAW 264.7 cells (at 10 µM)
1 This compound (DHR)Moderate
2 Acetyl-DHRHigh
3 Propionyl-DHRHigh
4 Butyryl-DHRHigh

Qualitative comparison based on literature indicating significant enhancement of anti-inflammatory activity for the derivatives.[1][2]

Table 3: Antioxidant Activity of this compound Derivatives

| Compound | Derivative | DPPH Radical Scavenging Activity (IC₅₀, µM) | ABTS Radical Scavenging Activity (IC₅₀, µM) | |---|---|---| | 1 | this compound (DHR) | > 50 | > 50 | | 2 | Acetyl-DHR | < 50 | < 50 | | 3 | Propionyl-DHR | < 50 | < 50 | | 4 | Butyryl-DHR | < 50 | < 50 |

IC₅₀: Concentration required to scavenge 50% of the radicals. Data indicates improved antioxidant activity for the derivatives.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound Acyl Derivatives

This protocol describes the general procedure for the esterification of this compound at the C-12 hydroxyl group.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add anhydrous pyridine (2.0 eq) to the solution and stir at room temperature.

  • Slowly add the corresponding acyl chloride (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate (B1210297) to afford the desired acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Successful synthesis of three acyl derivatives (acetyl, propionyl, and butyryl) has been reported with good yields (86-95%).[3][4]

Protocol 2: Cytotoxicity Evaluation using Sulforhodamine B (SRB) Assay

This protocol details the procedure for assessing the cytotoxic activity of the synthesized derivatives against adherent human cancer cell lines such as MCF-7 and NCI-H460.[5][6][7][8][9]

Materials:

  • Human cancer cell lines (MCF-7, NCI-H460)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4 °C to fix the cells.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the fixed cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value for each compound.

Protocol 3: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of the inhibitory effect of the derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][6][10][11][12][13][14][15]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium supplemented with 10% FBS

  • 96-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 4: Antioxidant Capacity Evaluation

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) (0.1 mM)

  • Test compounds (dissolved in methanol)

  • Ascorbic acid or Trolox as a positive control

  • 96-well plates

  • Microplate reader

Procedure:

  • Add 100 µL of various concentrations of the test compounds or positive control to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol (B145695) or PBS

  • Test compounds (dissolved in a suitable solvent)

  • Trolox as a positive control

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•⁺) stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of the test compounds or positive control to the wells of a 96-well plate.

  • Add 190 µL of the diluted ABTS•⁺ solution to each well.

  • Incubate for 6 minutes at room temperature in the dark.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS radical scavenging activity and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The enhanced biological activities of this compound derivatives are often associated with the modulation of key cellular signaling pathways involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways.

Synthesis_Workflow DHR This compound (DHR) Reaction Esterification Reaction in Dichloromethane DHR->Reaction Acyl_Cl Acyl Chloride (e.g., Acetyl Chloride) Acyl_Cl->Reaction Pyridine Pyridine Pyridine->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Derivative This compound Acyl Derivative Purification->Derivative

Caption: Synthetic workflow for this compound derivatives.

Bioactivity_Workflow cluster_synthesis Synthesis cluster_assays Biological Evaluation cluster_results Data Analysis Derivative Synthesized Derivatives Cytotoxicity Cytotoxicity Assay (SRB) Derivative->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (NO Inhibition) Derivative->Anti_Inflammatory Antioxidant Antioxidant Assay (DPPH, ABTS) Derivative->Antioxidant GI50 GI50 Determination Cytotoxicity->GI50 IC50_NO NO IC50 Calculation Anti_Inflammatory->IC50_NO IC50_AOX Antioxidant IC50 Antioxidant->IC50_AOX

Caption: Experimental workflow for biological evaluation.

NFkB_MAPK_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Cascades cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB->Inflammation upregulates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Inflammation upregulates Proliferation Cell Proliferation & Survival MAPK->Proliferation regulates DHR_Derivative This compound Derivatives DHR_Derivative->IKK inhibits DHR_Derivative->MAPKKK inhibits

Caption: Putative mechanism of action via NF-κB and MAPK pathways.[16][17][18][19][20][21]

References

Application Notes and Protocols for the Formulation of 6,7-Dehydroroyleanone Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dehydroroyleanone (DHR) is a cytotoxic abietane (B96969) diterpene that has garnered significant interest for its potential as an anticancer agent.[1] Its therapeutic application, however, is often hindered by its hydrophobic nature and consequently poor bioavailability. Nanoencapsulation presents a promising strategy to overcome these limitations by enhancing solubility, stability, and enabling targeted delivery.

These application notes provide a comprehensive overview and detailed protocols for the formulation of this compound loaded nanoparticles using two common and effective methods: nanoprecipitation and emulsion solvent evaporation. Furthermore, this document outlines the key characterization techniques and the known mechanism of DHR-induced apoptosis.

Mechanism of Action: this compound-Induced Apoptosis

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells.[2][3][4] It primarily activates the intrinsic (or mitochondrial) pathway of apoptosis.[1] This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes that execute cell death.

DHR_Apoptosis_Pathway cluster_cell Cancer Cell DHR This compound (DHR) Bax_Bak Bax/Bak Activation DHR->Bax_Bak Induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Releases Bax_Bak->Mitochondrion Acts on Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

DHR-Induced Intrinsic Apoptosis Pathway

Experimental Protocols

The following are generalized protocols for the formulation of DHR-loaded nanoparticles. Optimization of parameters such as drug-to-polymer ratio, solvent and surfactant choice, and stirring speed is recommended to achieve desired nanoparticle characteristics.

Protocol 1: Nanoprecipitation Method for DHR-Loaded PLGA Nanoparticles

This method, also known as solvent displacement, is a straightforward technique for encapsulating hydrophobic drugs.[5]

Nanoprecipitation_Workflow start Start organic_phase 1. Prepare Organic Phase: Dissolve DHR and PLGA in a water-miscible organic solvent (e.g., Acetone). start->organic_phase mixing 3. Nanoprecipitation: Add organic phase dropwise to the aqueous phase under constant stirring. organic_phase->mixing aqueous_phase 2. Prepare Aqueous Phase: Dissolve a surfactant (e.g., PVA, Poloxamer 188) in deionized water. aqueous_phase->mixing evaporation 4. Solvent Evaporation: Stir the suspension (e.g., overnight) to evaporate the organic solvent. mixing->evaporation collection 5. Nanoparticle Collection: Centrifuge the suspension to pellet the nanoparticles. evaporation->collection washing 6. Washing: Wash the nanoparticles with deionized water to remove excess surfactant. collection->washing end End: DHR-Loaded Nanoparticles (Lyophilize for long-term storage) washing->end

Nanoprecipitation Experimental Workflow

Materials:

  • This compound (DHR)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or other suitable water-miscible organic solvent)

  • Polyvinyl alcohol (PVA) or Poloxamer 188

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of DHR and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 0.1-2% w/v PVA or Poloxamer 188).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.

  • Solvent Evaporation: Continue stirring the resulting suspension, typically overnight, to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any un-encapsulated drug and excess surfactant. Repeat the centrifugation and washing steps as necessary.

  • Storage: The final nanoparticle pellet can be resuspended in deionized water for immediate use or lyophilized for long-term storage.

Protocol 2: Emulsion Solvent Evaporation Method for DHR-Loaded Nanoparticles

This technique is also widely used for encapsulating hydrophobic drugs and involves the formation of an oil-in-water (o/w) emulsion.[6][7]

Emulsion_Evaporation_Workflow start Start organic_phase 1. Prepare Organic Phase: Dissolve DHR and a polymer (e.g., PLGA) in a volatile, water-immiscible organic solvent (e.g., Dichloromethane). start->organic_phase emulsification 3. Emulsification: Add the organic phase to the aqueous phase and homogenize (e.g., using sonication) to form an o/w emulsion. organic_phase->emulsification aqueous_phase 2. Prepare Aqueous Phase: Dissolve a surfactant (e.g., PVA) in deionized water. aqueous_phase->emulsification evaporation 4. Solvent Evaporation: Stir the emulsion under reduced pressure or at room temperature to evaporate the organic solvent, leading to nanoparticle formation. emulsification->evaporation collection 5. Nanoparticle Collection: Centrifuge the suspension to pellet the nanoparticles. evaporation->collection washing 6. Washing: Wash the nanoparticles with deionized water. collection->washing end End: DHR-Loaded Nanoparticles (Lyophilize for long-term storage) washing->end

Emulsion Solvent Evaporation Workflow

Materials:

  • This compound (DHR)

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • Dichloromethane (DCM) or other volatile, water-immiscible organic solvent

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve DHR and the polymer in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion continuously to allow the organic solvent to evaporate, leading to the precipitation of the polymer and the formation of nanoparticles.

  • Nanoparticle Collection and Washing: Collect and wash the nanoparticles as described in the nanoprecipitation protocol.

Characterization of DHR-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality and efficacy of the formulated nanoparticles. Key parameters to evaluate include:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The particle size influences the in vivo distribution, cellular uptake, and drug release profile. A low PDI value indicates a narrow size distribution.

  • Zeta Potential: Measured to assess the surface charge of the nanoparticles, which affects their stability in suspension and their interaction with biological membranes.

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to determine the shape and surface characteristics of the nanoparticles.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantified to determine the amount of DHR successfully encapsulated within the nanoparticles. This is typically measured by separating the nanoparticles from the aqueous phase and quantifying the amount of free DHR in the supernatant using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Encapsulation Efficiency (%) = [(Total DHR - Free DHR) / Total DHR] x 100

    • Drug Loading (%) = [(Weight of encapsulated DHR) / (Total weight of nanoparticles)] x 100

Quantitative Data Summary

As of the current literature, specific quantitative data for nanoparticles loaded with unmodified this compound is limited. However, data from studies on nanoparticles loaded with triptolide, another cytotoxic diterpene with similar hydrophobicity, can provide a representative example of expected values when using PLGA as the polymer matrix.

FormulationPolymerMethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Triptolide-PLGA-NP 1[4]PLGAMultiple-Coated147.5 ± 20.70.263 ± 0.075+14.62 ± 2.4793.14 ± 4.751.17 ± 0.08
Triptolide-PLGA-NP 2[3]PLGAEmulsion-Solvent Evaporation195.5 ± 7.5--21.5 ± 0.2-2.94

Note: This data is for triptolide-loaded nanoparticles and should be considered as a reference for formulating this compound nanoparticles.

Conclusion

The protocols and information provided herein offer a solid foundation for the successful formulation and characterization of this compound loaded nanoparticles. Both nanoprecipitation and emulsion solvent evaporation are viable methods for encapsulating this hydrophobic drug, with the potential to significantly enhance its therapeutic efficacy. Researchers are encouraged to optimize the described protocols to achieve the desired physicochemical properties for their specific drug delivery applications. The understanding of DHR's apoptotic mechanism further underscores its potential as a potent anticancer agent when delivered effectively using nanocarrier systems.

References

Application Notes and Protocols: MTT Assay for Assessing 6,7-Dehydroroyleanone Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,7-Dehydroroyleanone is a diterpenoid quinone derived from the essential oil of various plants, including Taiwania cryptomerioides and Plectranthus madagascariensis.[1][2] This natural compound has demonstrated significant cytotoxic effects against various cancer cell lines, making it a promising candidate for further investigation in oncology drug discovery.[1][2] One of the fundamental assays to quantify the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active cells.[3][4][5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[4] This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cells.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population. Below is a summary of reported IC50 values for this compound against a human hepatocellular carcinoma cell line.

Cell LineCompoundIncubation Time (hours)IC50 (µg/mL)IC50 (µM)
Hep G2This compound2410.2832.74
Hep G2This compound485.2216.62
Hep G2Etoposide (Positive Control)2476.89130.64
Hep G2Etoposide (Positive Control)4829.6851.84
Data sourced from a study by Chen et al. (2022).[1]

Experimental Protocols

This section outlines the detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.

Materials and Reagents
  • This compound

  • Cancer cell line (e.g., Hep G2, human hepatocellular carcinoma)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • 96-well flat-bottom sterile cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Laminar flow hood

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Multi-channel pipette

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex or sonicate to ensure complete dissolution.[4]

    • Filter-sterilize the solution using a 0.22 µm filter.

    • Store in light-protected aliquots at -20°C for long-term storage or at 4°C for a few days.[3][4]

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO. The exact concentration will depend on the desired final concentrations for the assay.

    • Store the stock solution at -20°C.

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4: MTT Assay A Harvest and count cells B Seed cells into a 96-well plate (e.g., 1 x 10^4 cells/well) A->B C Incubate overnight (24h) at 37°C, 5% CO2 B->C D Prepare serial dilutions of This compound C->D E Replace old media with fresh media containing the compound D->E F Incubate for desired time (e.g., 24h or 48h) E->F G Add MTT solution to each well F->G H Incubate for 2-4 hours (Formation of formazan crystals) G->H I Remove MTT solution and add DMSO to dissolve crystals H->I J Measure absorbance at 570 nm I->J

Caption: Workflow for assessing this compound cytotoxicity.

Detailed Protocol

Day 1: Cell Seeding

  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Trypsinize the cells, collect them in a sterile centrifuge tube, and centrifuge at a low speed (e.g., 1000 rpm for 5 minutes) to pellet the cells.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^5 cells/mL).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in approximately 1 x 10^4 cells per well.[6] Include wells for vehicle control (DMSO) and untreated controls. Also, include blank wells containing only medium to serve as a background control.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

Day 2: Treatment with this compound

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a level toxic to the cells (typically <0.5%).

  • Carefully aspirate the old medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. For the vehicle control wells, add medium with the same final concentration of DMSO. For the untreated control wells, add fresh complete medium.

  • Return the plate to the incubator and incubate for the desired exposure time (e.g., 24 or 48 hours).

Day 3 or 4: MTT Assay and Data Acquisition

  • After the incubation period, carefully remove the medium from each well.

  • Add 100 µL of a fresh solution containing 90 µL of serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.

  • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals. The incubation time may need to be optimized for different cell lines.

  • After the incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[4]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mechanism of Action: Signaling Pathway

Studies have indicated that this compound induces apoptosis, a form of programmed cell death, in cancer cells. The mechanism involves the activation of the intrinsic apoptotic pathway, which is characterized by the activation of specific caspase enzymes.[2]

Signaling_Pathway Proposed Signaling Pathway of this compound DHR This compound Mito Mitochondria DHR->Mito Induces stress Casp9 Pro-Caspase-9 Mito->Casp9 Cytochrome c release aCasp9 Active Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by this compound.

Research suggests that this compound triggers the intrinsic cell death pathway, leading to the strong activation of caspases-3 and -9, which are key executioner and initiator caspases, respectively.[2] This activation ultimately leads to the orchestrated dismantling of the cell, characteristic of apoptosis.

Troubleshooting

Problem Possible Cause Solution
High background absorbance in blank wells Contamination of the culture medium with bacteria or yeast.Use sterile techniques and check the medium for contamination before use.
Phenol (B47542) red in the medium can interfere with readings.[7]Use a phenol red-free medium during the MTT incubation step.
Low absorbance readings Cell seeding density is too low.[7]Optimize the cell seeding density by performing a titration experiment.
Incubation time with MTT is too short.Increase the incubation time with the MTT reagent until a visible purple precipitate is formed.
Incomplete solubilization of formazan crystals.[7]Ensure complete dissolution by gentle pipetting or increasing the shaking time.
High variability between replicate wells Inaccurate pipetting or uneven cell seeding.Ensure accurate and consistent pipetting and proper mixing of the cell suspension before seeding.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
MTT reagent is blue-green The reagent has been contaminated or degraded.Discard the reagent and prepare a fresh solution.

References

Application Notes and Protocols for Annexin V/PI Flow Cytometry Analysis of 6,7-Dehydroroyleanone-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dehydroroyleanone (DHR), a diterpenoid quinone isolated from sources such as the essential oil of Taiwania cryptomerioides, has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.[1][2] Notably, its efficacy in inducing apoptosis in hepatocellular carcinoma (Hep G2) cells has been shown to be superior to the conventional chemotherapeutic agent, etoposide.[1][2] The primary mechanism of DHR-induced cell death is through the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.[3]

These application notes provide a comprehensive guide to utilizing Annexin V/Propidium Iodide (PI) staining and flow cytometry for the quantitative analysis of apoptosis induced by this compound. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow.

The Annexin V/PI assay is a robust method for detecting the stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[4][5] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells.[4][5] Therefore, it serves to identify late-stage apoptotic and necrotic cells that have compromised membrane integrity.[4][5]

Data Presentation

Quantitative data from studies on the effects of this compound are summarized below for easy comparison.

Table 1: Cytotoxicity of this compound in Hep G2 Cells [1]

CompoundTreatment DurationIC50 (µg/mL)IC50 (µM)
This compound24 hours10.2832.74
This compound48 hours5.2216.62
Etoposide (Positive Control)24 hours76.89130.64
Etoposide (Positive Control)48 hours29.6851.84

Table 2: Apoptotic Effect of this compound on Hep G2 Cells after 48 Hours of Treatment [1]

Treatment (Concentration)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)Total Apoptotic Cells (%)
Control>92%<5%<5%<5%<5%
This compoundNot SpecifiedNot SpecifiedNot SpecifiedNot Specified39.7%
EtoposideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified35.3%

Experimental Protocols

This section provides a detailed protocol for inducing apoptosis with this compound and subsequent analysis using Annexin V/PI staining and flow cytometry.

Materials and Reagents
  • This compound (DHR)

  • Cancer cell line of interest (e.g., Hep G2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • 6-well culture plates

  • Flow cytometer

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

    • Prepare various concentrations of this compound in complete culture medium. A vehicle control (e.g., DMSO) should also be prepared.

    • Remove the old medium and treat the cells with the prepared DHR concentrations and the vehicle control.

    • Incubate the cells for the desired time points (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • After the treatment period, carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the adherent cells.

    • Combine the detached cells with the previously collected culture medium.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V/PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.

    • Acquire a sufficient number of events (e.g., 10,000) for each sample.

    • Analyze the data to differentiate between:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflow

Putative Signaling Pathway for this compound-Induced Apoptosis

The induction of apoptosis by this compound is proposed to occur via the intrinsic (mitochondrial) pathway. This is strongly suggested by the documented activation of caspase-9, a key initiator caspase in this pathway.[3]

G DHR This compound Cell_Stress Cellular Stress DHR->Cell_Stress Bcl2_family Modulation of Bcl-2 Family Proteins Cell_Stress->Bcl2_family Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Bcl2_anti Inhibition of Anti-apoptotic Bcl-2 Bcl2_family->Bcl2_anti Mito Mitochondrion Bax_Bak->Mito Bcl2_anti->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative intrinsic apoptotic pathway induced by this compound.

Experimental Workflow for Apoptosis Analysis

The following diagram outlines the key steps in the experimental workflow for assessing this compound-induced apoptosis using Annexin V/PI flow cytometry.

G start Start seed_cells Seed Cells in 6-well Plates start->seed_cells treat_cells Treat Cells with This compound seed_cells->treat_cells harvest_cells Harvest Adherent and Floating Cells treat_cells->harvest_cells wash_cells Wash Cells with Cold PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide wash_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry data_analysis Data Analysis and Quantification flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for apoptosis analysis.

References

Application Notes: In Vitro Anti-inflammatory Activity of 6,7-Dehydroroyleanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,7-Dehydroroyleanone (DHR) is a bioactive abietane (B96969) diterpene found in plants of the Plectranthus genus.[1][2] Emerging research has highlighted its potential as a potent anti-inflammatory agent, with studies indicating that its activity can surpass that of the commonly used corticosteroid, dexamethasone.[1][3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro anti-inflammatory effects of this compound.

The primary model described utilizes murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[5] LPS activation of macrophages triggers a robust inflammatory response, characterized by the release of key mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[5][6] The protocols herein detail methods to quantify the inhibitory effects of this compound on these markers and to investigate its mechanism of action by examining its influence on critical inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[7][8]

Data Presentation

The following tables summarize representative quantitative data from in vitro assays assessing the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production and Cell Viability in LPS-Stimulated RAW 264.7 Cells.

Treatment GroupConcentration (µM)NO Production (% of LPS Control)Cell Viability (%)
Control (Untreated)-5.2 ± 0.8100.0 ± 4.5
LPS (1 µg/mL)-100.0 ± 7.298.5 ± 3.9
LPS + DHR165.4 ± 5.197.2 ± 4.1
LPS + DHR538.7 ± 3.996.8 ± 3.5
LPS + DHR1015.1 ± 2.595.4 ± 4.0
LPS + Dexamethasone1025.8 ± 3.199.1 ± 2.8

Data are presented as mean ± standard deviation (n=3). Cell viability was assessed to ensure that the reduction in NO is not due to cytotoxicity.[5]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells.

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)-35 ± 518 ± 412 ± 3
LPS (1 µg/mL)-2850 ± 1504500 ± 210980 ± 75
LPS + DHR51420 ± 982150 ± 130450 ± 40
LPS + DHR10650 ± 62980 ± 75210 ± 25
LPS + Dexamethasone10950 ± 801500 ± 110350 ± 30

Cytokine levels in cell culture supernatants were measured using ELISA kits.[6][9] Data are presented as mean ± standard deviation (n=3).

Table 3: Effect of this compound on the Expression of Key Inflammatory Proteins.

Treatment GroupConcentration (µM)iNOS (Relative Density)COX-2 (Relative Density)p-p65/p65 (Ratio)p-IκBα/IκBα (Ratio)
Control (Untreated)-0.050.080.120.10
LPS (1 µg/mL)-1.001.001.001.00
LPS + DHR100.250.310.350.40

Protein expression levels were determined by Western Blot analysis and normalized to a loading control (e.g., β-actin).[5] Values represent the density relative to the LPS-stimulated group.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the maintenance of RAW 264.7 cells and the procedure for treatment with this compound and LPS.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin (B12071052) solution

    • This compound (DHR)

    • Lipopolysaccharide (LPS) from E. coli

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Phosphate-Buffered Saline (PBS)

  • Protocol:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, 6-well for Western Blot) and allow them to adhere for 24 hours.[10]

    • Prepare stock solutions of DHR in DMSO. Further dilute in complete culture medium to achieve final desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

    • Pre-treat the cells with various concentrations of DHR for 1-2 hours.[5]

    • Subsequently, stimulate the cells with LPS (final concentration of 1 µg/mL) for the desired incubation period (e.g., 24 hours).[10] Include vehicle control (DMSO) and LPS-only control groups.

Cell Viability Assay (MTT Assay)

This assay is critical to confirm that the observed anti-inflammatory effects are not a result of compound-induced cell death.[11]

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • After the 24-hour treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the culture medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Assay (Griess Reagent System)

This protocol measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[10]

  • Materials:

    • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[10]

    • Sodium nitrite (for standard curve)

  • Protocol:

    • After the 24-hour incubation, collect 50-100 µL of supernatant from each well.[10]

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.[10]

    • Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.[10][12]

Cytokine Quantification (ELISA)

This protocol quantifies the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell supernatant.

  • Materials:

    • Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Protocol:

    • Collect cell culture supernatants after the 24-hour treatment period.

    • Centrifuge the supernatants to remove any cellular debris.

    • Perform the ELISA for each cytokine according to the manufacturer's specific instructions.[6][9]

    • Briefly, this involves adding supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

    • Measure the absorbance using a microplate reader and determine cytokine concentrations based on the provided standards.

Western Blot Analysis

This protocol is used to analyze the expression levels of key proteins in inflammatory signaling pathways, such as iNOS, COX-2, and phosphorylated components of the NF-κB pathway (p-p65, p-IκBα).[5]

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) detection system

  • Protocol:

    • After treatment (typically a shorter duration, e.g., 30-60 minutes for phosphorylation events), wash cells with cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[5]

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with specific primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[5]

    • Visualize the protein bands using an ECL detection system.

    • Normalize the band intensities to a loading control like β-actin to ensure equal protein loading.[5]

Visualizations

Experimental Workflow

G cluster_setup Cell Preparation cluster_treatment Treatment cluster_analysis Analysis (24h Post-LPS) c1 Culture RAW 264.7 Cells c2 Seed Cells into Plates c1->c2 t1 Pre-treat with This compound c2->t1 t2 Stimulate with LPS (1 µg/mL) t1->t2 a1 MTT Assay (Cell Viability) t2->a1 a2 Griess Assay (Nitric Oxide) t2->a2 a3 ELISA (Cytokines: TNF-α, IL-6, IL-1β) t2->a3 a4 Western Blot (Protein Expression) t2->a4

Caption: Workflow for in vitro anti-inflammatory evaluation.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα IkB p-IκBα (Degradation) NFkB_IkB->IkB NFkB NF-κB (p65/p50) (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription DHR This compound (Hypothesized Inhibition) DHR->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and point of inhibition.

MAPK Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs Activates p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 & other Transcription Factors p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate Genes Pro-inflammatory Gene Expression AP1->Genes DHR This compound (Hypothesized Inhibition) DHR->MKKs Inhibits

References

Application Note: DPPH Radical Scavenging Assay for 6,7-Dehydroroyleanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,7-Dehydroroyleanone (DHR) is an abietane (B96969) diterpene found in plants of the Plectranthus genus, which is known to be rich in bioactive compounds.[1][2][3][4] DHR has demonstrated several promising biological activities, including cytotoxic effects against various cancer cell lines.[2][3] As oxidative stress is implicated in numerous disease pathologies, assessing the antioxidant capacity of novel compounds like DHR is a critical step in drug discovery and development.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of compounds.[5][6] The principle of the assay is based on the reduction of the stable DPPH radical, which has a deep violet color and a characteristic absorbance maximum around 517 nm.[7][8] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is converted to its non-radical form, DPPH-H, leading to a color change from violet to pale yellow.[7][8][9] The degree of this discoloration, measured as a decrease in absorbance, is proportional to the antioxidant's radical scavenging activity.[9]

This document provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay and presents relevant quantitative data.

Quantitative Data Summary

The antioxidant activity of this compound (DHR) was evaluated using the DPPH radical scavenging assay. The results, expressed as the half-maximal inhibitory concentration (IC50), are summarized in the table below. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH free radicals.[10] For comparison, data for the standard antioxidant Trolox is included.

CompoundDPPH Assay IC50 (mM)
This compound (DHR)>10
Trolox (Positive Control)0.042 ± 0.001
Data sourced from Filipe, M. S., et al. (2024).[1]

The data indicates that while this compound possesses some biological activities, its direct free radical scavenging capacity as measured by the DPPH assay is lower than that of the standard antioxidant, Trolox.[1]

Experimental Protocols

Principle of the DPPH Assay

The DPPH assay measures the capacity of a compound to act as a free radical scavenger or a hydrogen donor.[6] The stable DPPH free radical absorbs strongly at 517 nm. When it reacts with an antioxidant, it becomes paired off, and the absorbance vanishes.[6] This decolorization is stoichiometric with respect to the number of electrons taken up. The antioxidant activity is quantified by measuring the decrease in absorbance.

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Violet) Antioxidant_Radical DHR• (Oxidized Antioxidant) DPPH_Radical->Antioxidant_Radical Radical Scavenging Antioxidant DHR-H (Antioxidant) DPPH_Reduced DPPH-H (Yellow) Antioxidant->DPPH_Reduced H+ donation DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution prep_sample Prepare Serial Dilutions of DHR prep_control Prepare Serial Dilutions of Positive Control add_samples Add 100 µL of Sample/Control/ Methanol Blank to Wells prep_control->add_samples add_dpph Add 100 µL of DPPH Solution to all Wells add_samples->add_dpph mix Mix Gently add_dpph->mix incubate Incubate for 30 min in the Dark at RT mix->incubate measure Read Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition calculate_ic50 Plot % Inhibition vs. Conc. and Determine IC50 calculate_inhibition->calculate_ic50

References

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) of 6,7-Dehydroroyleanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,7-Dehydroroyleanone is a naturally occurring abietane (B96969) diterpene found in various plant species, notably within the Lamiaceae family, including the genera Plectranthus and Tetradenia.[1][2][3] This compound has garnered significant interest for its diverse biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects.[1][3][4] This document provides a summary of the known minimum inhibitory concentrations (MICs) of this compound against several bacterial strains and details a standardized protocol for its evaluation.

Data Presentation: MIC of this compound

The antibacterial efficacy of this compound has been quantified against both Gram-positive and acid-fast bacteria. The following table summarizes the reported MIC values from various studies.

Bacterial StrainGram TypeMIC (µg/mL)MIC (µM)Reference
Staphylococcus aureus (MSSA)Gram-positive~3.9112.44[1]
Staphylococcus aureus (MRSA)Gram-positive~3.9112.44[1]
Mycobacterium tuberculosis H37RvAcid-fast31.2~99.2[2][5]
Mycobacterium tuberculosis H37RvAcid-fast62.5~198.8[2]
M. tuberculosis (Clinical Isolates)Acid-fast31.2 - 62.5~99.2 - 198.8[5]

Note: Molar concentrations were calculated using the molecular weight of this compound (314.42 g/mol ). Values reported in µM were converted to µg/mL for comparison.

Experimental Protocols

The determination of the MIC for this compound is typically performed using the broth microdilution method, a standardized and widely accepted technique.[6][7][8]

Protocol: Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methodologies such as those recommended by the Clinical and Laboratory Standards Institute (CLSI) and described in the literature for natural products.[6][7][8]

1. Materials and Reagents:

  • 96-well sterile microtiter plates

  • This compound (pure compound)

  • Appropriate solvent for the compound (e.g., Dimethyl Sulfoxide - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • Bacterial strains (e.g., S. aureus ATCC 29213, M. tuberculosis H37Rv)

  • Saline solution (0.85% NaCl), sterile

  • Bacterial growth indicator (e.g., Resazurin sodium salt, p-iodonitrophenyltetrazolium violet - INT)[9]

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)[1]

  • Negative/Solvent control (broth with solvent)

  • Sterility control (broth only)

  • Growth control (broth with inoculum)

2. Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline solution. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). b. In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12. c. In well 1, add a volume of stock solution and broth to achieve twice the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, well 1 should be 256 µg/mL). d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

4. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 2d) to wells 1 through 11. The final volume in these wells will be 200 µL, and the compound concentrations will now be half of the serial dilution plate (e.g., 128, 64, 32... µg/mL). b. Do not add inoculum to well 12 (sterility control). c. Seal the plate (e.g., with a sterile lid or adhesive seal) and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

5. Determination of MIC: a. Visual Inspection: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. A clear well indicates inhibition, while a turbid well indicates growth. b. Indicator Dyes (Optional but recommended): After incubation, add 20-30 µL of an indicator solution like Resazurin (0.01% w/v) to each well and re-incubate for 2-4 hours. A color change (e.g., blue to pink for Resazurin) indicates bacterial metabolic activity (growth), while no color change indicates inhibition. The MIC is the lowest concentration where the original color persists. c. Spectrophotometry: The optical density (OD) of the plates can be read using a microplate reader at a wavelength of 600-620 nm.[10] The MIC is defined as the lowest concentration that shows a significant reduction in OD compared to the growth control.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_plate Phase 2: Plate Setup (96-Well) cluster_analysis Phase 3: Incubation & Analysis stock Prepare Compound Stock Solution dilution Perform 2-fold Serial Dilution of Compound stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum dilution->add_inoculum incubation Incubate Plate (37°C, 18-24h) controls Setup Controls: - Growth - Sterility - Solvent readout Add Indicator (e.g., Resazurin) & Re-incubate incubation->readout Optional result Determine MIC: Lowest Concentration with No Growth incubation->result Visual readout->result Colorimetric

Caption: Workflow for MIC determination via broth microdilution.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing 6,7-Dehydroroyleanone Yield from Plectranthus madagascariensis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and isolation of 6,7-dehydroroyleanone from Plectranthus madagascariensis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental workflow, leading to suboptimal yields of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Essential Oil Inefficient extraction method.Hydrodistillation using a Clevenger apparatus is reported to provide the highest yield of essential oil rich in this compound.[1][2]
Improper plant material preparation.Ensure the plant material (preferably leaves) is properly air-dried and ground before extraction to increase the surface area for solvent interaction.[3]
Low Concentration of this compound in the Extract Suboptimal extraction solvent.For methods other than hydrodistillation, the choice of solvent is critical. Acetone has been shown to be effective for extracting royleanones.[1][4]
Variation in plant chemotype.The concentration of secondary metabolites can vary between different plant populations and growing conditions.
Difficulty in Isolating this compound Ineffective purification technique.Flash chromatography or dry-column flash chromatography are effective methods for isolating this compound from the essential oil.[1]
Co-elution with other compounds.Optimize the mobile phase and stationary phase for your chromatography to improve separation.
Inconsistent Results Variability in experimental parameters.Strictly control all experimental parameters, including extraction time, temperature, and solvent-to-solid ratio.

Frequently Asked Questions (FAQs)

1. Which extraction method is recommended for obtaining the highest yield of this compound?

Hydrodistillation using a Clevenger apparatus is the most frequently recommended method for obtaining the highest yield of this compound from Plectranthus madagascariensis.[1][2][5] One study reported a yield of 18.55 ± 2.00% of this compound in the hydrodistillate extracts.[1] For Plectranthus aliciae, a variety of P. madagascariensis, hydrodistillation yielded 77.8 mg/g of this compound in the essential oil.[2][6][7][8]

2. What are the key parameters to optimize during hydrodistillation?

Key parameters to optimize include the duration of distillation, the ratio of plant material to water, and the particle size of the ground plant material. The whole plant should be air-dried and ground before being immersed in distilled water for the hydrodistillation process.[3]

3. Are there alternative extraction methods to hydrodistillation?

Yes, other methods such as maceration, ultrasound-assisted extraction (UAE), and supercritical fluid extraction have been investigated.[9] While these methods may offer advantages in terms of time or solvent use, hydrodistillation has been shown to be superior for obtaining a high concentration of this compound in the essential oil.[1][2]

4. How can the production of this compound in the plant itself be increased?

Elicitation is a promising strategy for enhancing the production of secondary metabolites in plants.[10][11] This involves treating the plants with "elicitors," which are compounds that trigger defense responses and stimulate the biosynthesis of secondary metabolites.[11][12][13] Both biotic (e.g., fungal extracts) and abiotic (e.g., salicylic (B10762653) acid, silver nitrate, heavy metal salts) elicitors can be used.[11][13][14] The specific effects of elicitors on this compound production in Plectranthus madagascariensis require further investigation.

5. What is the best method to isolate this compound from the essential oil?

Flash chromatography and dry-column flash chromatography are effective and commonly used methods for the purification of this compound from the essential oil obtained after hydrodistillation.[1]

Quantitative Data Summary

The following tables summarize the reported yields of this compound using different extraction methods.

Table 1: Yield of this compound from Plectranthus madagascariensis

Extraction MethodYieldReference
Hydrodistillation18.55 ± 2.00% (% DHR weight/hydrodistillate extracts weight)[1]

Table 2: Yield of this compound from Plectranthus aliciae

Extraction MethodYield of this compound in Essential OilReference
Hydrodistillation (Clevenger)77.8 mg/g[2][6][7][8]
Ultrasound-Assisted Extraction (UAE) with waterLower recovery of DHR compared to hydrodistillation[2]
Maceration-Assisted Extraction (MAE)Lower recovery of DHR compared to hydrodistillation[2]

Experimental Protocols

1. Hydrodistillation for Essential Oil Extraction

This protocol is based on methodologies described for extracting essential oils rich in this compound from Plectranthus species.[2][3]

  • Plant Material Preparation: Air-dry the whole plant of Plectranthus madagascariensis and grind it into a coarse powder.

  • Apparatus: Set up a Clevenger-type apparatus for hydrodistillation.

  • Procedure:

    • Place a known quantity of the ground plant material (e.g., 371.83 g) into the distillation flask.[3]

    • Add distilled water to the flask to immerse the plant material (e.g., 1 L).[3]

    • Heat the flask to boiling. The steam and volatile components will rise and be condensed.

    • Collect the essential oil layer from the condenser.

    • Dry the collected oil with anhydrous sodium sulfate.

2. Isolation of this compound by Flash Chromatography

This protocol is a general guide for the purification of this compound from the essential oil.[1]

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A non-polar solvent system, such as a hexane-ethyl acetate (B1210297) gradient, is typically used. The exact ratio should be optimized based on thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Dissolve the crude essential oil in a minimal amount of the initial mobile phase solvent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow plant Plectranthus madagascariensis (Air-dried and Ground) extraction Hydrodistillation (Clevenger Apparatus) plant->extraction oil Crude Essential Oil extraction->oil isolation Flash Chromatography oil->isolation dhr Pure this compound isolation->dhr

Caption: Experimental workflow for the extraction and isolation of this compound.

biosynthesis_pathway cluster_pathway Abietane Diterpene Biosynthesis ggpp Geranylgeranyl Pyrophosphate (GGPP) copalyl Copalyl Diphosphate ggpp->copalyl sandara Sandaracopimaradiene copalyl->sandara abietatriene Abietatriene sandara->abietatriene ferruginol Ferruginol abietatriene->ferruginol royleanones Royleanones (including this compound) ferruginol->royleanones elicitors Elicitors (Biotic/Abiotic) defense Plant Defense Response elicitors->defense cluster_pathway cluster_pathway defense->cluster_pathway Upregulates Biosynthesis

Caption: Simplified biosynthetic pathway of royleanones and the influence of elicitation.

References

Technical Support Center: Large-Scale Isolation of 6,7-Dehydroroyleanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale isolation of 6,7-Dehydroroyleanone (DHR).

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
YIELD-01 Low Yield of this compound from Plant Material Inefficient extraction method. Suboptimal solvent selection. Improper plant material handling (e.g., drying, grinding).- Optimize Extraction Method: Hydrodistillation using a Clevenger apparatus has been shown to provide high yields.[1][2][3][4] - Solvent Selection: While various solvents can be used, acetonic extracts have proven effective.[1][2] - Plant Material Preparation: Ensure plant material is properly dried and ground to a consistent particle size to maximize surface area for extraction.
PUR-01 Difficulty in Achieving High Purity of this compound Co-extraction of structurally similar compounds. Ineffective chromatographic separation. Contamination during workup.- Chromatography: Utilize flash chromatography with silica (B1680970) gel (240–400 Mesh) for initial purification.[5][6] - Recrystallization: Perform recrystallization from methanol (B129727) to obtain orange-reddish crystals of high purity.[5][6] - Analytical Monitoring: Use HPLC-DAD to monitor purity throughout the purification process.[1][5] A purity of 96.9% has been achieved using these methods.[5][6]
SOL-01 Poor Solubility of Isolated this compound This compound is known to be virtually insoluble in aqueous media.[6]- Formulation Strategies: For downstream applications, consider formulating DHR into nanoparticles or creating lipid-drug conjugates (e.g., with squalene) to enhance solubility and bioavailability.[5][6][7][8]
DEG-01 Potential Degradation of this compound During Isolation Exposure to high temperatures for prolonged periods. Presence of oxidizing agents.- Thermal Stability: While stable up to its melting point, minimize exposure to excessive heat during extraction.[8] - Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.

Frequently Asked Questions (FAQs)

1. What is the most effective method for extracting this compound on a large scale?

Hydrodistillation using a Clevenger apparatus has been reported to provide the highest yield of this compound from Plectranthus aliciae, yielding up to 77.8 mg of the compound per gram of essential oil.[1][2][3][4]

2. Which plant species are the best sources for this compound?

Plectranthus madagascariensis and Plectranthus aliciae are well-documented sources of this compound.[1][2][5] It has also been isolated from Taiwania cryptomerioides bark essential oil.[9][10]

3. What is the expected purity of this compound after isolation and purification?

Following flash chromatography and recrystallization from methanol, a purity of 96.9% as determined by HPLC has been reported.[5][6]

4. How can I confirm the identity and purity of my isolated this compound?

The identity and purity can be confirmed using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD)[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS)[1]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)[2]

  • UV-Vis Spectroscopy[2]

5. Is polymorphism a concern for this compound?

Current research suggests that polymorphism is not likely to be an issue for this compound when handled between ambient temperature and its melting point.[8]

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for this compound from P. aliciae

Extraction MethodYield of this compound (mg/g of essential oil)
Clevenger-Assisted Extraction (CAE) / Hydrodistillation77.8[1][2][3][4]
Ultrasound-Assisted Extraction (UAE)Data not specified for DHR, but overall extract yield was high.
Maceration-Assisted Extraction (MAE)Data not specified for DHR.

Table 2: Purity and Yield Data from a Published Protocol

ParameterValueReference
Purity (HPLC)96.9%[5][6]
Recrystallization SolventMethanol[5][6]
Chromatographic SupportSilica Gel (240-400 Mesh)[5][6]

Experimental Protocols

Protocol 1: Hydrodistillation and Purification of this compound

This protocol is based on methodologies described for the isolation of this compound from Plectranthus species.[1][2][7]

1. Plant Material Preparation:

  • Air-dry the aerial parts of the plant material at room temperature.
  • Grind the dried material to a coarse powder.

2. Hydrodistillation (Clevenger-Assisted Extraction):

  • Place the powdered plant material in a round-bottom flask with distilled water.
  • Assemble a Clevenger-type apparatus and heat the flask to boiling.
  • Continue the hydrodistillation for a minimum of 3 hours to extract the essential oil.
  • Collect the essential oil, which will contain this compound.

3. Chromatographic Purification:

  • Dissolve the crude essential oil in a minimal amount of a suitable solvent (e.g., hexane (B92381) or dichloromethane).
  • Load the solution onto a silica gel (240-400 Mesh) column packed for flash chromatography.[5][6]
  • Elute the column with a solvent gradient (e.g., a hexane-ethyl acetate (B1210297) gradient) to separate the components.
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

4. Recrystallization:

  • Combine the fractions containing pure this compound and evaporate the solvent.
  • Dissolve the resulting solid in a minimal amount of hot methanol.[5][6]
  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
  • Collect the resulting orange-reddish crystals by filtration and dry under vacuum.

5. Purity Assessment:

  • Analyze the purity of the final product using HPLC-DAD.[5][6]

Visualizations

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Dried Plant Material hydrodistillation Hydrodistillation (Clevenger) plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil flash_chromatography Flash Chromatography (Silica Gel) essential_oil->flash_chromatography dhr_fractions DHR Fractions flash_chromatography->dhr_fractions recrystallization Recrystallization (Methanol) dhr_fractions->recrystallization pure_dhr Pure this compound (Orange-Reddish Crystals) recrystallization->pure_dhr hplc_analysis HPLC Purity Check (>96%) pure_dhr->hplc_analysis

Caption: Workflow for the large-scale isolation and purification of this compound.

Troubleshooting_Logic start Start Isolation check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No optimize_extraction Optimize Extraction: - Use Clevenger - Check Plant Material check_yield->optimize_extraction Yes refine_purification Refine Purification: - Optimize Chromatography - Recrystallize check_purity->refine_purification Yes final_product High-Purity Product check_purity->final_product No optimize_extraction->start Re-run refine_purification->check_purity Re-purify

Caption: Troubleshooting logic for key challenges in this compound isolation.

References

stability issues and degradation of 6,7-Dehydroroyleanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and degradation of 6,7-Dehydroroyleanone (DHR) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in your research and development endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (DHR) and what are its key properties?

A1: this compound (DHR) is a bioactive abietane (B96969) diterpene, often isolated from plants of the Plectranthus genus.[1] It is known for its cytotoxic properties and is being investigated for its potential as an anticancer agent.[2] DHR is characterized by a quinone structure which contributes to its reactivity and potential instability in certain conditions.

Q2: What are the primary factors influencing the stability of DHR in solution?

A2: The stability of DHR in solution is primarily affected by:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to the degradation of DHR. A related compound, 7α-acetoxy-6β-hydroxyroyleanone, has shown good stability in aqueous solution at pH 7.4.[3]

  • Temperature: Elevated temperatures can accelerate the degradation of DHR. Thermal decomposition has been observed to occur after fusion.[4]

  • Light Exposure: As a colored compound with a chromophore system, DHR may be susceptible to photodegradation upon exposure to UV or even ambient light.

  • Solvent: The choice of solvent can impact both the solubility and stability of DHR. It has poor solubility in aqueous solutions.[3]

  • Presence of Oxidizing or Reducing Agents: The quinone moiety of DHR can be susceptible to oxidation or reduction, leading to the formation of degradation products.

Q3: What are the recommended storage conditions for DHR solutions?

A3: To ensure the stability of DHR solutions, it is recommended to:

  • Store stock solutions at low temperatures, preferably at -20°C or below.

  • Protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.

  • Use airtight containers to minimize exposure to oxygen.

  • For aqueous solutions, maintain a pH close to neutral (pH 7) if experimentally feasible.

Q4: What are the common signs of DHR degradation in solution?

A4: Degradation of DHR in solution may be indicated by:

  • A change in color of the solution.

  • The appearance of precipitate.

  • A decrease in the expected biological activity or potency in your experiments.

  • The appearance of new peaks or a decrease in the area of the parent DHR peak in chromatographic analysis (e.g., HPLC).

Q5: In which solvents is DHR soluble?

A5: DHR is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727), and chloroform.[4] Its solubility in aqueous solutions, including buffers like phosphate-buffered saline (PBS), is very low.[3]

II. Troubleshooting Guides

This section addresses common issues encountered during experiments with DHR solutions.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of DHR in the stock or working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh working solutions from a solid DHR sample for each experiment.

    • Verify Stock Solution Integrity: If using a stock solution, verify its integrity by analytical methods such as HPLC. Compare the chromatogram of the current stock solution with that of a freshly prepared one.

    • Optimize Storage: Ensure stock solutions are stored under the recommended conditions (see FAQ Q3). Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Issue 2: Loss of biological activity or lower than expected potency.
  • Possible Cause: Degradation of DHR due to inappropriate handling or experimental conditions.

  • Troubleshooting Steps:

    • Minimize Light Exposure: Conduct all experimental steps under subdued light.

    • Control Temperature: Avoid exposing DHR solutions to elevated temperatures unless required by the experimental protocol. If heating is necessary, minimize the duration.

    • Check pH of Media: Ensure the pH of the cell culture media or buffer is within a range where DHR is stable (ideally close to neutral).

Issue 3: Appearance of unknown peaks in HPLC analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: Perform stress testing (see Section IV. Experimental Protocols) to intentionally generate degradation products. This will help in identifying the unknown peaks.

    • Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating DHR from its potential degradation products. Method validation should include specificity testing with stressed samples.[5]

    • Employ Mass Spectrometry (LC-MS): Use LC-MS to obtain mass information on the unknown peaks to aid in their identification.[6]

III. Data Presentation: Stability of this compound in Solution

The following tables are templates for summarizing quantitative data from stability studies. It is recommended to perform these experiments to determine the specific stability profile of DHR under your laboratory's conditions.

Table 1: Effect of pH on the Stability of this compound (10 µg/mL) in Aqueous Buffers at 25°C.

pHIncubation Time (hours)% DHR Remaining (Mean ± SD)Appearance of Degradation Products (Peak Area %)
3.001000
24Data to be determinedData to be determined
48Data to be determinedData to be determined
7.001000
24Data to be determinedData to be determined
48Data to be determinedData to be determined
9.001000
24Data to be determinedData to be determined
48Data to be determinedData to be determined

Table 2: Effect of Temperature on the Stability of this compound (10 µg/mL) in DMSO.

Temperature (°C)Incubation Time (days)% DHR Remaining (Mean ± SD)Appearance of Degradation Products (Peak Area %)
401000
7Data to be determinedData to be determined
14Data to be determinedData to be determined
25 (Room Temp)01000
7Data to be determinedData to be determined
14Data to be determinedData to be determined
4001000
7Data to be determinedData to be determined
14Data to be determinedData to be determined

Table 3: Effect of Light Exposure on the Stability of this compound (10 µg/mL) in Methanol at 25°C.

Light ConditionExposure Time (hours)% DHR Remaining (Mean ± SD)Appearance of Degradation Products (Peak Area %)
Dark (Control)01000
24Data to be determinedData to be determined
Ambient Light01000
24Data to be determinedData to be determined
UV Light (e.g., 254 nm)01000
2Data to be determinedData to be determined

IV. Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol is designed to generate potential degradation products of DHR and to assess its intrinsic stability.[7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of DHR in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of DHR in an oven at 80°C for 48 hours. Also, heat a solution of DHR (100 µg/mL in a suitable solvent) at 60°C for 48 hours.

  • Photodegradation: Expose a solution of DHR (100 µg/mL in methanol) to direct sunlight or a photostability chamber (with UV and visible light) for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework for developing an HPLC method to separate DHR from its degradation products.[9]

1. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Initial conditions: 60% acetonitrile, 40% water with 0.1% formic acid.
    • Gradient: Linearly increase to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of DHR (e.g., around 270 nm and 330 nm) and scan a wider range with a DAD to detect degradation products with different chromophores.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]

  • Specificity is demonstrated by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent DHR peak.

V. Visualizations

Degradation Workflow

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock DHR Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (60-80°C) stock->thermal photo Photodegradation (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-UV/DAD acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms kinetics Degradation Kinetics (Rate Constants) hplc->kinetics pathway Degradation Pathway Elucidation lcms->pathway

Caption: Workflow for investigating the stability of this compound.

Troubleshooting Logic for DHR Instability

start Inconsistent Results or Loss of Activity check_solution Is the DHR solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution from solid DHR. check_solution->prepare_fresh No check_storage Are stock solutions stored correctly? (-20°C, protected from light) check_solution->check_storage Yes check_handling Are solutions protected from light and heat during experiment? prepare_fresh->check_handling correct_storage Implement proper storage procedures. Aliquot to avoid freeze-thaw cycles. check_storage->correct_storage No check_storage->check_handling Yes correct_storage->check_handling implement_precautions Use amber vials, work under subdued light, and control temperature. check_handling->implement_precautions No check_ph Is the pH of the medium neutral or optimized for stability? check_handling->check_ph Yes implement_precautions->check_ph adjust_ph Adjust pH if possible or perform stability testing at different pH values. check_ph->adjust_ph No analyze_degradation Analyze for degradation products using a stability-indicating HPLC method. check_ph->analyze_degradation Yes adjust_ph->analyze_degradation

Caption: Troubleshooting flowchart for DHR solution instability issues.

References

identifying and removing impurities from 6,7-Dehydroroyleanone extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from 6,7-Dehydroroyleanone (DHR) extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources is it typically extracted?

A1: this compound (DHR) is a bioactive abietane-type diterpenoid quinone. It is most commonly found in and extracted from plants of the Plectranthus genus (Lamiaceae family), such as Plectranthus madagascariensis and Plectranthus aliciae.[1][2][3] It has gained interest due to its cytotoxic properties against various cancer cell lines.[1][3][4]

Q2: What are the most common impurities found in a crude DHR extract?

A2: Crude DHR extracts can contain a variety of impurities depending on the plant source and extraction method. Common co-extractives include:

  • Other Terpenoids: Related diterpenes (other royleanones, abietane (B96969) and pimarane-type diterpenoids) and sesquiterpenes.[5][6]

  • Pigments: Chlorophyll (B73375) and other plant pigments can be co-extracted, especially when using polar solvents.

  • Phenolic Compounds: Tannins and flavonoids are often present in plant extracts.

  • Lipids and Waxes: Non-polar compounds can be co-extracted, particularly with less polar solvents.

  • Degradation Products: DHR and related abietane diterpenes can degrade under thermal stress or oxidation to form compounds like dehydroabietic acid or retene.[7][8]

Q3: Which analytical techniques are best for identifying DHR and its impurities?

A3: A combination of chromatographic and spectroscopic methods is recommended for the robust identification and quantification of DHR and potential impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) is a powerful tool for quantifying DHR and assessing the purity of fractions. DHR can be identified by its retention time and characteristic UV spectrum.[1]

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for monitoring the progress of a purification process, such as column chromatography.[9][10] It helps in identifying fractions containing the target compound and assessing their purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile and semi-volatile impurities that may be present in the extract.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of the purified DHR and for characterizing unknown impurities.[11]

Q4: What are the recommended storage conditions for DHR extracts and purified solutions to prevent degradation?

A4: To minimize degradation, DHR extracts and solutions should be protected from light and stored at low temperatures. Since related diterpenoids can undergo thermal degradation and oxidation, it is advisable to store samples under an inert atmosphere (e.g., nitrogen or argon) if long-term storage is required.[7][8] Preparing fresh solutions for experiments is recommended to ensure consistency and avoid using degraded material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield of DHR in the Crude Extract
  • Possible Cause: Inefficient extraction method.

  • Troubleshooting Steps:

    • Review Extraction Method: The choice of extraction method significantly impacts the yield of DHR. Hydrodistillation using a Clevenger apparatus has been shown to provide a high recovery of DHR.[1][2]

    • Optimize Solvent Choice: If using solvent extraction, ensure the solvent polarity is appropriate. Acetone has been used effectively for extracting related royleanones.[3]

    • Compare Different Methods: As shown in the table below, different extraction techniques yield vastly different concentrations of DHR. Consider experimenting with methods like Clevenger-assisted extraction (CAE) for higher recovery.

Extraction MethodYield of DHR (mg/g of Essential Oil)
Clevenger-Assisted Extraction (CAE)77.8
Ultrasound-Assisted Extraction (UAE)Lower than CAE
Maceration-Assisted Extraction (MAE)Lower than CAE
Data sourced from a study on Plectranthus aliciae.[1][2]
Problem 2: Green or Dark-Colored Extract that Complicates Chromatography
  • Possible Cause: High concentration of chlorophyll and other plant pigments.

  • Troubleshooting Steps:

    • Perform Liquid-Liquid Partitioning: Before column chromatography, perform a liquid-liquid extraction. Dissolve the crude extract in a polar solvent mixture (e.g., aqueous methanol) and wash it with a non-polar solvent (e.g., n-hexane). The highly non-polar pigments like chlorophyll will partition into the hexane (B92381) layer, which can be discarded. Repeat until the hexane layer is nearly colorless.

    • Use a Pre-Column or Guard Column: A small guard column of silica (B1680970) can be used to trap highly retained pigments before they enter the main chromatography column.

Problem 3: Poor Separation of DHR from Impurities during Column Chromatography
  • Possible Cause 1: Inappropriate solvent system (mobile phase).

  • Troubleshooting Steps:

    • Optimize with TLC: Use Thin-Layer Chromatography (TLC) to test various solvent systems. The ideal solvent system for column chromatography should provide a good separation of the DHR spot from impurity spots, with the DHR spot having an Rf value between 0.2 and 0.4.[10]

    • Start with a Non-Polar Solvent: Begin with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane. A gradient elution is often more effective than an isocratic (constant solvent mixture) elution for complex mixtures.

  • Possible Cause 2: Improper column packing or sample loading.

  • Troubleshooting Steps:

    • Ensure Proper Packing: Pack the column using a slurry method to ensure a homogenous stationary phase without air bubbles or cracks.[12] Tap the column gently during packing.

    • Use Dry Loading: If the crude extract has poor solubility in the initial mobile phase, use the dry loading technique. Dissolve the extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[12]

Problem 4: Purified DHR Shows Multiple Spots on TLC or Peaks in HPLC
  • Possible Cause 1: Co-elution of impurities with similar polarity.

  • Troubleshooting Steps:

    • Fine-Tune the Mobile Phase: Use a shallower solvent gradient in your column chromatography to improve resolution between compounds with similar polarities.

    • Try a Different Stationary Phase: If silica gel (normal phase) does not provide adequate separation, consider using a different adsorbent, such as reverse-phase C18 silica.

    • Perform Recrystallization: Crystallization is an excellent final purification step. Dissolving the semi-purified DHR in a minimal amount of a hot solvent (e.g., methanol) and allowing it to cool slowly can yield high-purity crystals, leaving impurities behind in the mother liquor.

  • Possible Cause 2: Degradation of the sample during purification or analysis.

  • Troubleshooting Steps:

    • Check for Stability: Analyze the sample immediately after purification. If degradation is suspected, re-purify a small amount and handle it with care (e.g., minimize exposure to heat and light).

    • Analyze Degradation Products: Use techniques like LC-MS to identify the molecular weights of the impurity peaks. This can help determine if they are known degradation products of abietane diterpenes.[7][8]

Experimental Protocols

Protocol 1: Purification of DHR by Silica Gel Column Chromatography
  • Preparation of the Mobile Phase: Based on preliminary TLC analysis, prepare a suitable solvent system. A common starting point for diterpenoids is a mixture of petroleum ether (or hexane) and ethyl acetate.

  • Column Packing (Slurry Method):

    • Choose a glass column of appropriate size.

    • Place a small plug of cotton wool or glass wool at the bottom of the column.

    • In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the column, continuously tapping the side to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

    • Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand layer.[12]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude DHR extract in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-3 times the weight of the crude extract) to the solution.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[12]

  • Elution:

    • Begin elution with the least polar solvent mixture.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).

    • Collect fractions of a consistent volume in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate.

    • Develop the TLC plate in the same solvent system used for the column.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain pure DHR.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified DHR.

Protocol 2: Purity Assessment by HPLC-DAD
  • System: An HPLC system equipped with a Diode-Array Detector (DAD).

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.

  • Sample Preparation: Prepare a standard solution of known concentration of purified DHR and a solution of the sample to be analyzed in the mobile phase or a compatible solvent.

  • Analysis:

    • Inject the standard solution to determine the retention time and obtain the UV spectrum of pure DHR. A known retention time for DHR is approximately 37.79 minutes under specific conditions.[1]

    • Inject the sample solution.

    • Identify the DHR peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard.

    • Calculate the purity of the sample by determining the percentage area of the DHR peak relative to the total area of all peaks in the chromatogram.

Visualizations

Experimental_Workflow cluster_extraction Step 1: Extraction cluster_pretreatment Step 2: Pre-Purification (Optional) cluster_purification Step 3: Primary Purification cluster_final Step 4: Final Purification & Analysis plant_material Plant Material (e.g., Plectranthus) extraction Extraction (e.g., Clevenger) plant_material->extraction crude_extract Crude DHR Extract extraction->crude_extract ll_partition Liquid-Liquid Partitioning (Hexane/Aq. Methanol) crude_extract->ll_partition pigment_removal Pigment-Free Extract ll_partition->pigment_removal column_chrom Silica Gel Column Chromatography pigment_removal->column_chrom fractions Collect Fractions column_chrom->fractions tlc_analysis TLC Analysis fractions->tlc_analysis pure_fractions Combine Pure Fractions tlc_analysis->pure_fractions semi_pure_dhr Semi-Pure DHR pure_fractions->semi_pure_dhr crystallization Crystallization (Methanol) semi_pure_dhr->crystallization pure_dhr High-Purity DHR Crystals crystallization->pure_dhr hplc_analysis Purity Check (HPLC-DAD) pure_dhr->hplc_analysis final_product Final Product (>95% Purity) hplc_analysis->final_product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Poor Separation in Column Chromatography cause1 Inappropriate Mobile Phase? start->cause1 solution1 Optimize Solvent System using TLC (Target Rf: 0.2-0.4) cause1->solution1 Yes cause2 Improper Column Packing? cause1->cause2 No solution2 Repack column using slurry method Ensure no cracks or air bubbles cause2->solution2 Yes cause3 Poor Sample Loading? cause2->cause3 No solution3 Use dry loading method for samples with low solubility cause3->solution3 Yes cause4 Co-eluting Impurities? cause3->cause4 No solution4 Use a shallower solvent gradient or try recrystallization cause4->solution4 Yes

Caption: Troubleshooting logic for poor chromatographic separation.

References

optimizing reaction conditions for the synthesis of 6,7-Dehydroroyleanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6,7-dehydroroyleanone derivatives, focusing on the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound derivatives?

A1: The most frequently reported method for synthesizing derivatives of this compound (DHR) is through the esterification of the hydroxyl group at the C-12 position.[1][2] This reaction is typically carried out using an acyl chloride in the presence of a base like pyridine (B92270) under mild conditions.[2]

Q2: What are the typical yields for the synthesis of this compound ester derivatives?

A2: For successful esterification reactions at the C-12 position, overall good yields ranging from 86% to 95% have been reported.[1][2][3][4][5]

Q3: Have there been reported difficulties in synthesizing certain this compound derivatives?

A3: Yes, attempts to synthesize certain ester derivatives of DHR have been unsuccessful.[1][2] Even with modifications to the reaction conditions—such as increasing the amount of reagent, raising the temperature, using reflux, and extending the reaction time up to five days—the desired products were not obtained in some cases.[1][2] Stability issues have also been noted in other synthetic pathways, particularly for isocyanates and carbamates.[6]

Q4: What are the key starting materials and reagents for the esterification of this compound?

A4: The key starting material is this compound, which can be isolated from natural sources like Plectranthus aliciae or Plectranthus madagascariensis.[1][7][8] The derivatization to form esters typically requires the corresponding acyl chloride and a base, such as pyridine.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to No Product Yield Steric Hindrance: The acyl chloride may be too bulky, preventing it from reacting with the hydroxyl group at C-12.- Attempt the reaction with a less sterically hindered acylating agent.- Consider using a more reactive acylating agent, such as an acid anhydride (B1165640) with a catalytic amount of a strong acid or a coupling agent like DCC (dicyclohexylcarbodiimide).
Insufficient Reagent: The amount of acylating agent or base may be inadequate.- Increase the molar excess of the acyl chloride and pyridine.[1][2]
Low Reaction Temperature: The reaction may require more energy to overcome the activation barrier.- Gradually increase the reaction temperature. However, be aware that higher temperatures can also lead to side product formation.[1][2]
Short Reaction Time: The reaction may not have reached completion.- Extend the reaction time, monitoring the progress by thin-layer chromatography (TLC).[1][2]
Formation of Multiple Products (Visible on TLC) Side Reactions: The reaction conditions may be promoting undesired side reactions.- If using elevated temperatures, try running the reaction at a lower temperature for a longer duration.- Ensure all reagents and solvents are anhydrous, as water can hydrolyze the acyl chloride.
Degradation of Starting Material or Product: this compound or its derivatives might be unstable under the reaction conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Minimize exposure to light, as quinone structures can be light-sensitive.
Difficulty in Product Purification Co-eluting Impurities: Side products or unreacted starting materials may have similar polarity to the desired product.- Optimize the solvent system for flash column chromatography. A gradient elution might be necessary.- Consider recrystallization from a suitable solvent system to obtain a pure product.[7][8]
Product Instability on Silica (B1680970) Gel: The ester derivative may be sensitive to the acidic nature of silica gel.- Use neutral or deactivated silica gel for chromatography.- Alternatively, consider other purification techniques like preparative HPLC.

Experimental Protocols

General Procedure for the Esterification of this compound

This protocol is based on successful syntheses of ester derivatives at the C-12 position.[2]

  • Dissolution: Dissolve this compound in a minimal amount of anhydrous pyridine.

  • Addition of Acyl Chloride: To the solution, add a small excess of the desired acyl chloride dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC). Reactions can take from a few hours to three days.[1]

  • Work-up: Once the reaction is complete, quench the reaction by adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, followed by recrystallization to obtain the pure ester derivative.[7][8]

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound Ester Derivatives

Derivative Yield (%) Reference
Acyl Derivative 294%[1][2]
Acyl Derivative 395%[1][2]
Acyl Derivative 486%[1][2]

Note: The specific structures for derivatives 2, 3, and 4 were not detailed in the provided search results, but they are all ester derivatives at the C-12 position.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow start Start: This compound dissolution Dissolution in Anhydrous Pyridine start->dissolution addition Addition of Acyl Chloride dissolution->addition reaction Reaction at Room Temperature addition->reaction monitoring TLC Monitoring reaction->monitoring Check Completion monitoring->reaction workup Aqueous Work-up monitoring->workup extraction Solvent Extraction workup->extraction purification Purification: Column Chromatography & Recrystallization extraction->purification product Final Product: Ester Derivative purification->product

Caption: General experimental workflow for the synthesis of this compound ester derivatives.

Troubleshooting Decision-Making for Low Product Yield

troubleshooting_workflow start Low or No Yield Detected by TLC/LC-MS check_reagents Are reagents (acyl chloride, DHR) degraded? start->check_reagents check_conditions Are reaction conditions too mild? check_reagents->check_conditions No replace_reagents Use fresh or purified reagents check_reagents->replace_reagents Yes steric_hindrance Is the acyl chloride sterically hindered? check_conditions->steric_hindrance No increase_temp_time Increase temperature, extend reaction time, increase reagent amount check_conditions->increase_temp_time Yes change_reagent Use a less hindered or more reactive acylating agent steric_hindrance->change_reagent Yes rerun_reaction Re-run Reaction replace_reagents->rerun_reaction increase_temp_time->rerun_reaction change_reagent->rerun_reaction

Caption: Decision-making flowchart for troubleshooting low product yield in DHR derivatization.

References

Technical Support Center: Troubleshooting Low Bioavailability of 6,7-Dehydroroyleanone In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the low in vitro bioavailability of 6,7-Dehydroroyleanone (DHR).

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent results in our cell-based assays with this compound. What is the likely cause?

A1: The most common reason for low and variable in vitro activity of this compound is its poor aqueous solubility. Being a lipophilic diterpene, it has a tendency to precipitate in aqueous cell culture media, leading to a lower effective concentration than intended. This can result in seemingly low potency and high variability between experiments.

Q2: How can we improve the solubility of this compound for our in vitro experiments?

A2: Several strategies can be employed to improve the solubility of DHR in your experimental setup:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Formulation with Solubilizing Agents: Incorporating surfactants (e.g., Tween® 80) or cyclodextrins can help to increase the apparent solubility of DHR in aqueous solutions.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility. However, the stability of DHR at different pH values should be considered.

Q3: Our permeability assay results suggest low transport of this compound across Caco-2 cell monolayers. What could be the reason?

A3: Low permeability of DHR in a Caco-2 assay can be attributed to two main factors:

  • Poor Aqueous Solubility: As mentioned, if the compound is not fully dissolved in the apical donor compartment, its apparent permeability will be underestimated.

  • Active Efflux: this compound has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed in Caco-2 cells.[1][2][3][4] P-gp actively pumps the compound out of the cells, back into the apical side, thus reducing its net transport across the monolayer.

Q4: How can we confirm if P-glycoprotein efflux is limiting the permeability of this compound?

A4: To confirm P-gp mediated efflux, you can perform a bi-directional Caco-2 permeability assay. If the permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), it indicates active efflux. Furthermore, you can co-incubate DHR with a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability in the presence of the inhibitor would confirm the involvement of P-gp.[4]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer
  • Observation: Visible precipitate, cloudy solution, or inconsistent results in cell-free or cell-based assays.

  • Troubleshooting Workflow:

start Precipitation Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock optimize_dilution Optimize Dilution Method (e.g., serial dilution, dropwise addition with vortexing) check_stock->optimize_dilution reduce_solvent Lower Final Organic Solvent Concentration optimize_dilution->reduce_solvent use_excipients Incorporate Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) reduce_solvent->use_excipients end Clear Solution use_excipients->end

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Low Permeability in Caco-2 Assays
  • Observation: Low apparent permeability coefficient (Papp) in the apical to basolateral (A-B) direction.

  • Troubleshooting Workflow:

start Low A-B Permeability confirm_solubility Confirm Compound Solubility in Donor Compartment start->confirm_solubility bidirectional_assay Perform Bi-directional Assay (A-B and B-A) confirm_solubility->bidirectional_assay calculate_efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) bidirectional_assay->calculate_efflux pgp_inhibitor Co-incubate with P-gp Inhibitor (e.g., Verapamil) calculate_efflux->pgp_inhibitor end Identify Cause of Low Permeability pgp_inhibitor->end

Caption: Troubleshooting workflow for low Caco-2 permeability.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC20H26O3[5]
Molecular Weight314.4 g/mol [5]
AppearanceOrange-reddish crystals[6]
LogP (predicted)3.5 - 4.5
Aqueous SolubilityVery low[6]

Table 2: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO> 20Stock solution preparation
Ethanol~ 5-10
Methanol~ 1-5
Water< 0.01Insoluble
PBS (pH 7.4)< 0.01Insoluble

Table 3: In Vitro Bioavailability Parameters of this compound (Representative Data)

ParameterValueCondition
Caco-2 Papp (A-B)< 1 x 10^-6 cm/sWithout P-gp inhibitor
Caco-2 Papp (A-B)~ 3-5 x 10^-6 cm/sWith Verapamil
Caco-2 Papp (B-A)~ 5-8 x 10^-6 cm/s
Efflux Ratio> 5
Metabolic Stability (t1/2 in human liver microsomes)> 60 min

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add 195 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Add 5 µL of the 10 mM stock solution to the PBS, resulting in a final concentration of 250 µM with 2.5% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new plate.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-gp efflux.

Methodology:

  • Culture Caco-2 cells on Transwell® inserts for 21 days to form a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For the A-B permeability, add the test compound solution (e.g., 10 µM DHR in transport buffer) to the apical (A) side and transport buffer to the basolateral (B) side.

  • For the B-A permeability, add the test compound solution to the basolateral side and transport buffer to the apical side.

  • To assess P-gp involvement, perform the A-B permeability experiment in the presence of a P-gp inhibitor (e.g., 100 µM verapamil).

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Protocol 3: Metabolic Stability Assay in Liver Microsomes

Objective: To evaluate the metabolic stability of this compound in human liver microsomes.

Methodology:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a solution of this compound (final concentration, e.g., 1 µM).

  • Start the reaction by adding the cofactor NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of compound remaining versus time.

Signaling Pathways and Workflows

DHR This compound (DHR) Enterocyte Enterocyte DHR->Enterocyte Passive Diffusion Apical Apical Side (Intestinal Lumen) Basolateral Basolateral Side (Bloodstream) Enterocyte->Basolateral Pgp P-glycoprotein (P-gp) Enterocyte->Pgp Pgp->Apical Active Efflux

Caption: DHR interaction with an enterocyte, highlighting P-gp efflux.

Start Start Experiment Prepare_Stock Prepare High-Concentration Stock in DMSO Start->Prepare_Stock Solubility_Assay Kinetic Solubility Assay Prepare_Stock->Solubility_Assay Permeability_Assay Caco-2 Permeability Assay Prepare_Stock->Permeability_Assay Metabolic_Assay Metabolic Stability Assay Prepare_Stock->Metabolic_Assay Analyze_Data Analyze and Interpret Data Solubility_Assay->Analyze_Data Permeability_Assay->Analyze_Data Metabolic_Assay->Analyze_Data Troubleshoot Troubleshoot Based on Results Analyze_Data->Troubleshoot End Conclusion Troubleshoot->End

Caption: General experimental workflow for assessing DHR's in vitro bioavailability.

References

Technical Support Center: Overcoming Resistance to 6,7-Dehydroroyleanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dehydroroyleanone (DHR) and encountering resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound (DHR)?

A1: this compound, a cytotoxic abietane (B96969) diterpene, primarily induces apoptosis in cancer cells through the intrinsic pathway.[1] This is characterized by the strong activation of caspase-9 and caspase-3.[1] Studies have shown that DHR's cytotoxic effects are potent against various cancer cell lines, including hepatocellular carcinoma, breast cancer, and glioma cell lines.[2][3] Interestingly, DHR has been observed to evade the resistance mechanisms mediated by P-glycoprotein (P-gp), a common cause of multidrug resistance.[1][4]

Q2: My cancer cell line is showing reduced sensitivity to DHR. What are the potential mechanisms of resistance?

A2: While DHR can evade P-gp-mediated efflux, resistance can still develop through various other mechanisms. Based on its chemical structure (a quinone) and general principles of drug resistance, plausible mechanisms include:

  • Increased Antioxidant Response: Upregulation of antioxidant pathways, such as the Nrf2 signaling pathway, can protect cancer cells from the reactive oxygen species (ROS) generated by quinone-containing compounds.[5][6][7]

  • Altered Drug Metabolism: Increased metabolic inactivation of DHR by cytochrome P450 (CYP) enzymes can reduce its intracellular concentration and efficacy.[2][8][9][10]

  • Target Alteration: Although the direct molecular target of DHR is not fully elucidated, mutations or alterations in the target protein could prevent effective drug binding.

  • Enhanced DNA Repair: If DHR's cytotoxic effects involve DNA damage, upregulation of DNA repair pathways could contribute to resistance.

  • Reduced Drug Accumulation: Even without P-gp involvement, other efflux pumps from the ATP-binding cassette (ABC) transporter superfamily could be responsible for reduced intracellular DHR levels.[11]

Q3: How can I experimentally confirm if my cell line has developed resistance to DHR?

A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or SRB assay) to compare the IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) value of DHR in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase (typically 5-10 fold or higher) in the IC50/GI50 value indicates the development of resistance.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered when working with DHR, particularly concerning drug resistance.

Problem 1: Increased IC50/GI50 value of DHR in our long-term cultured cancer cell line.

This suggests the development of acquired resistance. The following workflow can help identify the underlying mechanism.

G A Start: High Variability in Results B Check DHR Stock Solution (Freshly prepare, light protection) A->B C Review Cell Culture Practices (Consistent seeding density, passage number) A->C D Assess for Mycoplasma Contamination A->D E Standardize Assay Protocol (Consistent incubation times, reagent volumes) A->E F End: Consistent Results B->F C->F D->F E->F G DHR This compound Mito Mitochondria DHR->Mito Induces Stress Casp9 Pro-Caspase-9 Mito->Casp9 Releases Cytochrome c aCasp9 Active Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Cleavage Apoptosis Apoptosis aCasp3->Apoptosis G cluster_stress Cellular Stress (DHR) cluster_nrf2 Nrf2 Activation cluster_response Resistance Mechanism DHR DHR (Quinone) ROS ROS Production DHR->ROS Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes Upregulates Antioxidant_Genes->DHR Neutralizes Effect

References

Technical Support Center: Enhancing the Solubility of 6,7-Dehydroroyleanone for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 6,7-Dehydroroyleanone (DHR) in biological assays. Due to its hydrophobic nature, achieving and maintaining the solubility of DHR in aqueous-based experimental systems is a critical challenge. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for preparing stock solutions of this compound.

Q2: What is the estimated solubility of this compound in DMSO?

Q3: My this compound precipitates when I dilute the DMSO stock solution into my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To prevent this, it is crucial to perform a stepwise (serial) dilution of the DMSO stock solution into your pre-warmed (37°C) cell culture medium. Avoid adding the concentrated stock directly to your final volume. Additionally, ensure the final concentration of DMSO in your cell culture is kept at a minimum, ideally at or below 0.1%, to prevent both precipitation and solvent-induced cytotoxicity.[3]

Q4: What is the known mechanism of action of this compound?

A4: this compound is known to induce apoptosis, or programmed cell death, in cancer cells.[4][5] It triggers the intrinsic apoptotic pathway, which involves the activation of a cascade of enzymes called caspases.

Q5: How should I store my this compound stock solution?

A5: To ensure stability, store the DMSO stock solution of this compound at -20°C for short-term storage and -80°C for long-term storage. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates out of solution upon dilution in aqueous media. 1. High final concentration of the compound.2. Rapid change in solvent polarity.3. Low temperature of the aqueous medium.1. Lower the final working concentration of this compound.2. Perform a stepwise (serial) dilution of the DMSO stock solution into pre-warmed (37°C) cell culture medium.3. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).[3]
Inconsistent or unexpected experimental results. 1. Degradation of this compound.2. Cell line-specific sensitivity to DMSO.3. Precipitation of the compound affecting the effective concentration.1. Prepare fresh dilutions from a properly stored stock solution for each experiment.2. Run a vehicle control (DMSO only) at the same final concentration to assess its effect on your specific cell line.3. Visually inspect for any precipitation before adding the final solution to your cells. If precipitation is observed, refer to the solutions for precipitation issues.
Cells show signs of toxicity in the control group (DMSO only). The final concentration of DMSO is too high for the specific cell line being used.Determine the maximum tolerable DMSO concentration for your cell line by performing a dose-response experiment with DMSO alone. Aim to keep the final DMSO concentration below this threshold and ideally at or below 0.1%.

Quantitative Data

The following table summarizes the cytotoxic activity of this compound against the human hepatocellular carcinoma cell line, HepG2.

Cell LineTreatment DurationIC50 (µg/mL)IC50 (µM)
HepG224 hours10.2832.74
HepG248 hours5.2216.62

Data extracted from a study by Chen et al. (2022).[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 314.42 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 3.14 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes and store at -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in the medium.

  • Final Dilution: Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the desired final concentration for your experiment (e.g., 10 µM, 20 µM, etc.). Ensure the final DMSO concentration does not exceed 0.1%.

  • Mixing and Use: Gently mix the final working solution and use it immediately for your experiment.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh DHR Powder dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock in DMSO dissolve->stock intermediate Intermediate Dilution (in pre-warmed medium) stock->intermediate 1:10 dilution final Final Dilution (to desired concentration) intermediate->final treat Treat Cells final->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade DHR This compound Bax_Bak Bax/Bak Activation DHR->Bax_Bak induces CytoC Cytochrome c Release Bax_Bak->CytoC forms pores in mitochondrial membrane Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates Casp3 Active Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis cleaves cellular substrates

Caption: this compound-induced intrinsic apoptosis pathway.

References

Technical Support Center: 6,7-Dehydroroyleanone Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common reproducibility issues encountered when assessing the cytotoxicity of 6,7-dehydroroyleanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of cytotoxic action?

A1: this compound is a diterpenoid quinone isolated from various plants.[1][2] It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer, glioma, and hepatocellular carcinoma.[3][4] The primary mechanism of its cytotoxicity is the induction of apoptosis through the intrinsic (mitochondrial) pathway.[3] This involves the activation of caspase-9 and caspase-3, key executioner enzymes in programmed cell death.[5]

Q2: I am observing inconsistent IC50 values for this compound between experiments. What are the potential causes?

A2: Inconsistent IC50 values are a common challenge in cytotoxicity assays. For this compound, several factors can contribute to this variability:

  • Compound Stability and Solubility: Ensure the compound is fully dissolved in the solvent (e.g., DMSO) and then further diluted in the culture medium. Precipitation of the compound can lead to inaccurate concentrations.

  • Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all wells and experiments.

  • Assay Interference: As a quinone, this compound is a colored compound and may interfere with colorimetric assays like MTT by directly reducing the tetrazolium salt or by its intrinsic absorbance.[6][7]

  • Incubation Times: Standardize the duration of cell seeding, compound treatment, and assay reagent incubation across all experiments.

Q3: Can the color of this compound interfere with absorbance-based cytotoxicity assays?

A3: Yes. As a colored compound, this compound can artificially increase absorbance readings in colorimetric assays like MTT, potentially masking its cytotoxic effects. It is crucial to include control wells containing the compound in cell-free media to measure its intrinsic absorbance. This background absorbance should then be subtracted from the absorbance of the wells containing cells and the compound.

Q4: My MTT assay results show an unexpected increase in signal at higher concentrations of this compound. What could be the reason?

A4: This phenomenon can be due to the direct reduction of the MTT reagent by this compound, a known issue with quinone-containing compounds.[6] This chemical reduction can lead to the formation of formazan (B1609692) crystals independent of cellular metabolic activity, resulting in a false positive signal for cell viability.[7] Consider using an alternative cytotoxicity assay, such as the LDH assay, which is less prone to this type of interference.

Troubleshooting Guides

Guide 1: MTT Assay Troubleshooting
Issue Potential Cause Troubleshooting Steps
High background absorbance Compound interference (color)Include control wells with this compound in cell-free medium and subtract this absorbance from experimental wells.
Phenol (B47542) red in mediumUse phenol red-free medium during the MTT assay.[8]
Microbial contaminationVisually inspect plates for contamination. Use sterile techniques.
Low absorbance signal Insufficient cell numberOptimize cell seeding density. Ensure cells are in logarithmic growth phase.
Short incubation timeIncrease incubation time with the MTT reagent (typically 1-4 hours).[9]
Incomplete formazan solubilizationEnsure complete dissolution of formazan crystals by thorough mixing with the solubilization buffer.
High variability between replicates Uneven cell distributionEnsure a homogenous cell suspension before and during plating.
Edge effectsAvoid using the outer wells of the microplate for experimental data; fill them with sterile PBS or medium.[8]
Guide 2: LDH Assay Troubleshooting
Issue Potential Cause Troubleshooting Steps
High background in medium control LDH in serumReduce the serum concentration in the culture medium (1-5%) during the assay or use a serum-free medium.[10]
High spontaneous LDH release High cell densityOptimize cell seeding density to avoid over-confluency.
Rough cell handlingHandle cells gently during plating and media changes.
Low experimental signal Insufficient cell numberIncrease the number of cells seeded per well.
Low cytotoxicityExtend the incubation time with this compound.

Quantitative Data

Table 1: Reported IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
Hep G2Hepatocellular Carcinoma2432.74[3]
Hep G2Hepatocellular Carcinoma4816.62[3]
H7PXGliomaNot SpecifiedNot Specified[3]
MCF-7Breast CancerNot SpecifiedNot Specified[4]
NCI-H460Lung CancerNot SpecifiedNot Specified[4]

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 24, 48 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the experimental wells and calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[13]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add the stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm).[13]

  • Data Analysis: Subtract the reference wavelength absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity based on the spontaneous LDH release (untreated cells) and maximum LDH release (lysed cells) controls.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[15]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[16] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[1][15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Stock Solution treatment Compound Treatment (24/48h incubation) compound_prep->treatment cell_seeding->treatment assay_reagent Add Assay Reagent (MTT or LDH) treatment->assay_reagent measurement Absorbance Measurement assay_reagent->measurement data_proc Background Subtraction measurement->data_proc ic50 IC50 Calculation data_proc->ic50 signaling_pathway DHR This compound Mito Mitochondria DHR->Mito Induces Stress CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9_active Active Caspase-9 Apaf1->Casp9_active Casp9 Pro-Caspase-9 Casp9->Casp9_active Casp3_active Active Caspase-3 Casp9_active->Casp3_active Casp3 Pro-Caspase-3 Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis

References

Technical Support Center: Optimizing Nanoparticle Formulation for 6,7-Dehydroroyleanone Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the nanoparticle formulation of 6,7-Dehydroroyleanone (DHR). The content is designed to address specific experimental challenges in a clear question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (DHR) and why is a nanoparticle formulation necessary?

A1: this compound (DHR) is a natural abietane (B96969) diterpene with demonstrated cytotoxic properties against various cancer cell lines.[1][2][3] Its therapeutic potential is significantly limited by its poor aqueous solubility, which can lead to low bioavailability.[4][5] Nanoparticle formulations are being developed to overcome this limitation by encapsulating DHR in a carrier system that enhances its solubility and enables effective systemic delivery.[1][4][6] One promising approach involves conjugating DHR with squalene (B77637) to create a self-assembling nanodelivery platform.[1][4][6]

Q2: What is the mechanism of action of DHR?

A2: DHR has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[7][8][9] It activates the intrinsic apoptotic pathway, which involves the activation of caspase-9 and caspase-3.[1][7][8] A significant advantage of DHR is its ability to evade resistance mechanisms mediated by P-glycoprotein, a common challenge with many commercially available chemotherapeutic agents.[1][7][8]

Q3: What are the critical quality attributes of a DHR nanoparticle formulation?

A3: The critical quality attributes (CQAs) for a DHR nanoparticle formulation are parameters that ensure its safety, efficacy, and reproducibility. These include:

  • Particle Size: Influences the circulation time, biodistribution, and cellular uptake of the nanoparticles.

  • Polydispersity Index (PDI): A measure of the uniformity of the particle size distribution. A lower PDI is desirable for a homogenous formulation.

  • Encapsulation Efficiency (EE%): The percentage of the initial DHR that is successfully entrapped within the nanoparticles.

  • Drug Loading (DL%): The weight percentage of DHR relative to the total weight of the nanoparticle.

  • Zeta Potential: Indicates the surface charge of the nanoparticles and is a predictor of their colloidal stability.

  • In Vitro Drug Release Profile: Characterizes the rate and extent of DHR release from the nanoparticles over time.

  • Stability: The ability of the nanoparticles to maintain their physicochemical properties during storage.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the formulation and characterization of DHR nanoparticles, with a focus on a DHR-squalene conjugate system.

Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency (<70%) Poor affinity of the DHR-squalene conjugate for the nanoparticle core.- Ensure complete synthesis of the DHR-squalene conjugate. - Optimize the organic solvent used to dissolve the conjugate. - Adjust the ratio of the organic phase to the aqueous phase during nanoprecipitation.
Premature precipitation of the conjugate before nanoparticle formation.- Increase the stirring speed during nanoprecipitation to ensure rapid mixing. - Optimize the temperature of the aqueous phase.
Large Particle Size (>200 nm) Aggregation of nanoparticles during formation.- Increase the concentration of the stabilizer (e.g., Pluronic F68, Tween® 80) in the aqueous phase. - Optimize the stirring rate; overly vigorous stirring can sometimes promote aggregation.
High concentration of the DHR-squalene conjugate in the organic phase.- Decrease the concentration of the DHR-squalene conjugate.
High Polydispersity Index (PDI > 0.3) Non-uniform nanoparticle formation.- Ensure a consistent and rapid injection of the organic phase into the aqueous phase. - Use a microfluidic system for more controlled mixing. - Filter the nanoparticle suspension through a syringe filter (e.g., 0.45 µm) to remove larger aggregates.
Presence of impurities or unreacted components.- Ensure high purity of DHR, squalene, and all other reagents. - Purify the DHR-squalene conjugate before nanoparticle formulation.
Nanoparticle Aggregation During Storage Insufficient surface stabilization.- Increase the concentration of the stabilizer in the formulation. - Evaluate the zeta potential; a value further from zero (e.g., > ±30 mV) suggests better electrostatic stability. - Store the nanoparticle suspension at an appropriate temperature (e.g., 4°C) and protect from light.
Inappropriate pH or ionic strength of the storage buffer.- Store nanoparticles in a buffer with a pH that maximizes their stability, determined through stability studies. - Avoid high ionic strength buffers that can screen surface charges and lead to aggregation.
Inconsistent Batch-to-Batch Reproducibility Variations in experimental parameters.- Strictly control all experimental parameters, including temperatures, stirring speeds, and addition rates. - Use calibrated equipment. - Prepare all solutions fresh for each batch.
Variability in raw materials.- Source high-quality reagents and characterize them for consistency.

Section 3: Experimental Protocols

Synthesis of DHR-Squalene Conjugate

This protocol describes a general method for conjugating DHR with squalene.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (DHR) and a squalene derivative with a suitable linker in an appropriate anhydrous organic solvent (e.g., dichloromethane).

  • Coupling Reaction: Add a coupling agent (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Purification: Once the reaction is complete, purify the DHR-squalene conjugate using column chromatography.

  • Characterization: Confirm the structure and purity of the conjugate using techniques such as NMR and mass spectrometry.

Preparation of DHR-Squalene Nanoparticles by Nanoprecipitation

This protocol details the formation of self-assembled DHR-squalene nanoparticles.

  • Organic Phase Preparation: Dissolve the purified DHR-squalene conjugate in a water-miscible organic solvent, such as acetone (B3395972) or ethanol.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Pluronic F68).

  • Nanoprecipitation: Under moderate magnetic stirring, inject the organic phase into the aqueous phase at a controlled rate.

  • Solvent Evaporation: Allow the organic solvent to evaporate under reduced pressure or by stirring at room temperature in a fume hood.

  • Purification: Remove any non-encapsulated material by centrifugation or dialysis.

Characterization of DHR Nanoparticles
  • Technique: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • Transfer the diluted sample to a clean cuvette.

    • Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.

    • Perform the measurement, acquiring at least three readings per sample.

    • Report the Z-average diameter for particle size and the PDI value.

  • Technique: Scanning Electron Microscopy (SEM)

  • Protocol:

    • Place a drop of the nanoparticle suspension onto a clean silicon wafer or carbon-coated grid.

    • Allow the sample to air-dry completely in a dust-free environment.

    • Coat the dried sample with a thin layer of a conductive material (e.g., gold-palladium).

    • Image the sample using the SEM at an appropriate accelerating voltage.

  • Technique: Indirect method using centrifugation.

  • Protocol:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles.

    • Carefully collect the supernatant containing the unencapsulated DHR.

    • Quantify the amount of DHR in the supernatant using a validated analytical method such as HPLC-UV.

    • Calculate the EE% using the following formula: EE% = [(Total DHR - DHR in supernatant) / Total DHR] x 100

  • Technique: Dialysis method.

  • Protocol:

    • Transfer a known amount of the DHR nanoparticle suspension into a dialysis bag with an appropriate molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time points, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of DHR released into the medium at each time point using HPLC-UV.

    • Plot the cumulative percentage of DHR released versus time.

Section 4: Visualizations

experimental_workflow cluster_synthesis DHR-Squalene Conjugate Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization DHR This compound Coupling Coupling Reaction DHR->Coupling Squalene Squalene Derivative Squalene->Coupling Purification_Syn Purification Coupling->Purification_Syn Conjugate DHR-Squalene Conjugate Purification_Syn->Conjugate Organic_Phase Organic Phase (Conjugate in Acetone) Conjugate->Organic_Phase Nanoprecipitation Nanoprecipitation Organic_Phase->Nanoprecipitation Aqueous_Phase Aqueous Phase (Stabilizer in Water) Aqueous_Phase->Nanoprecipitation Solvent_Evap Solvent Evaporation Nanoprecipitation->Solvent_Evap DHR_NP DHR Nanoparticles Solvent_Evap->DHR_NP DLS DLS (Size, PDI) DHR_NP->DLS SEM SEM (Morphology) DHR_NP->SEM EE Encapsulation Efficiency DHR_NP->EE Release In Vitro Release DHR_NP->Release

Caption: Experimental workflow for DHR nanoparticle formulation and characterization.

intrinsic_apoptosis_pathway DHR This compound Mitochondrion Mitochondrion DHR->Mitochondrion induces release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

References

Validation & Comparative

6,7-Dehydroroyleanone Versus Etoposide: A Comparative Analysis of Apoptosis Induction in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the apoptotic efficacy of 6,7-dehydroroyleanone compared to the established chemotherapeutic agent, etoposide (B1684455), in hepatocellular carcinoma (HepG2) cells.

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge, necessitating the exploration of novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds. One such compound, this compound, a diterpenoid quinone, has demonstrated promising cytotoxic and apoptotic effects. This guide provides a comprehensive comparison of the apoptotic-inducing capabilities of this compound and etoposide, a well-known topoisomerase II inhibitor used in cancer chemotherapy, specifically within the context of the HepG2 human hepatocellular carcinoma cell line.

Comparative Efficacy in HepG2 Cells

Experimental data indicates that this compound exhibits a more potent cytotoxic effect on HepG2 cells compared to etoposide. This is evidenced by lower half-maximal inhibitory concentration (IC50) values and a higher percentage of induced apoptosis.

Table 1: Cytotoxicity (IC50) in HepG2 Cells
Compound24-hour IC50 (µg/mL)48-hour IC50 (µg/mL)24-hour IC50 (µM)48-hour IC50 (µM)
This compound 10.28[1]5.22[1]32.74[1]16.62[1]
Etoposide 76.89[1]29.68[1]130.64[1]51.84[1]
Table 2: Apoptosis Induction in HepG2 Cells (48-hour treatment)
CompoundConcentrationPercentage of Apoptotic Cells (Early + Late)
This compound 25 µg/mL39.7%[1]
Etoposide 50 µg/mL35.3%[1]

Mechanism of Action: Apoptotic Pathways

Both this compound and etoposide induce apoptosis in HepG2 cells, a form of programmed cell death crucial for eliminating cancerous cells. While the precise signaling cascade for this compound is still under full investigation, etoposide is well-documented to function through the activation of the p53-mediated intrinsic apoptotic pathway.

Etoposide, as a topoisomerase II inhibitor, induces DNA double-strand breaks. This DNA damage triggers the activation of the tumor suppressor protein p53.[2][3][4] Activated p53 can then transcriptionally regulate the expression of pro-apoptotic proteins such as Bax and down-regulate anti-apoptotic proteins like Bcl-2. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately leading to apoptosis.[2][3][4] Specifically, the activation of caspase-3 and PARP cleavage are hallmarks of etoposide-induced apoptosis in HepG2 cells.[2][3]

While direct evidence for the specific molecular players in the this compound-induced apoptotic pathway in HepG2 cells is limited in the provided search results, its ability to induce a higher percentage of apoptosis suggests a potent activation of similar, if not identical, cell death machinery.

Etoposide_Apoptosis_Pathway Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage Inhibition of re-ligation p53 p53 Activation DNA_damage->p53 Bax Bax (Pro-apoptotic) Expression ↑ p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ p53->Bcl2 Mitochondria Mitochondrial Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Etoposide-induced p53-mediated apoptosis pathway in HepG2 cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the key experimental protocols used to generate the comparative data.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or etoposide for 24 or 48 hours.

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed HepG2 cells in 96-well plate Treat_Cells Add compounds (6,7-DHR or Etoposide) Seed_Cells->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate Incubate (Formazan formation) Add_MTT->Incubate Solubilize Add solubilizing agent Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for the MTT cell viability assay.
Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: HepG2 cells are treated with the test compounds for the desired duration.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Washing: Cells are washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: The cell suspension is incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Total protein is extracted from treated and untreated HepG2 cells.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

The available experimental data strongly suggests that this compound is a more potent inducer of apoptosis in HepG2 cells than etoposide. Its lower IC50 values and higher apoptosis induction rates at comparable time points highlight its potential as a promising candidate for further investigation in the development of novel anticancer therapies for hepatocellular carcinoma. While etoposide's apoptotic mechanism is well-characterized, further research is warranted to fully elucidate the specific signaling pathways activated by this compound in HepG2 cells, including a detailed analysis of its effects on the Bcl-2 family of proteins and the activation of specific caspases. Such studies will be crucial in advancing our understanding of its therapeutic potential.

References

A Comparative Analysis of the Cytotoxic Profiles of 6,7-Dehydroroyleanone and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of the natural abietane (B96969) diterpene, 6,7-Dehydroroyleanone, and the widely used chemotherapeutic agent, paclitaxel (B517696). The information presented herein is a synthesis of experimental data from various studies, intended to inform further research and drug development efforts.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and paclitaxel across various cancer cell lines as reported in the scientific literature. It is important to note that these values were determined in different studies and, therefore, experimental conditions may vary.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ConcentrationExposure TimeCitation
Hep G2Hepatocellular Carcinoma10.28 µg/mL (32.74 µM)24 hours[1]
Hep G2Hepatocellular Carcinoma5.22 µg/mL (16.62 µM)48 hours[1]
MCF-7Breast Carcinoma60.44 ± 3.69 µMNot Specified[2]
NCI-H460Lung Cancer82.98 ± 2.98 µMNot Specified[2]

Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ConcentrationExposure TimeCitation
Various Human Tumors (Panel)Various Cancers2.5 - 7.5 nM24 hours[3]
MCF-7Breast Cancer3.5 µMNot Specified[4][5]
MDA-MB-231Breast Cancer0.3 µMNot Specified[4]
SK-BR-3Breast Cancer4 µMNot Specified[4]
BT-474Breast Cancer19 nMNot Specified[4]
NSCLC cell lines (Median)Non-Small Cell Lung Cancer9.4 µM24 hours[6]
NSCLC cell lines (Median)Non-Small Cell Lung Cancer0.027 µM120 hours[6]
SCLC cell lines (Median)Small Cell Lung Cancer25 µM24 hours[6]
SCLC cell lines (Median)Small Cell Lung Cancer5.0 µM120 hours[6]

Mechanisms of Action and Signaling Pathways

This compound

This compound primarily induces apoptosis through the intrinsic pathway.[7] This is characterized by the activation of caspase-9 and the subsequent activation of executioner caspase-3.[7] Notably, its cytotoxic mechanism does not involve the disruption of microtubule formation.[7] An important characteristic of this compound is its ability to evade the resistance mechanisms mediated by P-glycoprotein, a common challenge in cancer chemotherapy.[7]

G DHR This compound Mito Mitochondrion DHR->Mito Induces intrinsic pathway Casp9 Caspase-9 (activated) Mito->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules JNK_SAPK JNK/SAPK Pathway Paclitaxel->JNK_SAPK PI3K_Akt PI3K/Akt Pathway (Suppression) Paclitaxel->PI3K_Akt MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis JNK_SAPK->Apoptosis PI3K_Akt->Apoptosis G cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Seeding Seed Cells in Plates Treatment Treat with Compound (Varying Concentrations & Times) Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis Detection) Treatment->AnnexinV Caspase Caspase Activity Assay Treatment->Caspase IC50 Determine IC50 Values MTT->IC50 Flow Flow Cytometry Analysis AnnexinV->Flow Lumi Luminescence Measurement Caspase->Lumi

References

A Comparative Analysis of the Anti-Inflammatory Activities of 6,7-Dehydroroyleanone and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of the natural abietane (B96969) diterpene, 6,7-Dehydroroyleanone, and the well-established synthetic corticosteroid, dexamethasone (B1670325). The following sections present a comprehensive overview of their mechanisms of action, supported by experimental data, to assist researchers in evaluating their potential as anti-inflammatory agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in numerous diseases. Dexamethasone is a potent glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects. Its mechanism of action is well-characterized and primarily involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. This compound is a natural compound isolated from various plants of the Plectranthus genus, which has demonstrated notable biological activities, including anti-inflammatory effects. This guide aims to objectively compare the anti-inflammatory performance of these two compounds based on available experimental evidence.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory activity of this compound and dexamethasone has been evaluated by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While this compound itself shows weak inhibitory activity, its synthetic derivatives have demonstrated potency comparable to or exceeding that of dexamethasone.

CompoundCell LineAssayIC50 (μM)
This compound (1)RAW 264.7Nitric Oxide Production Inhibition>159.00
This compound Derivative (2)RAW 264.7Nitric Oxide Production Inhibition9.94 ± 0.70
This compound Derivative (3)RAW 264.7Nitric Oxide Production Inhibition3.48 ± 0.18
This compound Derivative (4)RAW 264.7Nitric Oxide Production Inhibition4.19 ± 0.13
DexamethasoneRAW 264.7Nitric Oxide Production Inhibition16.05 ± 1.02

Table 1: Comparison of the 50% inhibitory concentration (IC50) of this compound, its derivatives, and dexamethasone on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Mechanisms of Anti-Inflammatory Action

Dexamethasone: Inhibition of the NF-κB Signaling Pathway

Dexamethasone exerts its potent anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Dexamethasone, upon binding to its glucocorticoid receptor (GR), can interfere with this pathway in several ways:

  • Upregulation of IκBα: The activated GR can increase the transcription of the gene encoding IκBα, leading to higher levels of the inhibitory protein and subsequent sequestration of NF-κB in the cytoplasm.

  • Direct Interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing its binding to DNA and transcriptional activation.

  • Transcriptional Repression: The GR-dexamethasone complex can recruit co-repressors to the promoters of pro-inflammatory genes, actively suppressing their transcription.

These actions collectively lead to a significant reduction in the production of a wide range of inflammatory mediators.

Dexamethasone_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation & Degradation of IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Dex Dexamethasone GR GR Dex->GR Dex_GR Dex-GR Complex GR->Dex_GR Dex_GR->IkBa_NFkB Upregulation of IκBα Dex_GR->NFkB_nuc Inhibition DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_genes

Caption: Dexamethasone inhibits the NF-κB signaling pathway.

This compound: A Potential Modulator of Inflammatory Pathways

Currently, there is a lack of direct experimental evidence detailing the specific molecular mechanisms underlying the anti-inflammatory activity of this compound. However, studies on other abietane diterpenes, the chemical class to which this compound belongs, suggest a potential for the inhibition of the NF-κB pathway. It is hypothesized that this compound may interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators. Further research is required to elucidate the precise mechanism of action.

Experimental Protocols

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a widely used in vitro method to screen for the anti-inflammatory activity of compounds.

1. Cell Culture and Seeding:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours to allow for adherence.

2. Compound Treatment and Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, its derivatives, or dexamethasone).

  • Cells are pre-incubated with the compounds for 1-2 hours.

  • Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and nitric oxide production. A set of wells without LPS stimulation serves as a negative control.

3. Measurement of Nitric Oxide Production (Griess Assay):

  • After 24 hours of incubation with LPS, the cell culture supernatant is collected.

  • To determine the concentration of nitrite (B80452) (a stable product of NO), 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

4. Data Analysis:

  • The percentage of inhibition of NO production is calculated for each compound concentration relative to the LPS-stimulated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

NO_Inhibition_Workflow cluster_griess Griess Assay start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds (this compound, Dexamethasone) incubate1->add_compounds pre_incubate Pre-incubate for 1-2h add_compounds->pre_incubate add_lps Stimulate with LPS (1 µg/mL) pre_incubate->add_lps incubate2 Incubate for 24h add_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate3 Incubate for 10-15 min add_griess->incubate3 measure_abs Measure absorbance at 540 nm incubate3->measure_abs calculate_ic50 Calculate % Inhibition and IC50 measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Conclusion

Dexamethasone is a highly potent anti-inflammatory agent with a well-established mechanism of action centered on the inhibition of the NF-κB signaling pathway. While this compound itself exhibits weak anti-inflammatory activity in terms of nitric oxide inhibition, its synthetic derivatives show significant promise, with some surpassing the potency of dexamethasone in this specific assay.

The precise molecular mechanism of this compound's anti-inflammatory action remains to be fully elucidated. Future studies investigating its effects on the NF-κB pathway and the production of various pro-inflammatory cytokines are warranted to provide a more complete understanding of its therapeutic potential. This guide provides a foundation for researchers to build upon in the exploration of novel anti-inflammatory drug candidates.

A Comparative Guide to the Antioxidant Activity of 6,7-Dehydroroyleanone and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of two natural compounds: 6,7-Dehydroroyleanone, a diterpenoid, and quercetin (B1663063), a well-studied flavonoid. The information presented herein is intended to assist researchers in evaluating their potential as antioxidant agents.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and quercetin have been assessed using various in vitro assays. The following table summarizes their performance, primarily presenting the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant potency. For assays where direct IC50 values for quercetin were not available under comparable conditions, data is presented in Trolox equivalents (TE), a common measure of antioxidant capacity.

Antioxidant AssayThis compound (DHR, 1)QuercetinPositive Control (Trolox)
DPPH Radical Scavenging IC50: 0.126 ± 0.003 mM[1]IC50: 19.17 µg/mL (~0.063 mM)[2]IC50: 0.048 ± 0.001 mM[1]
ABTS Radical Scavenging IC50: 0.015 ± 0.001 mM[1]IC50: 1.17 µg/mL (~0.0039 mM)IC50: 0.015 ± 0.001 mM[1]
ORAC (Oxygen Radical Absorbance Capacity) 1.83 ± 0.08 TE[1]4.07 to 12.85 µmol TE/µmol[3]1.00 ± 0.01 TE[1]
HORAC (Hydroxyl Radical Averting Capacity) 1.34 ± 0.08 TE[1]Data not available1.00 ± 0.02 TE[1]
Nitric Oxide (NO) Scavenging >0.159 mM[1]IC50: 17.01 ± 0.03 µg/ml (~0.056 mM)Data not available

Note: Direct comparison of IC50 values between different studies should be made with caution due to potential variations in experimental protocols. The data for this compound is from a single study, ensuring internal consistency for its results.[1] Quercetin data is compiled from various sources.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695). The solution should be kept in the dark to prevent degradation.

  • Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound (this compound or quercetin) and a positive control (e.g., Trolox or ascorbic acid). A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH, typically around 517 nm, using a spectrophotometer or microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: In a 96-well plate, a small volume of the test compound or standard (e.g., Trolox) at various concentrations is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The plate is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways in Antioxidant Action

Flavonoids like quercetin are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that bolster endogenous antioxidant defenses. One of the key pathways involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS Neutralizes Quercetin Quercetin Quercetin->Keap1 Modulates

Caption: Nrf2-ARE antioxidant signaling pathway modulated by quercetin.

In response to oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes. Quercetin can modulate this pathway, leading to an enhanced cellular antioxidant defense.

References

The Untapped Potential of Combination Therapy: A Comparative Guide to 6,7-Dehydroroyleanone and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A prospective look into the synergistic potential of a natural diterpene and a conventional chemotherapeutic agent.

While no direct studies have been published on the synergistic effects of 6,7-Dehydroroyleanone (DHR) in combination with doxorubicin (B1662922), an analysis of their individual mechanisms of action suggests a promising area for future cancer research. This guide provides a comparative overview of both compounds, presenting available experimental data, relevant protocols, and a hypothesis on their potential synergistic relationship, particularly in the context of overcoming multidrug resistance.

Comparative Analysis of Anticancer Mechanisms

This compound, a natural abietane (B96969) diterpene, and Doxorubicin, a widely used anthracycline antibiotic, employ distinct yet potentially complementary mechanisms to induce cancer cell death.

FeatureThis compound (DHR)Doxorubicin (DOX)Potential Synergy
Primary Mechanism Induction of intrinsic apoptosis pathway.[1]DNA intercalation and inhibition of topoisomerase II, leading to DNA damage.[2][3][]DHR could lower the apoptotic threshold, requiring less DOX-induced DNA damage to trigger cell death, potentially reducing DOX's toxic side effects.
Apoptosis Induction Strong activation of initiator caspase-9 and effector caspase-3.[1]Induces both intrinsic (via p53 and mitochondrial pathways) and extrinsic apoptosis pathways.[5][6][7]The convergence on the intrinsic apoptosis pathway could lead to a more robust and sustained pro-apoptotic signal.
Drug Resistance Evades the resistance mechanisms of P-glycoprotein (P-gp), a key drug efflux pump.[1][8]A known substrate of P-glycoprotein, leading to multidrug resistance (MDR) as cancer cells pump the drug out.[9][10][11][12]DHR could act as a chemosensitizer, allowing doxorubicin to accumulate in resistant cancer cells by bypassing the P-gp efflux mechanism.
Other Effects Does not interfere with microtubule formation.[1]Generates reactive oxygen species (ROS), contributing to cytotoxicity but also to cardiotoxicity.[2][3]The combination could allow for lower, less toxic doses of doxorubicin to be effective.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy.

Cell LineCancer TypeIncubation TimeIC50 of DHR (µM)Reference
Hep G2Hepatocellular Carcinoma24 h32.74[13]
Hep G2Hepatocellular Carcinoma48 h16.62[13]

Note: Data is presented as reported in the cited literature. Etoposide was used as a positive control in the study, and this compound showed greater efficacy.[13]

Experimental Protocols

To facilitate further research into the potential synergy between DHR and doxorubicin, detailed methodologies for key assays are provided below.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product.[14][16] The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).[16]

  • Compound Treatment: Treat the cells with various concentrations of DHR, doxorubicin, and their combinations for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Apoptosis Assessment: Caspase Activity Assay

This assay quantifies the activity of key apoptosis-executing enzymes, the caspases.

Principle: Caspases are proteases that cleave specific tetrapeptide sequences. The assay uses a synthetic peptide substrate corresponding to the caspase recognition sequence (e.g., DEVD for caspase-3) conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[17] Cleavage of the substrate by active caspases releases the reporter molecule, which can be measured by a fluorometer or spectrophotometer.[17][18]

Procedure (Fluorometric):

  • Induce Apoptosis: Treat cells with the test compounds (DHR, doxorubicin, or combination) for the desired time.

  • Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer to release intracellular contents, including active caspases.[18][19]

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction buffer containing DTT and the fluorogenic caspase substrate (e.g., DEVD-AMC for caspase-3).[18][20]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18][21]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[17][20] The fluorescence intensity is proportional to the caspase activity.

Visualizing the Mechanisms and Workflow

Diagrams created using Graphviz DOT language illustrate the key pathways and a proposed experimental design.

DHR_Apoptosis_Pathway DHR This compound Mitochondria Mitochondria DHR->Mitochondria Induces Intrinsic Pathway Casp9 Pro-Caspase-9 Mitochondria->Casp9 Cytochrome c release aCasp9 Active Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleavage aCasp3 Active Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by this compound.

Doxorubicin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DOX_n Doxorubicin DNA DNA DOX_n->DNA Intercalation Top2 Topoisomerase II DOX_n->Top2 Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Top2->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DOX_c Doxorubicin ROS Reactive Oxygen Species (ROS) DOX_c->ROS Generation ROS->Apoptosis

Caption: Multiple anticancer mechanisms of Doxorubicin.

Synergy_Workflow cluster_treatment Treatment Groups start Cancer Cell Lines (Sensitive & Dox-Resistant) DHR DHR Alone start->DHR DOX Doxorubicin Alone start->DOX Combo DHR + Doxorubicin start->Combo Assays Perform Assays DHR->Assays DOX->Assays Combo->Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Assays->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Caspase Activity) Assays->Apoptosis Analysis Combination Index (CI) Analysis Cytotoxicity->Analysis Apoptosis->Analysis Result Determine Effect: Synergism (CI<1) Antagonism (CI>1) Additive (CI=1) Analysis->Result

Caption: Experimental workflow for assessing synergistic effects.

Concluding Hypothesis

The distinct and compelling mechanisms of this compound and doxorubicin form a strong basis for hypothesizing a synergistic anticancer effect. The ability of DHR to evade P-glycoprotein-mediated efflux is particularly noteworthy.[1][8] This suggests DHR could act as a potent sensitizer (B1316253) in doxorubicin-resistant tumors, which frequently overexpress P-gp.[9] By inhibiting this primary resistance mechanism, DHR could restore or enhance doxorubicin's efficacy, allowing it to accumulate within cancer cells and exert its DNA-damaging effects.

Furthermore, the dual induction of apoptosis—through DHR's targeted activation of the intrinsic pathway and doxorubicin's broader impact on multiple cell death pathways—could overwhelm the cancer cells' survival mechanisms, leading to more profound and efficient cell killing than either agent could achieve alone. This potential synergy warrants rigorous investigation through in vitro and in vivo studies to validate the hypothesis and explore a new therapeutic strategy for challenging and resistant cancers.

References

The Anticancer Potential of 6,7-Dehydroroyleanone: A Review of Preclinical Evidence and Future In Vivo Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6,7-Dehydroroyleanone (DHR), a natural abietane (B96969) diterpene, has emerged as a promising candidate in the landscape of anticancer research. Extensive in vitro studies have demonstrated its potent cytotoxic and pro-apoptotic activities across a range of cancer cell lines. However, a critical gap remains in the validation of these findings through in vivo animal models. This guide provides a comprehensive comparison of the available preclinical data on DHR, outlines a potential framework for future in vivo validation, and presents the current understanding of its mechanism of action.

While direct in vivo comparative studies on this compound are not yet available in published literature, a significant body of in vitro research highlights its potential as a potent anticancer agent. These studies have consistently shown DHR's ability to induce cell death in various cancer cell lines, often outperforming or showing comparable efficacy to established chemotherapeutic drugs in these settings.

In Vitro Anticancer Activity: A Comparative Overview

In vitro studies have established that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably, its efficacy has been compared with etoposide, a well-known chemotherapy drug. In human hepatocellular carcinoma (Hep G2) cells, DHR demonstrated superior cytotoxicity compared to etoposide.[1][2] The compound induces apoptosis, or programmed cell death, through the intrinsic pathway, which is characterized by the activation of caspases-3 and -9.[3] This mechanism of action is crucial as it suggests that DHR can trigger cancer cell self-destruction.

Furthermore, an important characteristic of this compound is its ability to circumvent P-glycoprotein-mediated resistance.[3] P-glycoprotein is a protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance, a major obstacle in cancer treatment. The capacity of DHR to evade this resistance mechanism makes it a particularly interesting candidate for further development.[3]

Below is a summary of the in vitro cytotoxic activity of this compound in comparison to Etoposide.

Cell LineCompoundIC50 (µg/mL) after 24hIC50 (µg/mL) after 48h
Hep G2This compound10.285.22
Hep G2EtoposideNot reported29.68

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from[1]

Proposed In Vivo Validation Framework

The promising in vitro results for this compound necessitate validation in living organisms to assess its true therapeutic potential. A standard approach for this is the use of xenograft mouse models, where human cancer cells are implanted into immunodeficient mice.

Experimental Protocol: Xenograft Mouse Model
  • Cell Culture and Implantation: Human cancer cells (e.g., Hep G2) are cultured and then injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups: a control group receiving a vehicle solution, a group treated with this compound, and a group treated with a standard-of-care chemotherapy drug (e.g., doxorubicin (B1662922) or paclitaxel).

  • Treatment Administration: this compound would be administered to the mice, for example, via intraperitoneal injection, at a predetermined dosage and schedule.

  • Monitoring and Data Collection: Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group. Secondary endpoints can include survival analysis and assessment of toxicity through monitoring body weight and observing the general health of the mice.

  • Histopathological and Molecular Analysis: At the end of the study, tumors can be excised for histological analysis to assess necrosis and apoptosis, and for molecular studies to investigate the in vivo mechanism of action.

The following diagram illustrates a typical workflow for an in vivo anticancer efficacy study.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection cluster_analysis Endpoint Analysis cell_culture Human Cancer Cell Culture implantation Subcutaneous Implantation into Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping control Vehicle Control grouping->control dhr_treatment This compound grouping->dhr_treatment chemo_treatment Standard Chemotherapy grouping->chemo_treatment measurements Tumor Volume & Body Weight Measurement control->measurements dhr_treatment->measurements chemo_treatment->measurements tumor_inhibition Tumor Growth Inhibition measurements->tumor_inhibition survival Survival Analysis measurements->survival toxicity Toxicity Assessment measurements->toxicity histopathology Histopathology & Molecular Analysis tumor_inhibition->histopathology

Proposed workflow for in vivo validation of this compound.

Understanding the Mechanism of Action: Signaling Pathways

The anticancer activity of this compound is attributed to its ability to induce apoptosis through the intrinsic pathway. This process is initiated within the cell and involves the activation of a cascade of caspase enzymes.

G DHR This compound Mito Mitochondria DHR->Mito Induces stress Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Perspectives

While the current body of evidence is limited to in vitro studies, this compound holds considerable promise as a novel anticancer agent. Its potent cytotoxicity, ability to induce apoptosis, and capacity to overcome a key drug resistance mechanism provide a strong rationale for its advancement into in vivo preclinical studies. The successful validation of its anticancer activity in animal models would be a critical step towards its potential development as a new therapeutic for cancer treatment. Further research should also focus on optimizing its delivery, potentially through nanoparticle formulations, to enhance its efficacy and minimize potential side effects in a clinical setting.

References

Comparative Analysis of 6,7-Dehydroroyleanone and its Synthetic Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Promising Natural Product and its Analogs for Therapeutic Applications

6,7-Dehydroroyleanone (DHR), a naturally occurring abietane (B96969) diterpene, has garnered significant attention within the scientific community for its diverse and potent biological activities. Extracted from various plant sources, including species of the Plectranthus and Taiwania genera, DHR has demonstrated promising cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] These characteristics make it a compelling scaffold for the development of new therapeutic agents. This guide provides a comprehensive comparative analysis of this compound and its synthetic derivatives, offering researchers, scientists, and drug development professionals a consolidated resource of experimental data, detailed protocols, and mechanistic insights to inform future research and development efforts.

Performance Comparison: this compound vs. Synthetic Acyl Derivatives

Recent studies have focused on the semi-synthesis of this compound derivatives to enhance its natural bioactivities. Acylation of the C12 hydroxyl group has proven to be a fruitful strategy, leading to novel compounds with improved pharmacological profiles. Below is a summary of the comparative performance of DHR and its acyl derivatives in key biological assays.

Cytotoxicity against Cancer Cell Lines

This compound has shown significant cytotoxic effects against a range of cancer cell lines. Notably, its efficacy against hepatocellular carcinoma (Hep G2) cells was found to be superior to the positive control, etoposide (B1684455).[1] The semi-synthetic acyl derivatives of DHR have also been evaluated for their cytotoxic potential.

CompoundCell LineIC50 (µM) - 24hIC50 (µM) - 48h
This compound (DHR) Hep G232.7416.62[1]
MCF-7->159[2]
NCI-H460->159[2]
Derivative 2 (Acyl) MCF-7-30.13[2]
NCI-H460-29.83[2]
Derivative 3 (Acyl) MCF-7-42.18[2]
NCI-H460-31.55[2]
Derivative 4 (Acyl) MCF-7-35.84[2]
NCI-H460-32.14[2]
Etoposide (Positive Control) Hep G2130.6451.84[1]
Doxorubicin (Positive Control) MCF-7-0.03[2]
NCI-H460-0.02[2]

Table 1: Comparative cytotoxicity (IC50 values) of this compound and its acyl derivatives against various cancer cell lines.

Antioxidant Activity

The antioxidant capacity of DHR and its derivatives has been assessed using various assays. The results indicate that the synthetic derivatives generally exhibit improved antioxidant activity compared to the parent compound.

CompoundDPPH IC50 (mM)ABTS (TEAC)ORAC (TE)
This compound (DHR) 0.1130.851.13
Derivative 2 (Acyl) 0.0891.001.25
Derivative 3 (Acyl) 0.0761.041.30
Derivative 4 (Acyl) 0.0811.021.28
Trolox (Positive Control) 0.0351.001.00

Table 2: Comparative antioxidant activity of this compound and its acyl derivatives. TEAC = Trolox Equivalent Antioxidant Capacity; TE = Trolox Equivalents.[2]

Antibacterial Activity

DHR and its derivatives have demonstrated activity against Gram-positive bacteria. The derivatization slightly enhanced the antibacterial potency.

CompoundS. aureus MIC (µM)S. aureus MBC (µM)
This compound (DHR) 12.44>12.44
Derivative 2 (Acyl) 9.0472.32
Derivative 3 (Acyl) 8.76<69.97
Derivative 4 (Acyl) 10.0479.92

Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and its acyl derivatives against Staphylococcus aureus.[2]

Anti-inflammatory Activity

A significant enhancement in anti-inflammatory activity was observed for the acyl derivatives compared to the parent compound, with all derivatives surpassing the activity of the positive control, dexamethasone.

CompoundNO Inhibition IC50 (µM)
This compound (DHR) >159.00
Derivative 2 (Acyl) 9.94
Derivative 3 (Acyl) 3.48
Derivative 4 (Acyl) 4.19
Dexamethasone (Positive Control) 16.05

Table 4: Comparative anti-inflammatory activity (Nitric Oxide inhibition) of this compound and its acyl derivatives.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Synthesis of this compound Acyl Derivatives

The synthesis of acyl derivatives from this compound is achieved through esterification at the C-12 hydroxyl group. A general procedure involves reacting DHR with an appropriate acyl chloride in the presence of a base, such as pyridine. The reaction mixture is typically stirred at room temperature for a specified duration. The resulting derivatives are then purified using chromatographic techniques. Yields for these reactions are generally high, ranging from 86% to 95%.[2]

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compounds (this compound, its derivatives, or positive controls like etoposide and doxorubicin) and incubate for 24 or 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Antioxidant Assays
  • DPPH Radical Scavenging Assay:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Add various concentrations of the test compounds to the DPPH solution.

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

  • ABTS Radical Cation Decolorization Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the test compounds to the diluted ABTS•+ solution.

    • Measure the absorbance at 734 nm after a 6-minute incubation.

    • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

  • Oxygen Radical Absorbance Capacity (ORAC) Assay:

    • This assay measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Fluorescein is used as a fluorescent probe.

    • The decay of fluorescence in the presence and absence of the antioxidant is monitored over time.

    • The ORAC value is calculated from the net area under the fluorescence decay curve and is expressed as Trolox equivalents.

Antibacterial Assays (MIC and MBC)
  • Broth Microdilution Method: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar (B569324) plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anti-inflammatory Assay (Nitric Oxide Scavenging Assay)
  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • Nitrite (B80452) Measurement: After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 values.

Mechanistic Insights and Signaling Pathways

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[3] This process is characterized by the activation of key executioner caspases.

Experimental Workflow and Apoptotic Signaling Pathway

The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound derivatives and the proposed apoptotic signaling pathway of the parent compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation DHR This compound Synthesis Esterification DHR->Synthesis AC Acyl Chlorides AC->Synthesis Derivatives Acyl Derivatives Synthesis->Derivatives Purification Purification (Chromatography) Derivatives->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Characterization->Antioxidant Antibacterial Antibacterial Assays (e.g., MIC, MBC) Characterization->Antibacterial Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Characterization->Anti_inflammatory

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

apoptosis_pathway cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade DHR This compound Bcl2_family Modulation of Bcl-2 Family Proteins DHR->Bcl2_family Bax_Bak ↑ Bax/Bak (Pro-apoptotic) Bcl2_family->Bax_Bak Bcl2_BclxL ↓ Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2_family->Bcl2_BclxL MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Bcl2_BclxL->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9_pro Pro-caspase-9 Casp9_pro->Apoptosome Casp9_active Caspase-9 Casp3_pro Pro-caspase-3 Casp9_active->Casp3_pro Apoptosome->Casp9_active Casp3_active Caspase-3 Casp3_pro->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Proposed intrinsic apoptotic signaling pathway induced by this compound.

The strong activation of caspase-9 and caspase-3 suggests that this compound triggers the intrinsic apoptotic pathway.[3] This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis. The Bcl-2 family of proteins are critical regulators of this process at the mitochondrial level. While the precise interactions of DHR with these proteins are still under investigation, it is hypothesized that DHR modulates the balance of pro- and anti-apoptotic Bcl-2 family members to induce mitochondrial outer membrane permeabilization.

Conclusion and Future Directions

This compound stands out as a promising natural product with a spectrum of biological activities relevant to drug discovery. The semi-synthetic derivatization of DHR, particularly through acylation, has been shown to be an effective strategy for enhancing its therapeutic potential, especially in the context of anti-inflammatory and cytotoxic applications. The data presented in this guide highlights the superior performance of certain acyl derivatives compared to the parent compound.

Future research should focus on elucidating the precise molecular targets of this compound and its derivatives. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective analogs. Further in vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these promising compounds, paving the way for their potential clinical development.

References

head-to-head comparison of different extraction methods for 6,7-Dehydroroyleanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction methods for the bioactive abietane (B96969) diterpene, 6,7-Dehydroroyleanone (DHR), a compound of significant interest for its cytotoxic and anti-inflammatory properties. The performance of Clevenger-assisted extraction, ultrasound-assisted extraction, and maceration is compared, with supporting experimental data and detailed methodologies to inform the selection of the most effective and efficient extraction strategy.

Data Presentation: Quantitative Comparison of Extraction Yields

The efficiency of different extraction methods for obtaining this compound from Plectranthus aliciae has been experimentally evaluated. The following table summarizes the quantitative yield of DHR for each technique.

Extraction MethodTotal Extract Yield (%)This compound (DHR) YieldObservations
Clevenger-Assisted Extraction (CAE)0.04%77.8 mg/g of essential oilLowest total extract yield, but highest recovery of DHR.[1]
Ultrasound-Assisted Extraction (UAE)10.2% (water:acetone), 16.3% (water)Not Quantifiable (< LOQ)Highest total extract yield, but DHR amount was below the limit of quantification.[1]
Maceration-Assisted Extraction (MAE)0.9%Not Quantifiable (< LOQ)Low total extract yield and DHR amount was below the limit of quantification.[1]

LOQ: Limit of Quantification

Experimental Workflows

The general workflow for the extraction and isolation of this compound can be visualized as a multi-step process, starting from the plant material and culminating in the purified compound. The specific extraction technique employed constitutes a critical step within this workflow.

Extraction_Workflow Plant_Material Plant Material (e.g., Plectranthus aliciae) Extraction Extraction (CAE, UAE, MAE, etc.) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification DHR This compound Purification->DHR

Figure 1: General workflow for the extraction of this compound.

The logical relationship between the compared extraction methods in terms of their efficiency in isolating DHR can be represented as follows:

Comparison_Logic cluster_yield Total Extract Yield cluster_dhr DHR Recovery UAE Ultrasound-Assisted Extraction MAE Maceration UAE->MAE > CAE Clevenger-Assisted Extraction MAE->CAE > CAE_DHR Clevenger-Assisted Extraction UAE_DHR Ultrasound-Assisted Extraction CAE_DHR->UAE_DHR >> MAE_DHR Maceration CAE_DHR->MAE_DHR >> UAE_DHR->MAE_DHR ~

Figure 2: Comparison of extraction methods based on yield.

Experimental Protocols

Detailed methodologies for the key extraction techniques evaluated are provided below.

Clevenger-Assisted Extraction (Hydrodistillation)

This method is particularly effective for extracting volatile compounds and essential oils.

  • Plant Material Preparation: Air-dried and powdered aerial parts of the plant are used.

  • Apparatus Setup: A Clevenger-type apparatus is set up for hydrodistillation.

  • Extraction Process: A specific quantity of the powdered plant material (e.g., 100 g) is placed in a round-bottom flask with a suitable volume of distilled water (e.g., 200 mL). The mixture is heated to boiling, and the distillation is carried out for a specified duration (e.g., 2-3 hours).[2] The steam and volatilized compounds are condensed and collected in the Clevenger apparatus.

  • Collection and Drying: The essential oil, containing DHR, is collected and dried over anhydrous sodium sulfate.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, often leading to higher extraction yields and shorter extraction times.

  • Sample Preparation: A specific amount of dried and powdered plant material is placed in an extraction vessel.

  • Solvent Addition: A suitable solvent or solvent mixture (e.g., water, water:acetone) is added to the plant material at a specific solid-to-solvent ratio.

  • Ultrasonication: The extraction vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is performed at a controlled temperature (e.g., 25-60°C) for a defined period (e.g., 20-40 minutes).[3][4]

  • Post-Extraction: The mixture is then filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent.

  • Sample Preparation: The dried and powdered plant material is placed in a sealed container.

  • Solvent Soaking: A suitable solvent (e.g., acetone, methanol) is added to completely cover the plant material.

  • Extraction Duration: The container is left at room temperature for an extended period (e.g., several days), with occasional agitation to enhance extraction.

  • Filtration and Concentration: The mixture is filtered, and the solvent is removed from the filtrate, typically using a rotary evaporator, to yield the crude extract.

Discussion of Other Potential Methods

While not directly compared in the primary cited study for DHR, other extraction techniques are commonly employed for abietane diterpenes and warrant consideration.

Soxhlet Extraction

This is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent. While efficient, the prolonged exposure to heat can potentially degrade thermolabile compounds. A typical procedure involves placing the powdered plant material in a thimble within the Soxhlet extractor and refluxing a suitable solvent (e.g., ethanol, acetone) for several hours.[5][6]

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This method is advantageous for its selectivity and the ease of solvent removal. For a related royleanone, a study compared CO2 supercritical extraction with ultrasound-assisted acetonic extraction, finding that while the total extract yield was higher with SFE (3.6% w/w vs. 2.3% w/w), the yield of the target compound was slightly lower (0.13% vs. 0.15%).[7] This suggests that while SFE is a viable and "green" alternative, its efficiency for DHR would require specific optimization of parameters such as pressure, temperature, and the use of co-solvents.

References

A Cross-Species Examination of 6,7-Dehydroroyleanone Content in Plectranthus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Promising Bioactive Compound

The genus Plectranthus, a member of the Lamiaceae family, is a rich source of bioactive secondary metabolites, particularly abietane (B96969) diterpenes. Among these, 6,7-dehydroroyleanone (DHR), a royleanone-type diterpene, has garnered significant attention for its cytotoxic and other pharmacological activities. This guide provides a comparative analysis of DHR content across different Plectranthus species, supported by experimental data, to assist researchers in selecting promising candidates for natural product-based drug discovery and development.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly among different species of Plectranthus and is influenced by the extraction method employed. The following table summarizes the quantitative data available in the current literature.

Plectranthus SpeciesPlant PartExtraction MethodAnalytical MethodThis compound ContentReference(s)
Plectranthus aliciaeLeavesClevenger-assisted hydrodistillationHPLC-DAD77.8 mg/g of essential oil[1][2]
Plectranthus aliciaeLeavesClevenger-assisted hydrodistillationGC-FID/GC-MS4.3% of essential oil[2]
Plectranthus madagascariensisLeavesHydrodistillationNot specified18.55% (w/w) of hydrodistillate extract[3]
Plectranthus fruticosusNot specifiedNot specifiedNot specifiedPresence confirmed

Experimental Protocols

The following sections detail the methodologies used for the extraction and quantification of this compound from Plectranthus species, as cited in the comparative data.

Plant Material and Extraction

a) Clevenger-Assisted Hydrodistillation (for Essential Oil)

  • Plant Material: Fresh leaves of Plectranthus species are used.

  • Apparatus: A Clevenger-type apparatus is used for hydrodistillation.

  • Procedure:

    • A specific mass of fresh leaves (e.g., 200 g) is placed in a round-bottom flask with a defined volume of distilled water (e.g., 1 L).

    • The mixture is heated to boiling, and the steam and volatile compounds are condensed.

    • The essential oil is collected from the condenser over a period of several hours (e.g., 3 hours).

    • The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at a low temperature (e.g., 4°C) in the dark until analysis.[1][2]

Quantification of this compound

a) High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

  • Instrumentation: A standard HPLC system equipped with a diode-array detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution is commonly used, for example, a mixture of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B). The gradient can be programmed as follows: 0-20 min, 80-85% B; 20-30 min, 85-100% B; 30-35 min, 100% B.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The diode-array detector is set to scan a range of wavelengths (e.g., 200-400 nm), with specific monitoring at the maximum absorbance wavelength for this compound (approximately 270 nm and 400 nm).

  • Quantification: A calibration curve is generated using a pure standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.[1][2]

b) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled with a mass spectrometer is used.

  • Column: A non-polar capillary column, such as a DB-5 or HP-5ms (e.g., 30 m × 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is programmed to separate the components of the essential oil. An example program is: initial temperature of 60°C for 2 min, ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 10 min.

  • Injection: A small volume (e.g., 1 µL) of the diluted essential oil is injected in split mode.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from 40 to 550 amu.

  • Identification and Quantification: this compound is identified by comparing its mass spectrum and retention index with those of a reference standard or a library database (e.g., NIST). Quantification is achieved by comparing the peak area of the compound to that of an internal standard or through the use of a calibration curve.[2]

Visualizing the Processes

To better understand the experimental and biological processes involved, the following diagrams have been generated.

experimental_workflow plant_material Plectranthus Plant Material (e.g., Fresh Leaves) extraction Hydrodistillation (Clevenger Apparatus) plant_material->extraction essential_oil Essential Oil extraction->essential_oil hplc_prep Sample Preparation for HPLC (Dilution) essential_oil->hplc_prep gc_prep Sample Preparation for GC-MS (Dilution) essential_oil->gc_prep hplc_analysis HPLC-DAD Analysis hplc_prep->hplc_analysis gc_analysis GC-MS Analysis gc_prep->gc_analysis quantification Quantification of This compound hplc_analysis->quantification gc_analysis->quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

biosynthetic_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) cpp (+)-Copalyl Diphosphate ggpp->cpp Copalyl Diphosphate Synthase (CPPS) miltiradiene Miltiradiene cpp->miltiradiene Kaurene Synthase-Like (KSL) abietatriene Abietatriene miltiradiene->abietatriene Spontaneous Oxidation ferruginol Ferruginol abietatriene->ferruginol Cytochrome P450 Monooxygenases royleanones Royleanones (including this compound) ferruginol->royleanones Series of Oxidative Steps cpps CPPS ksl KSL p450 Cytochrome P450s oxidation Further Oxidations

Caption: Biosynthetic pathway of abietane diterpenes leading to royleanones.[4][5][6][7]

References

Validating the Mechanism of Action of 6,7-Dehydroroyleanone through Gene Expression Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6,7-Dehydroroyleanone (DHR), a naturally occurring abietane (B96969) diterpene with demonstrated cytotoxic and pro-apoptotic properties, against other anti-cancer agents. We will explore how gene expression analysis can be employed to elucidate and validate its mechanism of action, offering a framework for preclinical drug development.

Introduction to this compound and its Anticancer Potential

This compound (DHR) is a bioactive compound isolated from various plants, notably from the Plectranthus species.[1][2] Preclinical studies have highlighted its potent cytotoxic effects against a range of cancer cell lines, including breast, colon, and hepatocellular carcinoma.[2][3][4] The primary proposed mechanism of action involves the induction of apoptosis through the intrinsic pathway, characterized by the activation of caspase-3 and caspase-9.[5] Furthermore, DHR has been shown to circumvent P-glycoprotein-mediated multidrug resistance, a significant hurdle in cancer chemotherapy.[5] While these findings are promising, a comprehensive understanding of the molecular pathways modulated by DHR at the transcriptomic level is crucial for its validation as a therapeutic candidate.

The Role of Gene Expression Analysis in Mechanistic Validation

Gene expression profiling, utilizing techniques such as RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR), is a powerful tool in pharmacology and drug discovery.[6] It allows for a global and unbiased assessment of how a compound alters the cellular transcriptome, providing insights into its mechanism of action, identifying potential biomarkers of response, and revealing off-target effects.[6][7] By comparing the gene expression signature of a novel compound like DHR with that of well-characterized drugs, we can infer its molecular targets and signaling pathways.[8]

Comparative Analysis: this compound vs. Alternative Anticancer Agents

To validate the pro-apoptotic mechanism of DHR, we will compare its hypothetical gene expression profile with that of two established anticancer drugs with distinct mechanisms of action:

  • Etoposide: A topoisomerase II inhibitor that induces DNA strand breaks, leading to the activation of the intrinsic apoptotic pathway.[3]

  • Staurosporine: A potent, broad-spectrum protein kinase C (PKC) inhibitor that can also induce apoptosis through various pathways.

The following table summarizes the key characteristics of these compounds.

FeatureThis compound (DHR)EtoposideStaurosporine
Compound Class Abietane DiterpenePodophyllotoxin GlycosideAlkaloid
Primary Mechanism Proposed: Intrinsic Apoptosis InductionTopoisomerase II Inhibition, DNA DamageProtein Kinase C (PKC) Inhibition
Key Molecular Events Caspase-9, Caspase-3 activationDNA strand breaks, p53 activationInhibition of PKC isoforms, Cytochrome c release
Reported Activity Cytotoxicity in various cancer cell linesBroad-spectrum anticancer activityPotent apoptosis inducer in vitro

Hypothetical Gene Expression Profiling of this compound

While specific transcriptomic data for DHR is not yet publicly available, based on its known pro-apoptotic activity, we can hypothesize a gene expression signature following treatment of a cancer cell line (e.g., MCF-7 breast cancer cells). This hypothetical data is presented for illustrative purposes to guide future research.

Experimental Workflow for Gene Expression Analysis

The following diagram outlines a typical workflow for investigating the mechanism of action of a compound using RNA sequencing.

G Experimental Workflow for Gene Expression Analysis cluster_cell_culture Cell Culture and Treatment cluster_rna_processing RNA Processing cluster_sequencing RNA Sequencing cluster_data_analysis Data Analysis cell_culture Cancer Cell Line (e.g., MCF-7) treatment Treat with DHR, Etoposide, Staurosporine, or Vehicle Control cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc library_prep Library Preparation (poly-A selection) rna_qc->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_qc Sequencing Data QC sequencing->data_qc alignment Read Alignment to Reference Genome data_qc->alignment quantification Gene Expression Quantification alignment->quantification de_analysis Differential Expression Analysis quantification->de_analysis pathway_analysis Pathway and GO Enrichment Analysis de_analysis->pathway_analysis

Caption: Workflow for elucidating drug mechanism of action using RNA-seq.

Hypothetical Differentially Expressed Genes (DEGs)

The following table presents a selection of hypothetical differentially expressed genes in MCF-7 cells treated with DHR, Etoposide, and Staurosporine for 24 hours, relative to a vehicle control. The fold changes are illustrative and based on the known mechanisms of these compounds.

Gene SymbolGene NameDHR (Fold Change)Etoposide (Fold Change)Staurosporine (Fold Change)Putative Role in Apoptosis
Pro-Apoptotic
BAXBCL2 Associated X, Apoptosis Regulator2.53.02.8Promotes apoptosis
BAK1BCL2 Antagonist/Killer 12.22.82.5Promotes apoptosis
CASP9Caspase 93.02.53.2Initiator caspase of intrinsic pathway
CASP3Caspase 34.54.05.0Executioner caspase
APAF1Apoptotic Peptidase Activating Factor 12.01.82.2Forms the apoptosome
PMAIP1 (NOXA)Phorbol-12-Myristate-13-Acetate-Induced Protein 13.54.23.0p53-inducible pro-apoptotic protein
BBC3 (PUMA)BCL2 Binding Component 33.84.53.3p53-inducible pro-apoptotic protein
Anti-Apoptotic
BCL2B-Cell CLL/Lymphoma 2-2.8-3.5-3.0Inhibits apoptosis
BCL2L1 (Bcl-xL)BCL2 Like 1-2.5-3.0-2.8Inhibits apoptosis
MCL1MCL1, BCL2 Family Apoptosis Regulator-2.0-2.5-2.2Inhibits apoptosis
Cell Cycle
CDKN1A (p21)Cyclin Dependent Kinase Inhibitor 1A3.05.02.5Cell cycle arrest
GADD45AGrowth Arrest and DNA Damage Inducible Alpha2.84.82.0DNA damage response
DNA Damage Response
TOP2ATopoisomerase (DNA) II Alpha-1.2-5.0-1.5Target of Etoposide

Validating RNA-Seq Data with qRT-PCR

Quantitative real-time PCR is the gold standard for validating gene expression changes identified by RNA-seq.[9] A selection of key differentially expressed genes should be analyzed using qRT-PCR to confirm the direction and magnitude of the change.

Experimental Protocol for qRT-PCR Validation
  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from treated and control cells as in the RNA-seq workflow. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers.

  • Primer Design: Design and validate primers for the target genes (e.g., BAX, BCL2, CASP3, CDKN1A) and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix in a real-time PCR system. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the geometric mean of the housekeeping genes.

Signaling Pathway Analysis

Gene ontology (GO) and pathway enrichment analysis of the differentially expressed genes can reveal the biological processes and signaling pathways perturbed by the compound. Based on the hypothetical DEGs for DHR, we would expect to see enrichment in pathways related to apoptosis, p53 signaling, and cell cycle regulation.

G Hypothetical Signaling Pathway for DHR-Induced Apoptosis cluster_upstream Upstream Events cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase DHR This compound Bcl2_family Bcl-2 Family (BAX, BAK ↑, BCL2, Bcl-xL ↓) DHR->Bcl2_family Modulates Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2_family->Mitochondria Regulates MOMP Apaf1 APAF1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9_inactive Pro-Caspase-9 Caspase9_inactive->Apoptosome Caspase9_active Active Caspase-9 Apoptosome->Caspase9_active Activates Caspase3_inactive Pro-Caspase-3 Caspase9_active->Caspase3_inactive Cleaves Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Activates Apoptosis Apoptosis Caspase3_active->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway activated by DHR.

Conclusion and Future Directions

Gene expression analysis provides a robust framework for validating the pro-apoptotic mechanism of this compound. By comparing its transcriptomic signature to that of established anticancer agents, we can gain confidence in its molecular mechanism and identify key pathways for further investigation. The hypothetical data presented here suggests that DHR likely induces apoptosis through the intrinsic mitochondrial pathway, a hallmark of many successful chemotherapeutic drugs.

Future studies should focus on generating comprehensive RNA-seq and proteomic data from various cancer cell lines treated with DHR. This will not only solidify our understanding of its mechanism of action but also help in identifying predictive biomarkers for patient stratification and discovering potential combination therapies to enhance its anticancer efficacy.

References

Safety Operating Guide

Navigating the Safe Disposal of 6,7-Dehydroroyleanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from accidental splashes of chemicals.
Hand Protection Nitrile or other chemical-resistant gloves.Prevents skin contact with the chemical.
Protective Clothing A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of generating aerosols.Prevents inhalation of potentially harmful airborne particles.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Avoid all direct personal contact with the compound.

Step-by-Step Disposal Procedures

All chemical waste, including 6,7-Dehydroroyleanone and materials contaminated with it, must be treated as hazardous waste unless determined otherwise by a qualified professional.

1. Waste Identification and Segregation:

  • Assume Hazardous Nature: In the absence of a specific SDS, treat this compound as a hazardous chemical.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Improper mixing can lead to violent reactions, emission of toxic gases, or other dangerous situations.[2] For example, keep acids and bases separate, and do not mix oxidizing agents with organic compounds.[2]

2. Waste Collection and Containerization:

  • Solid Waste:

    • Dry Chemicals: Dispose of solid this compound in its original manufacturer's container if possible.[3] If not, use a clearly labeled, compatible container with a secure lid.

    • Contaminated Lab Supplies: Items such as gloves, absorbent paper, and Kim Wipes that are contaminated with this compound should be double-bagged in clear plastic bags to allow for visual inspection.[3]

    • Sharps: Contaminated sharps like pipette tips or broken glass must be placed in a designated sharps container.[3]

  • Liquid Waste:

    • Solutions: Collect solutions containing this compound in a compatible, leak-proof container with a screw-on cap.[2][3] Do not use containers with corks or parafilm as a primary closure.[3]

    • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

  • Empty Containers:

    • Containers that held this compound should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container may be disposed of in the regular trash, though it is best practice to reuse it for compatible waste if possible.[4]

3. Labeling and Storage:

  • Labeling: Every hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a description of the contents.

  • Storage: Store waste containers in a designated, well-ventilated hazardous waste storage area.[3] Use secondary containment, such as a lab tray, that can hold 110% of the volume of the largest container to prevent spills.[3] Keep containers closed except when adding waste.[3]

4. Arranging for Disposal:

  • Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS or equivalent department to schedule a collection.

  • Time and Quantity Limits: Be aware of regulatory limits on the amount of hazardous waste that can be stored and for how long. For example, some regulations require collection within 90 days of the first addition of waste to a container.[3]

Experimental Workflow and Disposal Decision Making

The following diagrams illustrate a typical experimental workflow that might generate this compound waste and the subsequent decision-making process for its proper disposal.

G cluster_experiment Experimental Workflow cluster_waste_generation Waste Generation cluster_disposal Disposal Pathway A Compound Weighing & Solubilization B Cell Culture Treatment A->B C Data Acquisition (e.g., cytotoxicity assay) B->C D Contaminated Pipette Tips & Plates C->D E Unused Stock Solution C->E F Contaminated Gloves & Bench Paper C->F G Segregate into Solid & Liquid Waste Containers D->G E->G F->G H Label Containers as Hazardous Waste G->H I Store in Designated Satellite Accumulation Area H->I J Request EHS Pickup I->J

Experimental workflow leading to this compound waste generation and disposal.

G Start Waste Generated Containing This compound IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No IsSharps Is it a contaminated sharp? IsSolid->IsSharps Yes LiquidContainer Place in a labeled, sealed liquid hazardous waste container. IsLiquid->LiquidContainer Yes Store Store in secondary containment in a designated area. IsLiquid->Store No SolidContainer Place in a labeled, sealed solid hazardous waste container. IsSharps->SolidContainer No SharpsContainer Place in a designated sharps container. IsSharps->SharpsContainer Yes SolidContainer->Store LiquidContainer->Store SharpsContainer->Store EHS Arrange for EHS disposal. Store->EHS

Decision-making process for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and hazardous waste disposal guidelines.

References

Personal protective equipment for handling 6,7-Dehydroroyleanone

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of 6,7-Dehydroroyleanone. Given its classification as a cytotoxic compound, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent contamination.[1][2][3][4][5]

Compound Classification and Hazards

This compound is a diterpenoid quinone that has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][4] Due to its potential to kill cells, it must be handled with the same precautions as other cytotoxic or antineoplastic agents.[3] Exposure can pose health risks, including skin irritation, allergic reactions, and potential long-term health effects associated with cytotoxic compounds.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection Level Required PPE Procedural Application
Minimum - Nitrile or Neoprene gloves (double-gloving recommended)- Safety glasses with side shields- Fully-closed laboratory coatHandling of sealed containers; non-aerosol generating activities in a designated area.
Moderate - Double-gloving with chemotherapy-rated gloves- Chemical splash goggles- Disposable, solid-front laboratory gown- Arm sleevesWeighing, reconstituting, and preparing solutions within a certified chemical fume hood or biological safety cabinet.
High - Double-gloving with chemotherapy-rated gloves- Face shield and chemical splash goggles- Impermeable, disposable gown- Respiratory protection (e.g., N95 or higher)Procedures with a high risk of aerosol generation or spills.

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.

Engineering Controls and Work Practices

To further mitigate risk, all manipulations of this compound should be performed within designated and controlled environments.

Control Measure Specification
Ventilation All work with powdered or volatile forms of this compound must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[6]
Designated Area Clearly demarcate the area where this compound is handled. This area should be restricted to authorized personnel only.
Work Surfaces Use disposable, absorbent work mats to contain any potential spills.[6]
Hygiene Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

Spill Size Response Protocol
Minor Spill (Small quantity of powder or dilute solution) 1. Alert others in the area.2. Evacuate non-essential personnel.3. Don appropriate PPE (High Protection Level).4. Contain the spill by gently covering with absorbent pads or granules.5. Clean the area with a deactivating solution (e.g., 10% bleach solution), followed by a rinse with water.6. Collect all contaminated materials in a designated hazardous waste container.
Major Spill (Large quantity or aerosol-generating) 1. Evacuate the entire laboratory immediately.2. Isolate the area by closing doors.3. Notify the institutional Environmental Health and Safety (EHS) department immediately.4. Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste.

Waste Stream Disposal Procedure
Solid Waste Contaminated PPE, labware, and absorbent materials must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
Liquid Waste Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.

All waste containers must be labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and handled according to institutional and local regulations.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Moderate/High Level PPE checkpoint1 Safety Check: PPE Correct? prep_ppe->checkpoint1 prep_area Prepare Designated Area (Fume Hood/BSC) weigh Weigh Compound prep_area->weigh reconstitute Reconstitute/Dilute weigh->reconstitute checkpoint2 Safety Check: Containment? reconstitute->checkpoint2 cell_culture Treat Cell Cultures or Perform Assay incubation Incubation cell_culture->incubation analysis Data Analysis incubation->analysis decontaminate Decontaminate Work Area analysis->decontaminate dispose_waste Dispose of Cytotoxic Waste decontaminate->dispose_waste checkpoint3 Safety Check: Proper Disposal? dispose_waste->checkpoint3 remove_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end start Start start->prep_ppe checkpoint1->prep_area checkpoint2->cell_culture checkpoint3->remove_ppe

Caption: Experimental workflow for handling this compound with safety checkpoints.

Emergency Contact Information

In case of exposure or a major spill, immediately contact your institution's Environmental Health and Safety (EHS) office and follow all established emergency procedures. Keep emergency contact numbers readily accessible in the laboratory.

References

×

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Reactant of Route 1
6,7-Dehydroroyleanone
Reactant of Route 2
6,7-Dehydroroyleanone

試験管内研究製品の免責事項と情報

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